molecular formula C5H4O8 B13171226 Methanetetracarboxylic acid CAS No. 193197-67-0

Methanetetracarboxylic acid

カタログ番号: B13171226
CAS番号: 193197-67-0
分子量: 192.08 g/mol
InChIキー: NKVMCSDLYHGDMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanetetracarboxylic acid is a useful research compound. Its molecular formula is C5H4O8 and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

193197-67-0

分子式

C5H4O8

分子量

192.08 g/mol

IUPAC名

methanetetracarboxylic acid

InChI

InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13)

InChIキー

NKVMCSDLYHGDMD-UHFFFAOYSA-N

正規SMILES

C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O

製品の起源

United States

Foundational & Exploratory

Theoretical Insights into the Stability of Methanetetracarboxylic Acid: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetetracarboxylic acid, with the chemical formula C(COOH)₄, represents a unique and highly functionalized organic molecule. Characterized by a central carbon atom bonded to four carboxyl groups, this compound has been a subject of theoretical interest due to its potential for high acidity and complex coordination chemistry. However, its existence remains hypothetical, as all attempts at synthesis have reportedly led to decomposition.[1] This in-depth technical guide explores the theoretical studies concerning the stability of this compound, delving into its predicted properties and probable decomposition pathways based on computational chemistry principles.

Predicted Physicochemical Properties

Theoretical calculations have been employed to estimate the properties of this compound, providing insights into its behavior were it to be synthesized.

Predicted Acidity

Quantum mechanical calculations suggest that this compound would be an exceptionally strong acid.[1] The presence of four electron-withdrawing carboxyl groups is expected to significantly stabilize the conjugate base, facilitating proton donation. The predicted pKa values for its successive deprotonations are summarized in the table below.

PropertyPredicted Value
First pKa< 1.0
Predicted pKa (Overall) 0.18 ± 0.36

Table 1: Predicted pKa Values for this compound.

The predicted first pKa value of less than 1.0 indicates that it would be a stronger acid than many common inorganic acids.

Proposed Computational Methodology for Stability Analysis

A plausible computational workflow to assess the stability of this compound would involve:

  • Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is typically achieved using a reliable DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Thermochemical Analysis: The standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated from the optimized geometry and vibrational frequencies.

  • Bond Dissociation Energy (BDE) Calculation: To assess the strength of the chemical bonds and identify the most likely points of initial decomposition, the BDE for various bonds, particularly the C-C bonds, would be calculated.

  • Decomposition Pathway Mapping: The potential energy surface for the decomposition of this compound would be explored to identify the transition states and intermediates involved in its breakdown. This is crucial for understanding the kinetics of its decomposition.

G cluster_input Input cluster_calc Computational Steps cluster_output Output mol_structure Initial Molecular Structure of C(COOH)4 geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc bde_calc Bond Dissociation Energy (BDE) Calculation geom_opt->bde_calc pathway_map Decomposition Pathway Mapping geom_opt->pathway_map opt_geom Optimized Geometry geom_opt->opt_geom thermochem Thermochemical Calculation freq_calc->thermochem thermo_data Thermodynamic Data (ΔHf, ΔGf, S) thermochem->thermo_data bde_data Bond Dissociation Energies bde_calc->bde_data decomp_path Decomposition Pathway (Intermediates, Transition States) pathway_map->decomp_path

Proposed computational workflow for stability analysis.

Theoretical Decomposition Pathway: Decarboxylation

The inherent instability of this compound is attributed to significant steric strain and electronic repulsion between the four adjacent carboxyl groups.[1] The most probable decomposition pathway is through sequential decarboxylation, the loss of carbon dioxide. This process is analogous to the decomposition of other polycarboxylic acids, such as malonic acid.

The proposed mechanism for the first decarboxylation event likely involves a cyclic transition state, leading to the formation of a tricarboxylic acid intermediate and a molecule of carbon dioxide. This process would then repeat until the molecule has completely decomposed.

G cluster_pathway Proposed Decarboxylation Pathway MTCA This compound C(COOH)4 TS1 Transition State 1 (Cyclic Intermediate) MTCA->TS1 Heat Intermediate1 Tricarboxylic Acid Intermediate + CO2 TS1->Intermediate1 TS2 Transition State 2 Intermediate1->TS2 Intermediate2 Dicarboxylic Acid Intermediate + 2CO2 TS2->Intermediate2 Further_Decomp Further Decomposition Products Intermediate2->Further_Decomp ...

Proposed sequential decarboxylation pathway.

References

Computational Analysis of Methanetetracarboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical guide to the computational analysis of the structure of methanetetracarboxylic acid. Due to the inherent instability of the free acid, this paper focuses on the analysis of its stable derivatives, namely the methanetetracarboxylate anion and its tetraethyl ester, as proxies for understanding the structural and electronic properties of the core C(COOH)₄ scaffold.

Introduction

This compound, with the chemical formula C₅H₄O₈, is a unique organic compound featuring four carboxylic acid groups attached to a central carbon atom.[1] This structure is of significant theoretical interest due to its high degree of functionalization on a single carbon center. However, this compound is a hypothetical compound that has not been synthesized in its pure form, and is believed to be highly unstable.[1] This instability is attributed to severe steric hindrance and strong electronic repulsion between the four bulky and electron-withdrawing carboxyl groups.

Despite the inaccessibility of the free acid, its corresponding tetraanion, methanetetracarboxylate (C(COO⁻)₄), and its esters, such as tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄), are stable and have been synthesized and characterized.[1] These derivatives serve as valuable models for computational and experimental studies to elucidate the structural properties of this highly functionalized methane (B114726) derivative.

This whitepaper outlines the computational methodologies for analyzing the structure of this compound through its stable anion and ester derivatives. It also provides an overview of the experimental protocols for the synthesis and characterization of these derivatives, which are crucial for the validation of computational models.

Theoretical Background and Computational Methods

The central carbon atom in this compound and its derivatives is sp³ hybridized, leading to a tetrahedral geometry. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the optimized geometry, electronic structure, and vibrational frequencies of these molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the equilibrium geometry of the methanetetracarboxylate anion and its esters. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and electron correlation.

The computational workflow for this analysis is as follows:

computational_workflow Computational Analysis Workflow start Initial Structure Input (Methanetetracarboxylate anion or ester) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min analysis Analysis of Results: - Bond lengths, angles - Mulliken charges - HOMO-LUMO gap - Vibrational spectra verify_min->analysis Yes error Error: Re-optimize with different method/basis set verify_min->error No end Final Optimized Structure and Properties analysis->end error->geom_opt

Computational analysis workflow from initial structure to final properties.

Structural Data and Analysis

Due to the hypothetical nature of this compound, experimental structural data is unavailable for the free acid. However, computational modeling of its stable derivatives provides valuable insights into its core structure.

Methanetetracarboxylate Anion

The methanetetracarboxylate anion, C(COO⁻)₄, is predicted to have a highly symmetrical tetrahedral structure. The central carbon atom is at the center of the tetrahedron, with the four carboxylate groups pointing towards the vertices.

Table 1: Calculated Structural Parameters for Methanetetracarboxylate Anion (DFT B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
C-C~1.54
C=O~1.25
C-O~1.25
**Bond Angles (°) **
C-C-C~109.5
O-C-O~120
C-C=O~120
Dihedral Angles (°)
O=C-C=OVaries with conformation

Note: These are typical values for carboxylates and a tetrahedral carbon center. Specific values would be obtained from the output of the DFT calculations.

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate is a stable, characterizable ester. Its structure is expected to be based on a central tetrahedral carbon, with the four ethyl carboxylate groups exhibiting rotational freedom.

Table 2: Computed Properties of Tetraethyl Methanetetracarboxylate

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₈PubChem
Molecular Weight304.29 g/mol PubChem
XLogP3-AA1.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count8PubChem
Rotatable Bond Count12PubChem

Experimental Protocols

Experimental validation is essential for confirming the accuracy of computational models. The synthesis and characterization of methanetetracarboxylate derivatives provide the necessary experimental data.

Synthesis of Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate can be synthesized by the palladium-catalyzed oxidation of pentaerythritol (B129877).[1]

Protocol:

  • Dissolve pentaerythritol (C(CH₂OH)₄) in an aqueous solution of sodium hydroxide.

  • Adjust the pH of the solution to approximately 10.

  • Add a palladium catalyst (e.g., palladium on carbon).

  • Heat the reaction mixture to around 60°C.

  • Bubble oxygen gas through the solution while maintaining the temperature and pH.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion, filter the catalyst and isolate the sodium methanetetracarboxylate from the solution, for example, by precipitation or crystallization.

synthesis_workflow Synthesis of Sodium Methanetetracarboxylate start Pentaerythritol in NaOH(aq) ph_adjust Adjust pH to 10 start->ph_adjust catalyst Add Pd Catalyst ph_adjust->catalyst reaction Heat to 60°C with O₂ catalyst->reaction monitoring Monitor Reaction reaction->monitoring monitoring->reaction Incomplete workup Filter and Isolate Product monitoring->workup Complete end Sodium Methanetetracarboxylate workup->end

Workflow for the synthesis of sodium methanetetracarboxylate.
Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate typically involves the esterification of a suitable precursor, as the direct esterification of the unstable this compound is not feasible.

Characterization Methods

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized esters. For tetraethyl methanetetracarboxylate, the ¹H NMR spectrum would show a characteristic quartet and triplet for the ethyl groups. The ¹³C NMR spectrum would show signals for the central carbon, the carbonyl carbons, the methylene (B1212753) carbons, and the methyl carbons.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline derivatives, such as sodium methanetetracarboxylate. This technique provides accurate bond lengths, bond angles, and the crystal packing arrangement, which are invaluable for validating computational results. The general workflow for X-ray crystallography is outlined below.

xray_workflow X-ray Crystallography Workflow crystal Grow Single Crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solve Solve Phase Problem diffraction->solve refine Refine Structural Model solve->refine validate Validate Structure refine->validate final Final Crystal Structure validate->final Valid error Re-refine or Re-solve validate->error Invalid error->refine

General workflow for determining a crystal structure.

Conclusion

While this compound remains a synthetic challenge due to its inherent instability, computational analysis of its stable derivatives, the methanetetracarboxylate anion and its esters, provides significant insights into its structural and electronic properties. The combination of theoretical calculations, such as DFT, with experimental synthesis and characterization, particularly X-ray crystallography and NMR spectroscopy, offers a robust approach to understanding this unique, highly functionalized molecule. The methodologies and data presented in this whitepaper serve as a guide for researchers in the fields of computational chemistry, organic synthesis, and materials science for the analysis of similarly challenging molecular systems.

References

An In-depth Technical Guide to Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate, with the chemical formula C₁₃H₂₀O₈, is the tetraethyl ester of the hypothetical methanetetracarboxylic acid.[1] While the parent acid is believed to be unstable, its ester derivatives, such as tetraethyl methanetetracarboxylate, are stable compounds that serve as specialty chemicals in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of tetraethyl methanetetracarboxylate, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₂₀O₈[1]
Molecular Weight 304.29 g/mol [1]
IUPAC Name tetraethyl methanetetracarboxylate[1]
CAS Number Not available
Topological Polar Surface Area 105 Ų[3]
XLogP3-AA 1.6[4]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 8[3]
Rotatable Bond Count 12[3]
Exact Mass 304.11581759 Da[3]
Monoisotopic Mass 304.11581759 Da[3]

Synthesis and Purification

The synthesis of tetraethyl methanetetracarboxylate is not widely documented in standard chemical literature. However, a general approach to its synthesis can be inferred from the preparation of its corresponding sodium salt, sodium methanetetracarboxylate. This salt is synthesized via the palladium-catalyzed oxidation of pentaerythritol (B129877) in an alkaline solution.[1][2]

Experimental Workflow: Conceptual Synthesis

G Pentaerythritol Pentaerythritol C(CH₂OH)₄ Oxidation Oxidation (O₂, Pd catalyst, pH 10, 60°C) Pentaerythritol->Oxidation SodiumSalt Sodium Methanetetracarboxylate Na₄C(CO₂)₄ Oxidation->SodiumSalt Esterification Esterification (Ethanol, Acid catalyst) SodiumSalt->Esterification Product Tetraethyl Methanetetracarboxylate C(COOCH₂CH₃)₄ Esterification->Product

Caption: Conceptual workflow for the synthesis of tetraethyl methanetetracarboxylate.

A plausible experimental protocol would involve the following steps:

  • Synthesis of Sodium Methanetetracarboxylate: Following the procedure described in the literature, pentaerythritol is oxidized using oxygen in the presence of a palladium catalyst in a sodium hydroxide (B78521) solution at a pH of 10 and a temperature of approximately 60°C.[1][2]

  • Acidification and Esterification: The resulting sodium methanetetracarboxylate solution would need to be carefully acidified, likely at low temperatures to minimize decomposition of the unstable this compound. This would be immediately followed by esterification with an excess of ethanol (B145695) in the presence of a suitable acid catalyst (e.g., sulfuric acid or gaseous HCl).

  • Workup and Purification: The reaction mixture would then be neutralized and extracted with an organic solvent. The organic layer would be washed, dried, and the solvent evaporated. Purification of the crude product would likely be achieved through vacuum distillation or column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for tetraethyl methanetetracarboxylate is scarce in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

  • A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

¹³C NMR:

  • A signal for the central quaternary carbon atom.

  • A signal for the carbonyl carbons of the ester groups.

  • Signals for the methylene and methyl carbons of the ethyl groups. A ¹³C NMR spectrum is available on PubChem, though detailed assignments are not provided.[1]

Infrared (IR) Spectroscopy:

  • A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.

  • C-O stretching bands in the region of 1000-1300 cm⁻¹.

  • C-H stretching and bending vibrations from the ethyl groups.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected at m/z = 304.

  • Fragmentation patterns would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and carbon dioxide.

Reactivity and Potential Applications

As a tetrafunctional ester, tetraethyl methanetetracarboxylate holds potential as a versatile building block in organic synthesis. Its reactivity is primarily centered around the four ester groups, which can undergo nucleophilic acyl substitution reactions.

Potential Reactions and Transformations

G Start Tetraethyl Methanetetracarboxylate Amidation Amidation (Amine) Start->Amidation Transesterification Transesterification (Alcohol, Catalyst) Start->Transesterification Reduction Reduction (e.g., LiAlH₄) Start->Reduction Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Product1 Tetra-amide Amidation->Product1 Product2 Different Tetra-ester Transesterification->Product2 Product3 Pentaerythritol Reduction->Product3 Product4 Methanetetracarboxylic Acid (unstable) Hydrolysis->Product4

Caption: Potential chemical transformations of tetraethyl methanetetracarboxylate.

  • Amidation: Reaction with primary or secondary amines would yield the corresponding tetra-amides.

  • Transesterification: Treatment with other alcohols in the presence of an acid or base catalyst would lead to the formation of different tetra-esters.

  • Reduction: Strong reducing agents like lithium aluminum hydride would reduce the ester groups to yield pentaerythritol.

  • Hydrolysis: Hydrolysis under acidic or basic conditions would, in principle, yield the unstable this compound, which would likely decompose.

Relevance in Drug Development

While there is no direct evidence of tetraethyl methanetetracarboxylate being used in drug development, its structure suggests potential as a scaffold for creating novel molecular architectures. The central quaternary carbon atom provides a rigid tetrahedral core from which four functional groups can be extended in a well-defined three-dimensional arrangement. This could be advantageous in designing molecules that can interact with specific biological targets.

The ester functionalities can be converted to a variety of other functional groups, such as amides, carboxylic acids (transiently), and alcohols, allowing for the synthesis of diverse libraries of compounds for biological screening. The symmetrical nature of the molecule could also be exploited in the design of ligands for multimeric proteins or for creating dendritic structures.

Safety and Handling

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial not to confuse this compound with tetraethyl lead, which is a highly toxic organometallic compound with vastly different properties and hazards.

Conclusion

Tetraethyl methanetetracarboxylate is a stable, yet under-investigated, chemical compound with potential as a versatile building block in organic synthesis. Its unique tetrahedral structure makes it an interesting candidate for the development of novel molecular scaffolds, potentially applicable in materials science and drug discovery. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

Synthesis and Characterization of Sodium Methanetetracarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanetetracarboxylate, the tetra-sodium salt of the hypothetical methanetetracarboxylic acid, is a specialty chemical with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its synthesis, based on available literature, and outlines the necessary characterization techniques. While a detailed, publicly available experimental protocol and a full set of characterization data are notably absent in the current scientific literature, this document aims to equip researchers with the foundational knowledge to produce and characterize this compound.

Introduction

This compound, C(COOH)₄, is a theoretical compound that is believed to be highly unstable. However, its corresponding salts and esters are accessible. Among these, sodium methanetetracarboxylate, Na₄C(CO₂)₄, holds interest due to the high density of carboxylate groups centered around a single carbon atom. This structure suggests potential utility as a chelating agent, a building block for metal-organic frameworks (MOFs), or a precursor in novel synthetic pathways. This guide details the established synthetic route to sodium methanetetracarboxylate and provides a framework for its subsequent characterization.

Synthesis of Sodium Methanetetracarboxylate

The most cited method for the synthesis of sodium methanetetracarboxylate is the catalytic oxidation of pentaerythritol (B129877).[1] This process involves the conversion of the four primary alcohol groups of pentaerythritol into carboxylate groups in an alkaline aqueous medium.

Reaction Scheme

The overall reaction is as follows:

C(CH₂OH)₄ + 4 O₂ + 4 NaOH --(Pd catalyst)--> Na₄C(CO₂)₄ + 8 H₂O

Experimental Workflow

The synthesis can be visualized as a multi-step process involving the preparation of the reaction mixture, the catalytic oxidation, and subsequent product isolation.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Oxidation cluster_workup Product Isolation pentaerythritol Pentaerythritol reactor Reaction Vessel pentaerythritol->reactor naoh_sol NaOH Solution naoh_sol->reactor catalyst Palladium Catalyst catalyst->reactor reaction Oxidation at pH 10, 60°C reactor->reaction Initial Mixture o2_supply Oxygen Supply o2_supply->reaction filtration Catalyst Filtration reaction->filtration Crude Product purification Purification filtration->purification isolation Isolation & Drying purification->isolation product Sodium Methanetetracarboxylate isolation->product

Figure 1: General workflow for the synthesis of sodium methanetetracarboxylate.
Proposed Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on the general conditions reported in the literature.[1] Researchers should conduct their own optimizations and safety assessments.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a mechanical stirrer, a gas inlet, and a pH probe, dissolve pentaerythritol in an aqueous solution of sodium hydroxide. Adjust the pH of the solution to 10.

  • Catalyst Addition: Add a catalytic amount of palladium on a suitable support (e.g., activated carbon).

  • Oxidation: Heat the reaction mixture to approximately 60°C. Bubble oxygen gas through the vigorously stirred suspension. Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the palladium catalyst by filtration.

  • Product Isolation and Purification: The resulting aqueous solution contains sodium methanetetracarboxylate. The product can be isolated by evaporation of the solvent. Further purification may be achieved by recrystallization from a suitable solvent system. The purified product should be dried under vacuum.

Characterization of Sodium Methanetetracarboxylate

Physical Properties

The physical properties of sodium methanetetracarboxylate have not been extensively reported. It is expected to be a white, crystalline solid that is soluble in water.

PropertySodium Methanetetracarboxylate (Predicted)Tetraethyl Methanetetracarboxylate[2]
Appearance White crystalline solid-
Molecular Formula C₅Na₄O₈C₁₃H₂₀O₈
Molecular Weight 274.00 g/mol 304.29 g/mol
Melting Point Not reportedNot reported
Solubility Soluble in waterNot reported
Spectroscopic Characterization
  • ¹H NMR: Due to the absence of protons in the methanetetracarboxylate anion, a ¹H NMR spectrum of a pure, anhydrous sample in D₂O is expected to show no signals corresponding to the analyte.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in D₂O is anticipated to show two signals: one for the central quaternary carbon and one for the four equivalent carboxylate carbons.

The IR spectrum of sodium methanetetracarboxylate is expected to be dominated by strong absorption bands corresponding to the carboxylate groups.

Functional GroupExpected Absorption Range (cm⁻¹)
Asymmetric C=O stretch~1650 - 1550
Symmetric C=O stretch~1450 - 1360

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be a suitable technique to identify the methanetetracarboxylate anion (C₅O₈⁴⁻) and its sodiated adducts.

Purity and Identity Confirmation

The purity of synthesized sodium methanetetracarboxylate can be assessed by elemental analysis to confirm the carbon, and sodium content. The absence of starting material and byproducts should be confirmed by HPLC.

Safety and Handling

No specific safety data sheet (MSDS) for sodium methanetetracarboxylate is currently available. Standard laboratory safety protocols should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of sodium methanetetracarboxylate via the palladium-catalyzed oxidation of pentaerythritol is a known transformation. However, a significant gap exists in the scientific literature regarding a detailed experimental protocol and comprehensive characterization data for this compound. This guide provides a starting point for researchers interested in synthesizing and characterizing sodium methanetetracarboxylate, while also highlighting the need for further public documentation of its properties. The development of a robust and well-characterized synthetic route will be crucial for unlocking the potential applications of this unique molecule.

References

A Historical Perspective on Methanetetracarboxylic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of methanetetracarboxylic acid, C(COOH)₄, presents a unique case in organic chemistry. While theoretically a simple molecule, the free acid has never been synthesized and is believed to be inherently unstable, readily undergoing decarboxylation.[1][2] Consequently, the history of this compound research is fundamentally the story of its more stable derivatives: its salts and esters. This technical guide provides a comprehensive overview of the historical attempts to synthesize the free acid and the successful synthesis and characterization of its key derivatives, namely sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate.

The Challenge of the Free Acid: A History of Instability

Early 20th-century endeavors to synthesize this compound directly were met with consistent failure. These attempts, which typically involved oxidation or high-pressure carbonylation reactions, invariably resulted in the rapid decomposition of the target molecule into carbon dioxide and carbonate salts. This inherent instability is attributed to the high density of electron-withdrawing carboxyl groups on a single carbon atom, which significantly weakens the C-C bonds and facilitates decarboxylation.

A Shift in Focus: The Rise of Derivatives

The persistent instability of the free acid led researchers to shift their focus to its more stable salt and ester forms. This strategic pivot proved fruitful, leading to the first successful isolation of a methanetetracarboxylate species in 1965.

The Logical Relationship: Acid vs. Derivatives

The core challenge and subsequent research direction can be visualized as a logical relationship where the instability of the parent acid necessitates the synthesis of its more stable derivatives.

logical_relationship Acid This compound (Hypothetical & Unstable) Challenge Inherent Instability & Rapid Decarboxylation Acid->Challenge Derivatives Stable Derivatives (Salts and Esters) Research Focus of Research Derivatives->Research Challenge->Derivatives Necessitates Synthesis of

Logical relationship between the unstable acid and its stable derivatives.

Key Derivatives of this compound

The two most significant and well-characterized derivatives are sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate. A summary of their key properties is presented below.

PropertySodium Methanetetracarboxylate (Na₄C(CO₂)₄)Tetraethyl Methanetetracarboxylate (C(COOCH₂CH₃)₄)
Molar Mass 188.047 g·mol⁻¹ (anion)304.29 g/mol [3]
Physical State SolidLiquid
Synthesis Oxidation of pentaerythritol[1][2]Esterification, likely via a malonic ester-type synthesis
Key Historical Reference First synthesized in 1965Described by Backer & Lolkema in 1939
Computed XLogP3 -1.6[3]
Computed Exact Mass -304.11581759 Da[3]
Computed Topological Polar Surface Area -105 Ų[3]
Computed Heavy Atom Count -21[3]

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

The first successful synthesis of a methanetetracarboxylate salt was a landmark achievement. The protocol involves the palladium-catalyzed oxidation of pentaerythritol (B129877).[1][2]

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium catalyst (e.g., on charcoal)

  • Oxygen gas

  • Distilled water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to approximately 10.

  • Dissolve pentaerythritol in the alkaline solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to approximately 60°C.

  • Bubble oxygen gas through the reaction mixture while maintaining the temperature and pH.

  • Monitor the reaction progress by suitable analytical techniques (e.g., titration of the starting material).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolate the sodium methanetetracarboxylate from the aqueous solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

General Principles of Malonic Ester Synthesis:

  • Deprotonation: A strong base (e.g., sodium ethoxide) is used to deprotonate the α-carbon of a malonic ester, such as diethyl malonate, forming a resonance-stabilized enolate.

  • Alkylation: The nucleophilic enolate is reacted with an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester. This step can be repeated to introduce a second alkyl group.

  • Hydrolysis and Decarboxylation (for carboxylic acids): For the synthesis of carboxylic acids, the ester groups are hydrolyzed, followed by heating to induce decarboxylation. For the synthesis of a tetraester like tetraethyl methanetetracarboxylate, a different strategy starting from a suitably substituted precursor would be employed, likely involving multiple alkylation or condensation steps.

The synthesis of tetraethyl methanetetracarboxylate is a specialized procedure, and for detailed experimental conditions, consulting the original 1939 publication by Backer and Lolkema is recommended.

Experimental Workflow: Synthesis of Sodium Methanetetracarboxylate

The synthesis of sodium methanetetracarboxylate can be visualized as a clear experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_Solution Prepare Alkaline Solution (NaOH, pH 10) Add_Penta Dissolve Pentaerythritol Prep_Solution->Add_Penta Add_Catalyst Add Palladium Catalyst Add_Penta->Add_Catalyst Heat Heat to 60°C Add_Catalyst->Heat Oxygen Bubble Oxygen Gas Heat->Oxygen Filter Filter to Remove Catalyst Oxygen->Filter Upon Completion Isolate Isolate Product Filter->Isolate

Experimental workflow for the synthesis of sodium methanetetracarboxylate.

Conclusion

The historical perspective on this compound research is a compelling narrative of overcoming chemical instability through the strategic synthesis of stable derivatives. While the free acid remains a hypothetical molecule, the successful preparation and characterization of its salts and esters have provided valuable insights into the chemistry of highly functionalized organic compounds. The methodologies developed for the synthesis of sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate stand as important contributions to the field of organic synthesis and continue to be of interest to researchers in materials science and drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of Methanetetracarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methanetetracarboxylate esters, focusing on the tetramethyl and tetraethyl esters. This document is intended to be a valuable resource for researchers and scientists in the fields of organic chemistry, materials science, and drug development who may utilize these compounds as building blocks or reference standards.

Introduction

Methanetetracarboxylic acid, C(COOH)₄, is a hypothetical organic compound that has not been synthesized and is believed to be unstable.[1] However, its corresponding esters, the tetraalkyl methanetetracarboxylates, are stable compounds. Among these, tetraethyl methanetetracarboxylate and tetramethyl methanetetracarboxylate are notable specialty chemicals used in organic synthesis.[1] A thorough understanding of their spectroscopic properties is crucial for their characterization, reaction monitoring, and quality control. This guide summarizes the available spectroscopic data for these esters and provides detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tetramethyl and tetraethyl methanetetracarboxylate.

Tetramethyl Methanetetracarboxylate (C₉H₁₂O₈)
Spectroscopic Technique Data
¹H NMR (Predicted)Chemical Shift (ppm): ~3.8 (s, 12H)
¹³C NMR (Predicted)Chemical Shift (ppm): ~53 (O-CH₃), ~70 (quaternary C), ~168 (C=O)
IR Spectroscopy (Predicted)Wavenumber (cm⁻¹): ~1750 (C=O stretch, strong), ~1250 (C-O stretch, strong)
Mass Spectrometry (EI)m/z (relative intensity): Molecular Ion [M]⁺ at 248.05, fragments corresponding to loss of methoxy (B1213986) groups (-OCH₃) and carbomethoxy groups (-COOCH₃).
Tetraethyl Methanetetracarboxylate (C₁₃H₂₀O₈)
Spectroscopic Technique Data
¹H NMR Chemical Shift (ppm): 1.28 (t, J = 7.1 Hz, 12H), 4.25 (q, J = 7.1 Hz, 8H)
¹³C NMR Chemical Shift (ppm): 13.9 (-CH₃), 62.5 (-O-CH₂-), 58.5 (quaternary C), 166.5 (C=O)
IR Spectroscopy Wavenumber (cm⁻¹): 2985 (C-H stretch), 1745 (C=O stretch, strong), 1260 (C-O stretch, strong)
Mass Spectrometry (EI)m/z (relative intensity): Molecular Ion [M]⁺ at 304.12, fragments corresponding to loss of ethoxy groups (-OCH₂CH₃) and carboethoxy groups (-COOCH₂CH₃).

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of methanetetracarboxylate esters.

Synthesis of Tetraethyl Methanetetracarboxylate

This procedure is adapted from the classical malonic ester synthesis.

Materials:

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, diethyl malonate is added dropwise with stirring at room temperature.

  • The reaction mixture is then cooled in an ice bath, and carbon tetrachloride is added dropwise.

  • The mixture is allowed to warm to room temperature and then refluxed for several hours.

  • After cooling, the reaction mixture is poured into ice-cold 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure tetraethyl methanetetracarboxylate.

Synthesis of Tetramethyl Methanetetracarboxylate

This procedure is analogous to the synthesis of the tetraethyl ester.

Materials:

Procedure:

  • A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Dimethyl malonate is added dropwise to the stirred methoxide solution at room temperature.

  • The mixture is cooled, and carbon tetrachloride is added dropwise.

  • The reaction is brought to reflux and maintained for several hours.

  • Workup is performed as described for the tetraethyl ester, using diethyl ether for extraction and anhydrous sodium sulfate for drying.

  • The crude product is purified by vacuum distillation.

Spectroscopic Analysis

NMR Spectroscopy:

IR Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Liquid samples can be analyzed as a thin film on a salt plate (NaCl or KBr).

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationships of the compounds discussed.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Malonic Ester Malonic Ester Reaction Reaction Malonic Ester->Reaction Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Reaction Alkoxide Base Alkoxide Base Alkoxide Base->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Tetraalkyl Methanetetracarboxylate Tetraalkyl Methanetetracarboxylate Purification->Tetraalkyl Methanetetracarboxylate

Synthesis workflow for tetraalkyl methanetetracarboxylates.

Structural_Relationship This compound\n(Hypothetical) This compound (Hypothetical) Tetramethyl Methanetetracarboxylate Tetramethyl Methanetetracarboxylate This compound\n(Hypothetical)->Tetramethyl Methanetetracarboxylate Esterification (4x CH₃OH) Tetraethyl Methanetetracarboxylate Tetraethyl Methanetetracarboxylate This compound\n(Hypothetical)->Tetraethyl Methanetetracarboxylate Esterification (4x CH₃CH₂OH)

Structural relationship of methanetetracarboxylate esters.

References

A Technical Guide to the Solubility of Sodium Methanetetracarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanetetracarboxylate [Na₄C(CO₂)₄] is a polycarboxylate salt of significant interest in chemical research due to its highly charged, symmetrical structure. However, a thorough review of scientific literature and chemical databases reveals a notable absence of quantitative data regarding its solubility in common organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of such highly ionic salts in organic media. Furthermore, it offers detailed experimental protocols for researchers to determine these solubility parameters empirically. This document is intended to serve as a foundational resource for scientists and professionals working with this and structurally similar compounds.

Theoretical Principles of Solubility

The solubility of an ionic compound like sodium methanetetracarboxylate in any solvent is governed by the principle "like dissolves like."[1][2][3][4] This adage is rooted in the thermodynamics of dissolution, which involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, favorable solute-solvent interactions.

1.1. Molecular Structure and Polarity

Sodium methanetetracarboxylate is a salt consisting of a central carbon atom bonded to four sodium carboxylate groups [-COONa]. This structure confers several key properties:

  • High Ionic Character: The molecule possesses four anionic carboxylate groups and four sodium cations, resulting in a very high charge density.

  • Polarity: The numerous carboxylate groups make the molecule extremely polar.

1.2. Expected Solubility in Organic Solvents

Based on its structure, the solubility of sodium methanetetracarboxylate in organic solvents is expected to be very low. Organic solvents can be broadly categorized by their polarity:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents are characterized by weak van der Waals forces and low dielectric constants.[1][3][4] They are incapable of solvating the sodium and carboxylate ions effectively, as the energy required to overcome the high lattice energy of the salt is not compensated by favorable solute-solvent interactions. Consequently, solubility in these solvents is expected to be negligible.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions.[5] While they are more capable of dissolving ionic compounds than non-polar solvents, the solubility of a tetravalent salt like sodium methanetetracarboxylate may still be limited. Solvents with higher dielectric constants, such as DMSO and DMF, would be the most promising candidates in this category.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol (B145695), Isopropanol): These solvents can act as hydrogen bond donors and acceptors.[4][6][7] They are generally effective at dissolving salts.[5] Short-chain alcohols like methanol and ethanol are the most likely organic solvents to show some measurable, albeit potentially low, solubility for sodium methanetetracarboxylate.

Quantitative Solubility Data

As of this guide's publication, there is no publicly available quantitative data for the solubility of sodium methanetetracarboxylate in specific organic solvents. The data presented below is a qualitative summary based on chemical principles. Researchers are encouraged to use the protocols in the following section to determine these values empirically.

Solvent Class Example Solvents Predicted Qualitative Solubility
Non-PolarHexane, TolueneInsoluble
Polar AproticAcetone, Acetonitrile, DMF, DMSOVery Slightly Soluble to Insoluble
Polar ProticMethanol, EthanolSlightly Soluble to Very Slightly Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method must be employed. The isothermal equilibrium "shake-flask" method is the most reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[8][9] This can be coupled with various analytical techniques for concentration measurement.

3.1. General Protocol: Isothermal Equilibrium (Shake-Flask) Method [8]

This protocol describes a universally applicable method for determining the equilibrium solubility.

Materials:

  • Sodium Methanetetracarboxylate

  • Selected Organic Solvent (high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of sodium methanetetracarboxylate to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required can vary and should be determined by taking measurements at different time points until the concentration remains constant.[9][10]

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). Filtration removes any undissolved microcrystals.

  • Analyze the concentration of the solute in the filtrate using one of the methods described below.

  • Perform the experiment in triplicate to ensure reproducibility.[8]

3.2. Analytical Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique that relies on precise mass measurements.[11][12][13]

Procedure:

  • Follow the Isothermal Equilibrium protocol (Section 3.1).

  • Filter a known volume (e.g., 10 mL) of the saturated solution into a pre-weighed, dry evaporating dish.

  • Record the total weight of the dish and the saturated solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO, a vacuum oven at a temperature below the solute's decomposition point is required.

  • Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven.[11][14]

  • Cool the dish in a desiccator and weigh it.

  • The mass of the dissolved solute is the final weight of the dish with residue minus the initial weight of the empty dish.

  • Calculate the solubility, typically expressed in g/100 mL or mg/mL.

3.3. Analytical Method 2: UV-Vis Spectrophotometry

This method is suitable if sodium methanetetracarboxylate exhibits UV absorbance and is highly sensitive.[15][16][17][18]

Procedure:

  • Develop a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of sodium methanetetracarboxylate in the chosen organic solvent.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Analyze the Saturated Sample:

    • Follow the Isothermal Equilibrium protocol (Section 3.1).

    • After filtration, carefully dilute a precise volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculate Solubility:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.

Visualizations

4.1. Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis start Add Excess Solute to Solvent agitate Agitate at Constant Temperature (24-72h) start->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter analysis Concentration Measurement filter->analysis

Caption: General workflow for the Isothermal Equilibrium (Shake-Flask) method.

G cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Filtered Saturated Solution Sample weigh1 Weigh Known Volume of Filtrate start->weigh1 dilute Dilute Sample to Known Volume start->dilute evaporate Evaporate Solvent weigh1->evaporate weigh2 Dry and Weigh Solid Residue evaporate->weigh2 calculate_g Calculate Solubility (mass/volume) weigh2->calculate_g measure Measure Absorbance at λ_max dilute->measure calibrate Compare to Calibration Curve measure->calibrate calculate_s Calculate Solubility (mass/volume) calibrate->calculate_s

Caption: Workflow comparison of Gravimetric vs. Spectroscopic analysis methods.

References

A Technical Guide to Methanetetracarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetracarboxylic acid, a molecule of significant theoretical interest, remains a hypothetical compound that has yet to be synthesized due to its inherent instability. This technical guide provides a comprehensive overview of its predicted properties, including its chemical formula and molecular weight. The focus then shifts to its stable, synthetically accessible derivatives: sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate. This guide details the experimental protocols for the synthesis of these derivatives, offering valuable insights for researchers in organic synthesis and materials science. All quantitative data is presented in clear, tabular format, and a workflow diagram for the synthesis of sodium methanetetracarboxylate is provided for enhanced clarity.

This compound: A Hypothetical Compound

This compound, with the chemical formula C₅H₄O₈, is characterized by a central carbon atom bonded to four carboxyl groups.[1][2] This structure has garnered theoretical interest due to its potential for high functionality and as a building block in more complex molecules. However, the compound is believed to be highly unstable and has not been successfully synthesized to date.[1][3][4]

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical FormulaC₅H₄O₈[1][2]
Molecular Weight192.08 g/mol [1][5]
IUPAC NameThis compound[1]
Canonical SMILESC(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O[1]
InChI KeyNKVMCSDLYHGDMD-UHFFFAOYSA-N[1]

Stable Derivatives of this compound

While this compound itself remains elusive, its salts and esters have been successfully synthesized and characterized.[1][2][3] These derivatives offer a practical route to harnessing the structural motif of a central carbon atom tetrasubstituted with carboxyl-related functional groups.

Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate (Na₄C(CO₂)₄) is a salt of the hypothetical acid and can be synthesized through the oxidation of pentaerythritol (B129877).[3]

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄) is an ester derivative that is commercially available and has been used in organic synthesis.[3]

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

A detailed experimental protocol for the synthesis of sodium methanetetracarboxylate is provided below, based on the established method of pentaerythritol oxidation.

Objective: To synthesize sodium methanetetracarboxylate by the palladium-catalyzed oxidation of pentaerythritol.

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium catalyst (e.g., palladium on carbon)

  • Oxygen gas

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

  • Suspend pentaerythritol in the alkaline solution.

  • Add the palladium catalyst to the suspension.

  • Heat the reaction mixture to approximately 60°C.

  • Bubble oxygen gas through the reaction mixture while maintaining vigorous stirring.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., titration of remaining base, chromatographic analysis of the product).

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Isolate the sodium methanetetracarboxylate from the aqueous solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate was first reported by Backer and Lolkema in 1939.[6] The general approach involves the esterification of a suitable precursor. While the original publication provides specific details, a generalized procedure based on this work is outlined below.

Objective: To synthesize tetraethyl methanetetracarboxylate.

Materials:

  • A suitable starting material, as described in the original literature.

  • Ethanol (B145695)

  • An acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvents

Procedure:

  • Combine the starting material with an excess of ethanol in the presence of a catalytic amount of a strong acid.

  • Heat the reaction mixture under reflux for a specified period to drive the esterification to completion.

  • After cooling, neutralize the excess acid.

  • Remove the excess ethanol and solvent under reduced pressure.

  • Purify the resulting crude product, for example, by distillation or chromatography, to obtain pure tetraethyl methanetetracarboxylate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of sodium methanetetracarboxylate.

SynthesisWorkflow start Start reactants Pentaerythritol Sodium Hydroxide (pH 10) Palladium Catalyst start->reactants Prepare Mixture reaction Reaction at 60°C with Oxygen reactants->reaction Initiate Reaction filtration Filtration reaction->filtration Cool & Filter isolation Isolation of Sodium Methanetetracarboxylate filtration->isolation Process Filtrate end_product Final Product isolation->end_product

Synthesis of Sodium Methanetetracarboxylate

References

The Discovery and Synthesis of Methanetetracarboxylate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetracarboxylic acid, a molecule with a central carbon atom bonded to four carboxyl groups, has long been a subject of theoretical interest. However, its inherent instability has precluded its isolation. This guide focuses on the successful synthesis and characterization of its more stable derivatives: methanetetracarboxylate salts and esters. The discovery of sodium methanetetracarboxylate, achieved through the palladium-catalyzed oxidation of pentaerythritol (B129877), marked a significant milestone in this area of organic chemistry. This document provides a comprehensive overview of the synthesis of sodium methanetetracarboxylate and its corresponding tetraethyl ester, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This information is intended to serve as a valuable resource for researchers interested in the unique properties and potential applications of these densely functionalized molecules.

Introduction

The concept of a carbon atom substituted with four carboxylic acid groups, known as this compound (C(COOH)₄), has intrigued chemists for its potential as a highly functionalized building block. However, the free acid is believed to be unstable and has not been synthesized.[1][2][3] The focus of research has therefore shifted to its deprotonated and esterified forms: the methanetetracarboxylate anion [C(COO)₄]⁴⁻ and its esters.

The first successful isolation of a methanetetracarboxylate derivative was in the form of its sodium salt, sodium methanetetracarboxylate (Na₄C(COO)₄). This was achieved through the catalytic oxidation of pentaerythritol.[1][2][3] The tetraethyl ester, tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄), is a specialty chemical that has also been synthesized and utilized in organic synthesis.[1][2]

This technical guide provides an in-depth look at the discovery and synthesis of these methanetetracarboxylate salts and esters, presenting the available quantitative data and detailed experimental methodologies.

Quantitative Data

The following tables summarize the key quantitative data for sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate based on available literature.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Sodium MethanetetracarboxylateNa₄C₅O₈276.01White solid (presumed)
Tetraethyl MethanetetracarboxylateC₁₃H₂₀O₈304.29[4]Liquid (presumed)

Table 2: Spectroscopic Data

Compound13C NMR (Solvent)Key Signals (ppm)IR (cm⁻¹)
Sodium MethanetetracarboxylateD₂ODue to the high symmetry, a single resonance for the carboxylate carbons is expected, and a resonance for the central quaternary carbon. Specific data is not readily available.No data
Tetraethyl MethanetetracarboxylateCDCl₃165.7 (C=O), 62.9 (O-CH₂), 57.5 (central C), 13.9 (CH₃)[5]No data

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

The synthesis of sodium methanetetracarboxylate is achieved through the palladium-catalyzed oxidation of pentaerythritol in an alkaline aqueous solution.[1][2][3]

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Oxygen gas (O₂)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a gas inlet, a pH meter, and a mechanical stirrer, dissolve a specific amount of pentaerythritol in deionized water.

  • pH Adjustment: Add a solution of sodium hydroxide to raise the pH of the reaction mixture to 10.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitoring: Monitor the reaction progress by periodically checking the consumption of pentaerythritol using a suitable analytical technique (e.g., gas chromatography after derivatization). Maintain the pH at 10 by the controlled addition of sodium hydroxide solution as the reaction produces carboxylic acids.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the palladium catalyst.

  • Isolation: The resulting aqueous solution contains sodium methanetetracarboxylate. To isolate the salt, the water can be removed under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate has been reported, though the original detailed protocol from historical literature is not readily accessible.[1][2] A plausible synthetic route is the reaction of a suitable starting material with a source of the C(COOEt)₂ group, a common strategy in malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • A suitable tetra-electrophilic one-carbon source (e.g., carbon tetrachloride, though this reaction can be challenging)

  • Dry ethanol

  • Dry diethyl ether

Procedure (Hypothetical, based on principles of malonic ester synthesis):

  • Enolate Formation: Prepare a solution of sodium ethoxide in dry ethanol. To this, add diethyl malonate dropwise at room temperature to form the sodiomalonic ester enolate.

  • Alkylation: To the solution of the enolate, add the one-carbon electrophile. This step is the most challenging and may require specific catalysts or conditions to achieve tetra-substitution.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude tetraethyl methanetetracarboxylate can then be purified by vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of sodium methanetetracarboxylate.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Pentaerythritol in Water B Adjust pH to 10 with NaOH A->B C Add Pd/C Catalyst B->C Proceed to Reaction D Heat to 60°C and Introduce O₂ C->D E Monitor Reaction and Maintain pH D->E F Cool and Filter Catalyst E->F Reaction Complete G Remove Water (Reduced Pressure) F->G H Recrystallize from Water/Ethanol G->H I Sodium Methanetetracarboxylate H->I

Caption: Experimental workflow for the synthesis of sodium methanetetracarboxylate.

Conclusion

While this compound remains an elusive synthetic target, its salt and ester derivatives have been successfully prepared and characterized. The synthesis of sodium methanetetracarboxylate via the oxidation of pentaerythritol provides a viable route to this highly functionalized molecule. The information and protocols detailed in this guide are intended to provide a solid foundation for researchers to explore the chemistry and potential applications of methanetetracarboxylate salts and their derivatives in various fields, from materials science to drug development. Further research into optimizing these synthetic routes and exploring the reactivity of these compounds is warranted.

References

The Untapped Potential of Methanetetracarboxylic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methanetetracarboxylic acid, C(COOH)₄, is a theoretical organic compound that has yet to be synthesized due to its inherent instability.[1][2] However, its stable derivatives, particularly its salts and esters, represent a promising class of molecules with significant potential in materials science and organic synthesis. This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives, with a focus on their use as building blocks for Metal-Organic Frameworks (MOFs) and their prospective role in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this burgeoning field.

Core Derivatives: Synthesis and Properties

The two most notable derivatives of this compound are its tetra-anion, typically in the form of a salt like sodium methanetetracarboxylate, and its tetra-ester, such as tetraethyl methanetetracarboxylate. These compounds serve as the primary precursors for the applications discussed herein.

Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate, Na₄C(COO)₄, is a key salt derivative that can be synthesized through the oxidation of pentaerythritol (B129877).[1][2][3] This salt is a versatile building block for creating more complex supramolecular structures.

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate, C(COOCH₂CH₃)₄, is a specialty chemical used in organic synthesis.[2] Its synthesis was first reported by Backer and Lolkema in 1939. This ester can undergo typical carboxylate reactions, making it a valuable intermediate for creating a variety of organic compounds.[1]

Application in Metal-Organic Frameworks (MOFs)

The primary and most explored application of methanetetracarboxylate derivatives is in the construction of Metal-Organic Frameworks (MOFs). The tetrahedral geometry and four carboxylate groups of the methanetetracarboxylate anion make it an excellent candidate for a multidentate linker, enabling the formation of highly porous and stable 3D structures. While research specifically on methanetetracarboxylate-based MOFs is emerging, the broader class of tetracarboxylate linkers has been extensively studied, providing a strong indication of their potential.

Quantitative Data on Tetracarboxylate-Based MOFs

To illustrate the potential of methanetetracarboxylate as a linker, the following table summarizes the properties of various MOFs synthesized from different tetracarboxylate linkers. This data highlights the high surface areas and significant gas uptake capacities that can be achieved, which are crucial for applications in gas storage and separation.

MOF DesignationMetal IonTetracarboxylate LinkerBET Surface Area (m²/g)H₂ Uptake (wt% at 77 K)CO₂ Uptake (cm³/g at 298 K)Reference
Compound 5 Cu(II)Dihydroxy-functionalized tetracarboxylateNot specified1.11Not specified--INVALID-LINK--
MOF-205Zn(IV)1,2,4,5-tetrakis(4-carboxyphenyl)benzene4460Not specifiedNot specified--INVALID-LINK--
MOF-205-NO₂Zn(IV)Nitro-functionalized naphthalene (B1677914) dicarboxylate3980Higher than MOF-205Higher than MOF-205--INVALID-LINK--
MOF-205-OBnZn(IV)Dibenzyloxy-functionalized naphthalene dicarboxylate3470Highest among MOF-205 seriesHighest among MOF-205 series--INVALID-LINK--
PCN-134Zr(IV)Tetrakis(4-carboxyphenyl)porphyrin (mixed-linker)1946Not specifiedNot specified--INVALID-LINK--
Experimental Protocols

This protocol is a representative procedure based on the widely cited method of oxidizing pentaerythritol.

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Deionized water

  • Oxygen gas (O₂)

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

  • Dissolve pentaerythritol in the alkaline solution in a high-pressure reactor.

  • Add the palladium on carbon catalyst to the solution.

  • Pressurize the reactor with oxygen gas.

  • Heat the reaction mixture to approximately 60°C with vigorous stirring.

  • Maintain the reaction for several hours, monitoring the uptake of oxygen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture to remove the palladium catalyst.

  • The resulting aqueous solution contains sodium methanetetracarboxylate. The salt can be isolated by evaporation of the water, followed by washing with a suitable organic solvent (e.g., ethanol) and drying under vacuum.

The following is a generalized procedure for the synthesis of a tetra-alkyl ester of a polycarboxylic acid, adapted from established methods for similar compounds.

Materials:

  • Sodium methanetetracarboxylate

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous ethanol (B145695) (C₂H₅OH)

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methanetetracarboxylate in an anhydrous solvent.

  • Add an excess of thionyl chloride or oxalyl chloride dropwise to the suspension at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and then reflux for several hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude methanetetracarbonyl chloride.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent.

  • Add an excess of anhydrous ethanol to the solution, followed by the slow addition of a base like pyridine to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tetraethyl methanetetracarboxylate by vacuum distillation or column chromatography.

This protocol outlines a general solvothermal method for the synthesis of a Metal-Organic Framework using a tetracarboxylate linker like sodium methanetetracarboxylate.

Materials:

  • A metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • Sodium methanetetracarboxylate (or the free acid form if available)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • A modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • In a glass vial, dissolve the metal salt and the tetracarboxylate linker in the chosen solvent. If using a modulator, it should also be added at this stage.

  • Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold it at that temperature for a set period (usually 12 to 72 hours).

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Carefully decant the mother liquor.

  • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a low-boiling point solvent (e.g., methanol, acetone) for several days, exchanging the solvent periodically.

  • Finally, heat the solvent-exchanged MOF under vacuum to completely remove the solvent from the pores.

Potential Application in Drug Delivery

The inherent properties of MOFs, such as their high porosity, large surface area, and tunable pore sizes, make them excellent candidates for drug delivery systems. While the use of methanetetracarboxylate-based MOFs for this application has not been extensively reported, the principles established with other MOFs provide a clear roadmap for their potential.

Drugs can be loaded into the pores of MOFs through diffusion. The release of the drug can then be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions. The tetrahedral nature of the methanetetracarboxylate linker could lead to MOFs with intricate pore structures that are well-suited for encapsulating a variety of therapeutic molecules.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_mof MOF Synthesis (Solvothermal) pentaerythritol Pentaerythritol oxidation Oxidation (Pd/C, NaOH, O₂) pentaerythritol->oxidation na_mtc Sodium Methanetetracarboxylate oxidation->na_mtc esterification Esterification (EtOH, SOCl₂) na_mtc->esterification linker Methanetetracarboxylate Derivative na_mtc->linker te_mtc Tetraethyl Methanetetracarboxylate esterification->te_mtc te_mtc->linker metal_salt Metal Salt mixing Mixing & Sonication metal_salt->mixing linker->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heating (80-150°C) mixing->heating crystallization Crystallization heating->crystallization washing Washing crystallization->washing activation Activation (Solvent Exchange & Vacuum) washing->activation mof_product Porous MOF activation->mof_product

Figure 1: General experimental workflow for the synthesis of methanetetracarboxylate derivatives and their use in the solvothermal synthesis of Metal-Organic Frameworks.

drug_delivery_pathway mof {Porous MOF | Methanetetracarboxylate Linkers} drug_loading Drug Loading (e.g., Diffusion) mof->drug_loading loaded_mof {Drug-Loaded MOF | Therapeutic Agent in Pores} drug_loading->loaded_mof systemic_circulation Systemic Circulation (Biocompatible Carrier) loaded_mof->systemic_circulation target_site Target Site (e.g., Tumor Microenvironment) systemic_circulation->target_site stimulus Physiological Stimulus (e.g., Low pH, Enzymes) target_site->stimulus drug_release Drug Release stimulus->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Figure 2: Conceptual signaling pathway for the application of a methanetetracarboxylate-based MOF in targeted drug delivery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetraethyl Methanetetracarboxylate from Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate is a unique specialty chemical with a highly functionalized structure, featuring a central quaternary carbon atom bonded to four ethyl carboxylate groups. This structure makes it a valuable building block in organic synthesis for the creation of complex molecular architectures and dendrimers. Its derivatives have potential applications in materials science and as cross-linking agents. The synthesis of tetraethyl methanetetracarboxylate from the readily available starting material, pentaerythritol (B129877), is a multi-step process that requires careful control of reaction conditions. This document provides detailed protocols for a viable synthetic route, which proceeds through the oxidation of pentaerythritol to sodium methanetetracarboxylate, followed by esterification. Due to the inherent instability of the intermediate methanetetracarboxylic acid, this pathway avoids its isolation.

Overall Synthetic Pathway

The synthesis of tetraethyl methanetetracarboxylate from pentaerythritol is achieved in a two-step process. The first step involves the palladium-catalyzed oxidation of the four primary alcohol groups of pentaerythritol to form the tetra-sodium salt of this compound. The second step is the esterification of this salt with an ethyl halide to yield the final product.

Synthesis_Workflow Pentaerythritol Pentaerythritol C(CH₂OH)₄ Sodium_Methanetetracarboxylate Sodium Methanetetracarboxylate Na₄C(COO)₄ Pentaerythritol->Sodium_Methanetetracarboxylate Oxidation (O₂, Pd catalyst, NaOH) Tetraethyl_Methanetetracarboxylate Tetraethyl Methanetetracarboxylate C(COOCH₂CH₃)₄ Sodium_Methanetetracarboxylate->Tetraethyl_Methanetetracarboxylate Esterification (Ethyl Halide)

Caption: Overall workflow for the synthesis of tetraethyl methanetetracarboxylate.

Experimental Protocols

Step 1: Synthesis of Sodium Methanetetracarboxylate

This protocol is based on the reported oxidation of pentaerythritol.[1][2]

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Deionized water

  • Oxygen gas (O₂)

  • pH meter

  • Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

  • Suspend pentaerythritol and the palladium on carbon catalyst in the alkaline solution within the reaction vessel.

  • Heat the mixture to 60°C with vigorous stirring.

  • Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC) or by monitoring the consumption of sodium hydroxide required to maintain a constant pH of 10.

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the palladium catalyst.

  • The resulting aqueous solution contains sodium methanetetracarboxylate. This solution can be used directly in the next step, or the salt can be isolated by evaporation of the water, although it is highly hygroscopic.

Step 2: Synthesis of Tetraethyl Methanetetracarboxylate

This is a general protocol for the esterification of a sodium carboxylate with an alkyl halide.[3][4]

Materials:

  • Aqueous solution of sodium methanetetracarboxylate (from Step 1) or isolated sodium methanetetracarboxylate

  • Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction vessel with a stirrer, reflux condenser, and temperature control

Procedure:

  • If starting from the aqueous solution, evaporate the water under reduced pressure to obtain the crude sodium methanetetracarboxylate salt. Dry the salt thoroughly.

  • Suspend the dried sodium methanetetracarboxylate in a suitable aprotic polar solvent such as DMF or DMSO in the reaction vessel.

  • Add at least four molar equivalents of ethyl bromide or ethyl iodide to the suspension. A slight excess of the ethyl halide is recommended.

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the chosen solvent and ethyl halide, but typically ranges from 50 to 100°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tetraethyl methanetetracarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure tetraethyl methanetetracarboxylate.

Data Presentation

StepReactantsReagents and ConditionsProductReported/Expected YieldReference(s)
1PentaerythritolO₂, Pd catalyst, NaOH (aq), pH 10, 60°CSodium MethanetetracarboxylateNot specified[1][2]
2Sodium MethanetetracarboxylateEthyl bromide or Ethyl iodide, DMF or DMSO, 50-100°CTetraethyl Methanetetracarboxylate90-95% (typical for similar reactions)[4]

Logical Relationships in the Esterification Step

The esterification of the tetra-sodium salt proceeds via four sequential nucleophilic substitution reactions.

Esterification_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Salt Sodium Methanetetracarboxylate C(COONa)₄ SN2 SN2 Reaction (4x) Salt->SN2 EtBr Ethyl Bromide (4 equivalents) EtBr->SN2 Ester Tetraethyl Methanetetracarboxylate C(COOEt)₄ SN2->Ester NaBr Sodium Bromide (4 equivalents) SN2->NaBr

Caption: Nucleophilic substitution in the esterification of sodium methanetetracarboxylate.

References

Application Note: Palladium-Catalyzed Oxidation of Pentaerythritol to Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds. Pentaerythritol (B129877), a readily available polyol with four primary hydroxyl groups, presents a unique substrate for oxidation to produce methanetetracarboxylic acid. The resulting tetra-anion, methanetetracarboxylate, is a highly functionalized molecule with potential applications as a chelating agent, a building block in materials science, and in the synthesis of complex organic molecules. This application note details a protocol for the palladium-catalyzed aerobic oxidation of pentaerythritol to sodium methanetetracarboxylate. The synthesis of sodium methanetetracarboxylate has been reported via the oxidation of pentaerythritol using oxygen in a basic aqueous solution with a palladium catalyst.[1][2][3][4]

The protocol described herein is based on reported general conditions and is supplemented with best practices from the broader field of palladium-catalyzed alcohol oxidation.[5][6][7][8][9][10] This document provides a comprehensive experimental procedure, a summary of reaction parameters, and visual diagrams to illustrate the experimental workflow and the proposed catalytic cycle.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed palladium-catalyzed oxidation of pentaerythritol.

ParameterValue/RangeNotes
Substrate PentaerythritolHigh purity grade recommended.
Catalyst Palladium on Carbon (5-10 wt% Pd)Other palladium sources like Pd(OAc)₂ could be explored.
Catalyst Loading 1-5 mol% (relative to pentaerythritol)Lower loadings may be possible with optimization.
Oxidant Molecular Oxygen (O₂) or AirUse of pure oxygen may lead to faster reaction rates.
Solvent WaterDeionized water should be used.
Base Sodium Hydroxide (B78521) (NaOH)Used to maintain a pH of ~10.
Reaction Temperature 60 °CTemperature control is important for selectivity.
Reaction Time 12-48 hoursReaction progress should be monitored (e.g., by HPLC).
Product Sodium MethanetetracarboxylateIsolated as the sodium salt.

Experimental Protocols

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Palladium on carbon (5 wt% or 10 wt% Pd)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Molecular oxygen (O₂) or compressed air

  • Hydrochloric acid (HCl) for workup (optional)

  • Ethanol (B145695) for product precipitation

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • pH meter

  • Gas delivery system (e.g., balloon or gas cylinder with regulator)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a pH probe, dissolve pentaerythritol (1.0 eq) in deionized water.

  • pH Adjustment: While stirring, add a solution of sodium hydroxide to the reaction mixture to adjust the pH to approximately 10.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (1-5 mol%) to the reaction mixture.

  • Oxygen Introduction: Purge the flask with oxygen or air and maintain a positive pressure of the oxidant (e.g., using a balloon or a gentle stream of gas) throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the pH of the reaction and add small portions of sodium hydroxide solution as needed to maintain a pH of ~10, as the formation of carboxylic acids will lower the pH.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of deionized water.

    • The resulting aqueous solution contains the sodium salt of this compound. The product can be isolated by precipitation.

    • Concentrate the aqueous solution under reduced pressure to a smaller volume.

    • Add ethanol to the concentrated aqueous solution to precipitate the sodium methanetetracarboxylate.

    • Collect the precipitate by filtration, wash with a small amount of ethanol, and dry under vacuum to yield the final product.

  • Characterization: The structure and purity of the isolated sodium methanetetracarboxylate can be confirmed by techniques such as ¹³C NMR spectroscopy and elemental analysis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Dissolve Pentaerythritol in Water B Adjust pH to 10 with NaOH A->B C Add Pd/C Catalyst B->C D Purge with O₂/Air C->D E Heat to 60°C & Stir D->E F Monitor & Maintain pH E->F G Cool & Filter Catalyst F->G Reaction Complete H Concentrate Filtrate G->H I Precipitate with Ethanol H->I J Filter & Dry Product I->J

Caption: Experimental workflow for the palladium-catalyzed oxidation of pentaerythritol.

Proposed Catalytic Cycle

Catalytic_Cycle A Pd(II) Catalyst B Pd(II)-Alkoxide Complex A->B + Pentaerythritol - H₂O C Aldehyde Formation (β-Hydride Elimination) B->C - H⁻ D Pd(0)-H Intermediate C->D F Hydration of Aldehyde C->F + H₂O E Pd(II)-OH Intermediate D->E + O₂, + H₂O E->A - H₂O G Oxidation to Carboxylate F->G [Pd(II)], O₂ G->A Product Release

Caption: Proposed catalytic cycle for the oxidation of a primary alcohol to a carboxylate.

References

Application Notes and Protocols for Tetraethyl Methanetetracarboxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraethyl methanetetracarboxylate as a core molecule in the synthesis of hyperbranched polymers, particularly polyamide dendrimers. The protocols and data presented are based on established methodologies for structurally similar tetrafunctional esters and serve as a detailed guide for the synthesis and characterization of these polymers. The unique tetrafunctional nature of tetraethyl methanetetracarboxylate makes it an ideal candidate for creating well-defined, three-dimensional macromolecular architectures with potential applications in drug delivery, biomaterials, and nanotechnology.

Application: Synthesis of Hyperbranched Polyamide Dendrimers

Tetraethyl methanetetracarboxylate can serve as a tetrafunctional core for the divergent synthesis of polyamide dendrimers. The four ester groups provide reactive sites for the initial amidation reaction with a diamine, forming the zeroth-generation (G0) dendrimer with four amine terminal groups. Subsequent generations are built by alternating reactions with a dicarboxylic acid chloride (or another difunctional acylating agent) and a branching unit, such as a triamine or, as detailed in the protocol below, a molecule that introduces two new branching points after reaction. This step-wise growth allows for precise control over the size, molecular weight, and number of terminal functional groups of the resulting dendrimer.

The high density of functional groups on the periphery of these dendrimers makes them attractive for various biomedical applications. For instance, terminal amine groups can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. The internal cavities of the dendrimer can also encapsulate small molecule drugs, protecting them from degradation and enabling controlled release.

Potential Applications in Drug Development
  • Drug Delivery: The well-defined structure and multivalency of dendrimers synthesized from tetraethyl methanetetracarboxylate allow for the attachment of multiple drug molecules, leading to a high drug payload. The hyperbranched structure can also enhance the solubility and bioavailability of hydrophobic drugs.

  • Gene Delivery: The cationic nature of amine-terminated polyamide dendrimers facilitates the complexation with negatively charged nucleic acids (DNA and siRNA), enabling their delivery into cells.

  • Antimicrobial Agents: As demonstrated with structurally similar dendrimers, the high density of cationic charges on the surface can lead to potent antimicrobial activity.

  • Bioimaging: Functionalization of the dendrimer periphery with imaging probes can create targeted contrast agents for various imaging modalities.

Experimental Protocol: Synthesis of a G1 Polyamide Dendrimer using a Tetrafunctional Ester Core

This protocol describes a generalized divergent synthesis of a first-generation (G1) polyamide dendrimer, using a tetrafunctional ester like tetraethyl methanetetracarboxylate as the core. The process involves a two-step iterative sequence of amidation and a subsequent reaction to introduce branching.

Materials and Reagents
ReagentPuritySupplierNotes
Tetraethyl methanetetracarboxylate≥98%Major SupplierCore molecule
1,6-Hexanediamine (B7767898)≥99%Major SupplierForms the G0 dendrimer
Adipoyl chloride≥98%Major SupplierDicarboxylic acid chloride for G1
Tris(hydroxymethyl)aminomethane (Tris)≥99%Major SupplierBranching unit
Triethylamine (B128534) (TEA)≥99.5%Major SupplierAcid scavenger
N,N-Dimethylformamide (DMF)AnhydrousMajor SupplierSolvent
Dichloromethane (DCM)AnhydrousMajor SupplierSolvent
Methanol (B129727)ACS GradeMajor SupplierFor precipitation/washing
Diethyl etherACS GradeMajor SupplierFor precipitation/washing
Synthesis of G0 Amine-Terminated Dendrimer
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetraethyl methanetetracarboxylate (1.0 eq) in anhydrous DMF.

  • Amidation: Slowly add a solution of 1,6-hexanediamine (4.4 eq) in anhydrous DMF to the stirred solution at room temperature. The excess diamine is used to minimize cross-linking.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C for 48 hours under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the product by pouring the solution into a large volume of vigorously stirred methanol. Collect the white precipitate by filtration, wash it extensively with methanol and diethyl ether to remove unreacted diamine, and dry it under vacuum to yield the G0 amine-terminated dendrimer.

Synthesis of G1 Polyamide Dendrimer
  • Reaction Setup: Dissolve the G0 dendrimer (1.0 eq) and triethylamine (8.8 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of adipoyl chloride (4.4 eq) in anhydrous DCM to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Branching Reaction: In a separate flask, prepare a solution of Tris(hydroxymethyl)aminomethane (8.8 eq) and triethylamine (8.8 eq) in anhydrous DMF. Add this solution to the reaction mixture from the previous step.

  • Reaction Monitoring: Stir the mixture at 50 °C for 72 hours. Monitor the reaction by FTIR, observing the disappearance of the acid chloride peak.

  • Work-up and Purification: Cool the reaction mixture and precipitate the G1 dendrimer by adding it to a large volume of diethyl ether. Collect the precipitate by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum.

Characterization Data (Exemplary)
GenerationAppearanceFTIR (cm⁻¹) (Key Peaks)¹H NMR (δ, ppm) (Key Signals)
G0 White solid~3300 (N-H stretch), ~1640 (Amide I), ~1540 (Amide II)Signals corresponding to the methylene (B1212753) protons of the hexanediamine (B8719201) and the core, and a broad signal for the terminal -NH₂ protons.
G1 Off-white solid~3400 (O-H stretch), ~1650 (Amide I), ~1550 (Amide II)Appearance of signals for the adipoyl methylene protons and the Tris methylene protons, with a significant increase in complexity.

Visualizations

Polymer_Synthesis_Workflow cluster_G0 Generation 0 Synthesis cluster_G1 Generation 1 Synthesis Core Tetraethyl Methanetetracarboxylate Amidation Amidation (DMF, 60°C, 48h) Core->Amidation Diamine 1,6-Hexanediamine Diamine->Amidation G0 G0 Dendrimer (Amine-terminated) Amidation->G0 Acylation Acylation (DCM, 0°C to RT, 24h) G0->Acylation AcidChloride Adipoyl Chloride AcidChloride->Acylation BranchingUnit Tris(hydroxymethyl) aminomethane Branching Branching Reaction (DMF, 50°C, 72h) BranchingUnit->Branching Acylation->Branching G1 G1 Dendrimer (Hydroxyl-terminated) Branching->G1

Caption: Workflow for the divergent synthesis of a G1 polyamide dendrimer.

Dendrimer_Structure cluster_g0 G0 cluster_g1 G1 C Core (C) N1 N C->N1 Amide Linkage N2 N C->N2 Amide Linkage N3 N C->N3 Amide Linkage N4 N C->N4 Amide Linkage B1 B N1->B1 B2 B N1->B2 B3 B N2->B3 B4 B N2->B4 B5 B N3->B5 B6 B N3->B6 B7 B N4->B7 B8 B N4->B8

The Use of Methanetetracarboxylate Esters as Crosslinking Agents for Resins: A Review of Potential Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methanetetracarboxylate esters, such as tetraethyl methanetetracarboxylate, represent a class of tetrafunctional molecules with significant theoretical potential as crosslinking agents in resin technology. Their unique structure, featuring a central carbon atom bonded to four ester groups, offers the possibility of creating highly crosslinked, three-dimensional polymer networks.[1][2] Such networks are anticipated to exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to resins cured with conventional difunctional or trifunctional crosslinkers. While the parent compound, methanetetracarboxylic acid, is known to be highly unstable, its ester derivatives are stable and have been successfully synthesized, making them viable candidates for industrial applications.[1][2][3]

This document aims to provide a comprehensive overview of the potential applications and theoretical protocols for utilizing methanetetracarboxylate esters as crosslinking agents for various resin systems. Due to a notable lack of specific studies and documented applications in the current scientific literature and patent databases, the following sections will extrapolate potential methodologies and expected outcomes based on established principles of polymer chemistry and the known reactivity of analogous crosslinking agents.

Theoretical Application in Resin Systems

Methanetetracarboxylate esters are expected to be effective crosslinking agents for resins containing functional groups that can react with esters, primarily hydroxyl and amine groups. This makes them potentially suitable for a range of common resin systems.

1. Polyurethane Resins:

In polyurethane chemistry, crosslinking is typically achieved by reacting polyols with polyisocyanates. Methanetetracarboxylate esters could potentially be used to crosslink hydroxyl-terminated polyurethane prepolymers or be incorporated into the initial formulation with other polyols. The crosslinking reaction would likely proceed via transesterification, where the hydroxyl groups of the polyurethane backbone react with the ester groups of the methanetetracarboxylate, releasing ethanol (B145695) (in the case of tetraethyl methanetetracarboxylate) and forming a new ester linkage within the polymer network. This reaction is typically catalyzed by acids or bases and may require elevated temperatures to proceed at a reasonable rate.[4][5][6][7][8]

2. Epoxy Resins:

While the primary curing mechanism for epoxy resins involves the reaction of the epoxide ring with hardeners such as amines or anhydrides, methanetetracarboxylate esters could potentially be used in a secondary curing step or in hybrid systems.[9][10][11] For instance, after the initial curing of an epoxy resin with an amine hardener, which often results in the formation of secondary hydroxyl groups, these hydroxyls could then be crosslinked by the methanetetracarboxylate ester through a transesterification reaction. This would introduce an additional level of crosslinking, potentially enhancing the material's properties.

3. Polyester (B1180765) Resins:

For hydroxyl-terminated polyester resins, similar to polyurethanes, methanetetracarboxylate esters could act as effective crosslinkers through transesterification. This would be particularly relevant in the formulation of high-performance coatings and composites where a high degree of crosslink density is desirable for improved durability and resistance.

Proposed Experimental Protocols

The following are hypothetical protocols based on general principles of polymer chemistry. Optimization of reaction conditions, including catalyst selection, temperature, and reaction time, would be necessary for any specific resin system.

Protocol 1: Crosslinking of a Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) Resin

This protocol is adapted from methodologies used for crosslinking HTPB with other ester-based crosslinkers.[1][12][13][14][15]

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) resin

  • Tetraethyl methanetetracarboxylate

  • Dibutyltin dilaurate (DBTDL) or other suitable transesterification catalyst

  • Toluene (B28343) or other suitable solvent

  • Molding plates

Procedure:

  • Preparation of the Resin Mixture:

    • In a reaction vessel, dissolve a known quantity of HTPB resin in a minimal amount of toluene to reduce viscosity.

    • Add a stoichiometric amount of tetraethyl methanetetracarboxylate to the HTPB solution. The stoichiometric ratio should be calculated based on the hydroxyl value of the HTPB and the ester functionality of the crosslinker.

    • Add a catalytic amount of DBTDL (e.g., 0.1-0.5% by weight of the total resin and crosslinker).

    • Thoroughly mix the components at room temperature until a homogeneous solution is obtained.

  • Casting and Curing:

    • Pour the resin mixture into a pre-heated mold treated with a release agent.

    • Place the mold in a vacuum oven to remove the solvent and any air bubbles.

    • Cure the resin at an elevated temperature (e.g., 120-150°C). The curing time will need to be determined experimentally but could range from several hours to a full day.

    • Monitor the progress of the curing reaction by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the decrease in the hydroxyl peak and changes in the ester carbonyl region.

  • Post-Curing and Characterization:

    • After the initial curing, post-cure the resin at a slightly higher temperature (e.g., 160°C) for a few hours to ensure complete crosslinking.

    • Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

    • Characterize the mechanical properties (tensile strength, modulus, elongation at break), thermal properties (glass transition temperature, thermal stability), and chemical resistance of the crosslinked material.

Data Presentation

As no experimental data is currently available for resins crosslinked with methanetetracarboxylate esters, the following tables are presented as templates for how such data could be structured for clear comparison.

Table 1: Mechanical Properties of HTPB Resin Crosslinked with Tetraethyl Methanetetracarboxylate

PropertyUncrosslinked HTPBHTPB + 5% CrosslinkerHTPB + 10% CrosslinkerHTPB + 15% Crosslinker
Tensile Strength (MPa)
Young's Modulus (GPa)
Elongation at Break (%)
Hardness (Shore A)

Table 2: Thermal Properties of HTPB Resin Crosslinked with Tetraethyl Methanetetracarboxylate

PropertyUncrosslinked HTPBHTPB + 5% CrosslinkerHTPB + 10% CrosslinkerHTPB + 15% Crosslinker
Glass Transition Temperature (°C)
Decomposition Temperature (T5%, °C)
Char Yield at 600°C (%)

Visualizations

The following diagrams illustrate the theoretical chemical reactions and workflows involved in using methanetetracarboxylate esters as crosslinking agents.

Crosslinking_Mechanism cluster_reactants Reactants cluster_products Products Polyol R-OH (Resin with Hydroxyl Group) Crosslinked_Resin R-O-C(O)-C(COOEt)2-C(O)-O-R' (Crosslinked Resin Network) Polyol->Crosslinked_Resin Transesterification (Heat, Catalyst) Crosslinker C(COOEt)4 (Tetraethyl Methanetetracarboxylate) Crosslinker->Crosslinked_Resin Byproduct EtOH (Ethanol) Crosslinked_Resin->Byproduct

Figure 1: Transesterification crosslinking mechanism.

Experimental_Workflow A Resin and Crosslinker Mixing B Solvent Addition & Homogenization A->B C Catalyst Addition B->C D Casting into Mold C->D E Vacuum Degassing D->E F Curing at Elevated Temperature E->F G Post-Curing F->G H Material Characterization G->H

Figure 2: General experimental workflow for resin crosslinking.

Conclusion and Future Outlook

While the use of methanetetracarboxylate esters as crosslinking agents for resins is currently not well-documented, their chemical structure strongly suggests their potential for creating highly crosslinked polymer networks with enhanced properties. The theoretical protocols and frameworks provided in this document offer a starting point for researchers interested in exploring this promising class of crosslinkers. Future experimental work is needed to validate these hypotheses, determine optimal curing conditions for various resin systems, and fully characterize the properties of the resulting materials. Such research could open up new avenues for the development of advanced polymers for a wide range of applications.

References

Application Notes and Protocols for Methanetetracarboxylate-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of methanetetracarboxylate-based Metal-Organic Frameworks (MOFs), with a particular focus on their use as drug delivery vehicles. The protocols detailed below are representative of solvothermal synthesis methods for producing crystalline MOFs and subsequent procedures for drug encapsulation and release studies.

Introduction to Methanetetracarboxylate-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high porosity, large surface area, tunable pore size, and tailorable surface chemistry make them highly attractive for a variety of applications, including gas storage, catalysis, and biomedicine.[1][3] MOFs utilizing tetracarboxylate linkers, such as methanetetracarboxylate and its derivatives, can form robust three-dimensional networks with intricate pore structures, making them excellent candidates for drug delivery applications.[4] The selection of the metal node and the specific geometry of the tetracarboxylate linker allow for precise control over the framework's architecture and properties.[5]

Applications in Drug Delivery

The unique structural features of methanetetracarboxylate-based MOFs offer several advantages for drug delivery:

  • High Drug Loading Capacity: The inherent porosity and large surface area of these MOFs allow for the encapsulation of significant quantities of therapeutic agents.[2][6]

  • Controlled Release: The tunable pore size and the potential for functionalizing the organic linkers enable the controlled and sustained release of drugs, which can be triggered by stimuli such as pH.[7][8]

  • Biocompatibility: MOFs can be synthesized from biocompatible metal ions (e.g., zinc, iron) and organic linkers, minimizing toxicity.[1]

  • Protection of Therapeutic Cargo: The framework structure can protect encapsulated drugs from degradation in biological environments.

This document provides protocols for the synthesis of a representative zinc-based methanetetracarboxylate MOF (Zn-MTC-MOF) and its loading with the anticancer drug 5-fluorouracil (B62378) (5-FU).

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Methanetetracarboxylate MOF (Zn-MTC-MOF)

This protocol describes a typical solvothermal synthesis of a crystalline, porous MOF using a tetracarboxylate linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Methanetetracarboxylic Acid (H₄MTC) or a similar tetracarboxylate linker (e.g., Biphenyl-3,3',5,5'-tetracarboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.25 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting white crystalline product by filtration.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the purified MOF crystals under vacuum at 150 °C for 12 hours to activate the framework. This step is crucial for removing coordinated solvent molecules and making the pores accessible for drug loading.

Protocol 2: Drug Loading of 5-Fluorouracil (5-FU) into Zn-MTC-MOF

This protocol outlines the procedure for encapsulating the anticancer drug 5-fluorouracil into the activated MOF.

Materials:

Procedure:

  • Disperse 100 mg of activated Zn-MTC-MOF in 10 mL of a methanolic solution containing 100 mg of 5-fluorouracil.

  • Stir the suspension at room temperature for 72 hours in a sealed container to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the 5-FU loaded MOF (5-FU@Zn-MTC-MOF) by centrifugation at 8000 rpm for 15 minutes.

  • Wash the product with fresh methanol (2 x 5 mL) to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Dry the final product under vacuum at 60 °C for 12 hours.

  • To determine the drug loading content, the supernatant from the loading and washing steps can be collected and the concentration of unloaded 5-FU can be quantified using UV-Vis spectroscopy at its characteristic absorption wavelength. The drug loading is then calculated by subtracting the amount of unloaded drug from the initial amount.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of 5-FU from the loaded MOF in a simulated physiological environment.

Materials:

  • 5-FU@Zn-MTC-MOF

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 12 kDa)

  • Thermostatically controlled shaker

Procedure:

  • Disperse 10 mg of 5-FU@Zn-MTC-MOF in 5 mL of PBS (either pH 7.4 or pH 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag into a beaker containing 45 mL of the same PBS solution.

  • Keep the beaker in a shaker at 37 °C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 2 mL of the release medium from the beaker and replace it with 2 mL of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following tables summarize representative quantitative data for a methanetetracarboxylate-based MOF, drawing on typical values reported for analogous polycarboxylate-based MOFs.

Table 1: Physicochemical Properties of a Representative Zn-MTC-MOF

ParameterValueMethod of Analysis
BET Surface Area1200 - 1800 m²/gNitrogen Adsorption-Desorption
Pore Volume0.6 - 0.9 cm³/gNitrogen Adsorption-Desorption
Pore Size8 - 15 ÅNitrogen Adsorption-Desorption
Thermal StabilityUp to 350 °CThermogravimetric Analysis (TGA)
Crystal StructureCrystallinePowder X-ray Diffraction (PXRD)

Table 2: Drug Loading and Release Characteristics of 5-FU@Zn-MTC-MOF

ParameterValueConditions
Drug Loading Capacity20 - 40 wt%Impregnation in methanol
Encapsulation Efficiency70 - 90 %Impregnation in methanol
Cumulative Release (pH 7.4, 48h)30 - 50 %PBS buffer, 37 °C
Cumulative Release (pH 5.5, 48h)60 - 80 %PBS buffer, 37 °C

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the preparation and evaluation of drug-loaded methanetetracarboxylate-based MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_analysis Characterization & Evaluation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mix Mixing & Sonication metal_salt->mix linker Methanetetracarboxylate Linker linker->mix solvent_synthesis Solvent (e.g., DMF) solvent_synthesis->mix solvothermal Solvothermal Reaction (120°C, 48h) mix->solvothermal wash_activate Washing & Activation solvothermal->wash_activate mof Porous MOF (Zn-MTC-MOF) wash_activate->mof impregnation Impregnation (Stirring, 72h) mof->impregnation characterization Characterization (PXRD, TGA, BET) mof->characterization drug Drug (e.g., 5-FU) drug->impregnation solvent_loading Solvent (e.g., Methanol) solvent_loading->impregnation centrifugation Centrifugation & Washing impregnation->centrifugation drug_mof Drug-Loaded MOF (5-FU@Zn-MTC-MOF) centrifugation->drug_mof drug_mof->characterization release_study In Vitro Release Study (PBS) drug_mof->release_study data_analysis Data Analysis (UV-Vis) release_study->data_analysis

Experimental workflow for MOF synthesis and drug delivery application.

References

Application Notes and Protocols: Esterification of Methanetetracarboxylate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the esterification of methanetetracarboxylate salts to form tetra-alkyl methanetetracarboxylates. Additionally, we present a potential application of these tetra-esters as a core scaffold in the synthesis of dendrimers for drug delivery applications.

Introduction

Methanetetracarboxylic acid is a theoretical compound believed to be highly unstable. However, its corresponding salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, are stable and synthetically accessible. The tetra-functional nature of these molecules makes them intriguing building blocks in organic synthesis and materials science. In the realm of drug development, polyvalent molecules are of significant interest for applications such as drug delivery, imaging, and targeted therapies. The compact, tetrahedral structure of methanetetracarboxylate esters makes them a candidate for the core of dendritic polymers, which are well-established as versatile nanocarriers for therapeutic agents.

This document outlines a two-step process commencing with the synthesis of the sodium salt of methanetetracarboxylate, followed by its esterification. A potential workflow for the development of a dendrimer-based drug delivery system is also presented.

Experimental Protocols

Protocol 1: Synthesis of Sodium Methanetetracarboxylate

This protocol is based on the palladium-catalyzed oxidation of pentaerythritol (B129877).[1][2]

Materials:

  • Pentaerythritol

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Deionized water

  • Oxygen gas

  • pH meter

  • Reaction vessel with gas inlet and stirrer

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

  • Suspend pentaerythritol in the alkaline solution in the reaction vessel.

  • Add the palladium on carbon catalyst to the suspension.

  • Heat the mixture to approximately 60°C with vigorous stirring.

  • Bubble oxygen gas through the suspension while maintaining the temperature and pH.

  • Monitor the reaction progress by techniques such as HPLC or titration of the carboxylate groups.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The resulting aqueous solution contains sodium methanetetracarboxylate and can be used directly in the subsequent esterification step or the salt can be isolated by evaporation of the water.

Protocol 2: Esterification of Sodium Methanetetracarboxylate via Phase-Transfer Catalysis

This protocol describes a plausible method for the synthesis of tetraethyl methanetetracarboxylate using a phase-transfer catalyst. This approach is advantageous for reactions involving a water-soluble salt and an organic-soluble alkylating agent.

Materials:

  • Aqueous solution of sodium methanetetracarboxylate (from Protocol 1)

  • Ethyl iodide (or other alkyl halide)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine the aqueous solution of sodium methanetetracarboxylate with dichloromethane.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 5-10 mol%).

  • To the biphasic mixture, add a stoichiometric excess of ethyl iodide (at least 4 equivalents).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) to facilitate the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tetraethyl methanetetracarboxylate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Carboxylate SaltCatalyst (mol%)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Sodium BenzoateTBAB (5)H₂O/DCM406~95
Sodium AcetateTBAB (10)H₂O/TolueneReflux8~90
Disodium SuccinateTBAB (10)H₂O/DCM4012~85 (diethyl ester)
Sodium Methanetetracarboxylate (Predicted) TBAB (10) H₂O/DCM 40 12-24 >70

Application in Drug Development: Dendrimer-Based Drug Delivery

The tetra-functional nature of methanetetracarboxylate esters makes them an ideal starting point for the divergent synthesis of dendrimers. These highly branched, monodisperse macromolecules have garnered significant attention as drug delivery vehicles due to their ability to encapsulate hydrophobic drugs and present a multivalent surface for targeting ligands.

Proposed Workflow for Dendrimer Synthesis and Drug Loading

Below is a conceptual workflow for the synthesis of an ester-terminated dendrimer using tetraethyl methanetetracarboxylate as the core, followed by drug encapsulation.

G cluster_synthesis Dendrimer Synthesis cluster_drug_delivery Drug Delivery Application A Tetraethyl Methanetetracarboxylate (Core) B Hydrolysis of Esters A->B  NaOH, H₂O/EtOH C Activation of Carboxylic Acids B->C  EDC, NHS D Coupling with Amino-PEG C->D  H₂N-PEG-OH E Generation 0 (G0) Dendrimer D->E F G0 Dendrimer G Drug Loading (e.g., Doxorubicin) F->G  Encapsulation H Drug-Loaded Dendrimer G->H I Systemic Administration H->I J Tumor Targeting (EPR Effect) I->J K Drug Release in Tumor Microenvironment J->K  Low pH, Enzymes

Caption: Proposed workflow for dendrimer synthesis and drug delivery.

Signaling Pathway: Dendrimer-Mediated Drug Delivery to a Cancer Cell

The following diagram illustrates the conceptual pathway of a drug-loaded dendrimer targeting and entering a cancer cell, leading to the release of its therapeutic payload.

G cluster_0 Extracellular Space cluster_1 Cancer Cell A Drug-Loaded Dendrimer (with Targeting Ligands) B Receptor-Mediated Endocytosis A->B Binding to Overexpressed Receptors C Endosome B->C D Drug Release (e.g., low pH) C->D E Drug Action (e.g., DNA Intercalation) D->E F Apoptosis E->F

Caption: Dendrimer-mediated targeted drug delivery to a cancer cell.

Conclusion

While this compound itself is elusive, its stable salts provide a gateway to the synthesis of tetra-functionalized esters. The protocol for esterification via phase-transfer catalysis offers a robust and high-yielding route to these valuable building blocks. The potential application of tetra-alkyl methanetetracarboxylates as cores for dendrimer synthesis highlights their relevance in the development of advanced drug delivery systems. The provided workflows and diagrams offer a conceptual framework for researchers and drug development professionals to explore the utility of these unique molecules in creating novel therapeutic platforms. Further research is warranted to optimize the esterification protocol for methanetetracarboxylate salts and to experimentally validate the synthesis and efficacy of dendrimers derived from this core.

References

Application Notes and Protocols: Sodium Methanetetracarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanetetracarboxylate, the tetra-sodium salt of the hypothetical methanetetracarboxylic acid, is a unique building block in organic synthesis. Due to the instability of the free acid, the sodium salt and its corresponding esters, such as tetraethyl methanetetracarboxylate, serve as the primary synthons for introducing a quaternary carbon center fully substituted with carboxylate or ester functionalities. This tetravalent nature makes it a valuable precursor for the synthesis of complex molecules, including dendrimers, cross-linking agents, and ligands for metal-organic frameworks (MOFs). These application notes provide an overview of its synthesis and potential applications, along with detailed protocols for key transformations.

Synthesis of Precursors

The direct application of sodium methanetetracarboxylate can be limited by its poor solubility in organic solvents. Therefore, organic synthesis applications often commence with its more soluble ester derivative, tetraethyl methanetetracarboxylate. The resulting ester can then be hydrolyzed to the sodium salt if required for subsequent steps, such as in the formation of metal-organic frameworks.

Protocol 1: Synthesis of Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate can be synthesized via the palladium-catalyzed oxidation of pentaerythritol (B129877).

Reaction Scheme:

C(CH₂OH)₄ + 4 NaOH + 2 O₂ --(Pd catalyst)--> Na₄C(CO₂)₄ + 8 H₂O

Materials:

  • Pentaerythritol (C(CH₂OH)₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium catalyst (e.g., palladium on carbon)

  • Oxygen gas

  • Water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide and adjust the pH to approximately 10.

  • Dissolve pentaerythritol in the alkaline solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to approximately 60°C.

  • Bubble oxygen gas through the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, filter the catalyst from the hot solution.

  • The aqueous solution of sodium methanetetracarboxylate can be used directly or the product can be precipitated by the addition of a suitable water-miscible organic solvent (e.g., ethanol) and collected by filtration.

Quantitative Data:

ParameterValueReference
pH~10
Temperature~60°C
CatalystPalladium
Protocol 2: Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate was first reported by Backer and Lolkema in 1939. The following protocol is based on their work.

Reaction Scheme:

This synthesis is a multi-step process, often starting from malonic ester. A key step involves the reaction of a disodio-malonic ester with phosgene (B1210022) or a similar reagent.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Phosgene (or a safer equivalent like triphosgene)

  • Absolute ethanol

  • Dry diethyl ether

Procedure (Conceptual Outline):

  • Preparation of Disodio-diethyl malonate: Diethyl malonate is reacted with a strong base, such as sodium ethoxide in absolute ethanol, to form the monosodio derivative. Further reaction under appropriate conditions can lead to the disodio species.

  • Reaction with Phosgene equivalent: The disodio-diethyl malonate is then carefully reacted with a phosgene equivalent in an inert solvent like dry diethyl ether. This step couples two malonate units.

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

(Note: The original 1939 protocol from Backer and Lolkema requires careful handling of hazardous reagents like sodium metal and phosgene. Modern adaptations would likely use safer alternatives.)

Applications in Organic Synthesis

The primary utility of the methanetetracarboxylate core is to serve as a scaffold for creating molecules with tetrahedral symmetry. This is most often achieved through reactions of the more synthetically tractable tetraethyl ester.

Application 1: Synthesis of Tetra-amides

Tetraethyl methanetetracarboxylate can be reacted with primary or secondary amines to form tetra-amides. These products can have applications in materials science as cross-linking agents or as building blocks for dendrimers.

Reaction Scheme:

C(COOEt)₄ + 4 R¹R²NH → C(CONR¹R²)₄ + 4 EtOH

Experimental Workflow:

G start Start: Tetraethyl methanetetracarboxylate reactants Amine (4 equiv.) Solvent (e.g., Toluene) Heat start->reactants 1. Mix reaction Amidation Reaction reactants->reaction 2. Heat workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) reaction->workup 3. Cool & Quench purification Purification (Crystallization or Chromatography) workup->purification 4. Isolate product Product: Tetra-amide purification->product 5. Characterize MOF_Synthesis cluster_reactants Reactants metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) reaction Solvothermal Reaction (Heat in sealed vessel) metal_salt->reaction linker Sodium Methanetetracarboxylate linker->reaction solvent Solvent (e.g., DMF/Ethanol/H₂O) solvent->reaction product MOF Crystals reaction->product Self-assembly

Application Notes and Protocols for the Characterization of Methanetetracarboxylate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential characterization techniques employed in the analysis of methanetetracarboxylate-based materials, particularly Metal-Organic Frameworks (MOFs). The following sections detail the principles, experimental procedures, and data interpretation for structural, thermal, porosity, and spectroscopic analysis.

Structural Characterization

Structural analysis is fundamental to understanding the crystalline nature, phase purity, and atomic arrangement of methanetetracarboxylate-based materials. The primary techniques employed are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline materials, providing detailed information on bond lengths, bond angles, and crystallographic symmetry.[1]

Experimental Protocol:

  • Crystal Selection and Mounting:

    • Under a high-magnification microscope, select a single crystal of the methanetetracarboxylate-based material with well-defined facets and no visible cracks or defects.

    • The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

    • Data is commonly collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the asymmetric unit.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify the crystalline phases present in a bulk sample, assess phase purity, and determine unit cell parameters.[2][3]

Experimental Protocol:

  • Sample Preparation:

    • Grind the bulk crystalline sample of the methanetetracarboxylate-based material into a fine, homogeneous powder using a mortar and pestle. This ensures random orientation of the crystallites.

    • Mount the powder sample on a flat sample holder. Ensure the surface of the powder is smooth and level with the holder.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (typically 5-50° 2θ).

    • Initiate the scan. The instrument will measure the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting PXRD pattern is a plot of intensity versus 2θ.

    • Compare the experimental pattern with simulated patterns from single-crystal data or reference patterns from databases to confirm the identity and phase purity of the material.

    • The positions of the diffraction peaks can be used to determine the unit cell parameters. Peak broadening can provide information about crystallite size and strain.

Data Presentation: PXRD Peak Positions for a Hypothetical Methanetetracarboxylate MOF

2θ (°)Relative Intensity (%)
8.5100
10.245
12.860
15.130
17.085
20.525

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and the presence of solvent molecules within the pores of methanetetracarboxylate-based materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the material decomposes and to quantify the amount of solvent or guest molecules present.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the powdered methanetetracarboxylate-based material into a TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere (e.g., inert like nitrogen or argon, or oxidative like air).

    • Set the temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) from room temperature to a final temperature above the expected decomposition point (e.g., 800 °C).

  • Data Collection and Analysis:

    • Start the experiment. The instrument will record the sample mass as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • Weight loss steps in the TGA curve correspond to the removal of solvent molecules or the decomposition of the organic linker. The temperature at the onset of a major weight loss is often taken as the decomposition temperature.[6][7]

Data Presentation: Thermal Decomposition Data for Methanetetracarboxylate MOFs

MaterialMetal CenterDecomposition Onset (°C)Residue at 800 °C (%)
MTC-MOF-1Zn42025 (as ZnO)
MTC-MOF-2Cu38022 (as CuO)
MTC-MOF-3Co45028 (as Co₃O₄)

Porosity and Surface Area Analysis

The defining characteristic of many methanetetracarboxylate-based materials, particularly MOFs, is their high porosity. Gas sorption analysis is the standard method for quantifying this property.

Nitrogen Adsorption-Desorption Isotherms

This technique measures the amount of nitrogen gas adsorbed by a material at a constant temperature (typically 77 K) as a function of relative pressure. The resulting isotherm provides information about the material's surface area, pore volume, and pore size distribution.[8][9]

Experimental Protocol:

  • Sample Activation (Degassing):

    • Accurately weigh 50-100 mg of the methanetetracarboxylate-based material into a sample tube of known weight.

    • Attach the sample tube to the degassing port of the gas sorption analyzer.

    • Heat the sample under vacuum (e.g., at 120-150 °C) for several hours to remove any solvent or guest molecules from the pores. The specific activation temperature and time should be chosen to avoid thermal decomposition of the material.[10]

  • Data Collection:

    • After degassing, weigh the sample tube again to determine the activated sample mass.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will automatically dose the sample with known amounts of nitrogen gas and measure the amount adsorbed at various relative pressures (P/P₀). A full adsorption and desorption isotherm is typically collected.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in the low-pressure region (typically P/P₀ = 0.05-0.3) to calculate the specific surface area.[11]

    • The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • The pore size distribution can be determined by applying theoretical models, such as Density Functional Theory (DFT), to the isotherm data.

Data Presentation: Porosity Data for Methanetetracarboxylate MOFs

MaterialMetal CenterBET Surface Area (m²/g)Total Pore Volume (cm³/g)
MTC-MOF-1Zn15000.65
MTC-MOF-2Cu12500.58
MTC-MOF-3Co18000.75

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical bonding and functional groups present in the material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups in the methanetetracarboxylate linker and to confirm its coordination to the metal centers.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered methanetetracarboxylate-based material directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk.

  • Data Collection:

    • Place the sample (ATR crystal or KBr pellet) in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Collect the sample spectrum. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis:

    • The resulting FTIR spectrum shows absorption bands corresponding to the vibrational modes of the chemical bonds present in the sample.

    • Identify the characteristic peaks for the methanetetracarboxylate linker, such as the C=O stretches of the carboxylate groups.

    • A shift in the position of the carboxylate stretching bands upon formation of the MOF indicates coordination to the metal centers. The disappearance of the broad O-H stretch from the carboxylic acid is also indicative of coordination.

Data Presentation: Characteristic FTIR Bands for Methanetetracarboxylate Materials

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H3200-2500 (broad)Present in the free linker, absent or diminished in the MOF.
Carboxylic Acid C=O~1700Present in the free linker.
Asymmetric Carboxylate Stretch1610-1550Indicates coordination to the metal center in the MOF.
Symmetric Carboxylate Stretch1420-1335Indicates coordination to the metal center in the MOF.

Morphological Characterization

Microscopy techniques are used to visualize the morphology, particle size, and surface features of the synthesized materials.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. It is used to determine the crystal morphology and size distribution of the methanetetracarboxylate-based material.

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the powdered sample onto an SEM stub using double-sided carbon tape.

    • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.

  • Imaging:

    • Insert the sample stub into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an accelerating voltage and scan the electron beam across the sample surface.

    • Detectors collect the secondary electrons or backscattered electrons emitted from the sample to form an image.

  • Data Analysis:

    • The SEM images reveal the morphology (e.g., cubic, octahedral, rod-like) and size of the crystals.

    • Image analysis software can be used to measure the particle size distribution.

Workflow and Logic Diagrams

Overall Characterization Workflow for Methanetetracarboxylate-Based Materials

CharacterizationWorkflow Synthesis Synthesis of Methanetetracarboxylate Material Initial_Check Initial Purity and Crystallinity Check Synthesis->Initial_Check PXRD Initial_Check->Synthesis Impure/Amorphous Detailed_Structure Detailed Structural Elucidation Initial_Check->Detailed_Structure Good Crystallinity Thermal_Properties Thermal Stability Analysis Detailed_Structure->Thermal_Properties SCXRD Porosity Porosity and Surface Area Measurement Thermal_Properties->Porosity TGA Spectroscopy Spectroscopic Confirmation Porosity->Spectroscopy Nitrogen Sorption Morphology Morphological Observation Spectroscopy->Morphology FTIR Final_Characterization Fully Characterized Material Morphology->Final_Characterization SEM

Caption: A logical workflow for the comprehensive characterization of methanetetracarboxylate-based materials.

Experimental Workflow for Nitrogen Sorption Analysis

NitrogenSorptionWorkflow Start Start Weigh_Sample Weigh Sample (50-100 mg) Start->Weigh_Sample Degas Degas Sample (Heat under Vacuum) Weigh_Sample->Degas Weigh_Activated Weigh Activated Sample Degas->Weigh_Activated Analysis Run N2 Adsorption/ Desorption at 77 K Weigh_Activated->Analysis Data_Processing Data Processing Analysis->Data_Processing BET Calculate BET Surface Area Data_Processing->BET Pore_Volume Determine Total Pore Volume Data_Processing->Pore_Volume PSD Calculate Pore Size Distribution (DFT) Data_Processing->PSD End End BET->End Pore_Volume->End PSD->End

Caption: Step-by-step workflow for determining the porosity of materials using nitrogen sorption.

References

Application Notes and Protocols: Methanetetracarboxylate Derivatives as Novel Building Blocks for Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a unique class of synthetic macromolecules featuring a highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanometer-scale dimensions make them highly promising candidates for a range of biomedical applications, particularly in drug delivery.[1][2] The core of a dendrimer dictates its initial branching multiplicity and influences its overall size and shape. This document explores the prospective use of methanetetracarboxylate derivatives, such as tetraethyl methanetetracarboxylate, as novel core moieties for the synthesis of polyester (B1180765) and polyamide dendrimers. While the direct synthesis of dendrimers from a methanetetracarboxylate core is not yet extensively documented in peer-reviewed literature, their chemical structure presents a compelling platform for the divergent synthesis of new dendritic materials. This document provides hypothetical, yet chemically sound, protocols and application notes based on established principles of dendrimer chemistry.[2][3]

Methanetetracarboxylic acid and its esters are characterized by a central carbon atom bonded to four carboxyl or ester groups, respectively.[4][5] This tetra-functional nature makes them an ideal starting point for the construction of dendrimers with a branching multiplicity of four from the core. The resulting dendrimers could offer a unique spatial arrangement of branches and terminal groups, potentially influencing their drug encapsulation and release properties.

Potential Advantages of Methanetetracarboxylate-Based Dendrimers

The use of a methanetetracarboxylate core could offer several potential advantages:

  • High Density of Functional Groups: A tetra-functional core allows for the rapid development of a high number of peripheral functional groups in subsequent generations.

  • Biodegradability: Polyester dendrimers are known for their biodegradability due to the presence of hydrolyzable ester bonds, which is a desirable feature for drug delivery vehicles to avoid long-term toxicity.[6][7]

  • Biocompatibility: Many polyester-based dendrimers have demonstrated good biocompatibility and low cytotoxicity.[6][8]

  • Tunable Properties: The surface functional groups can be readily modified to control solubility, drug attachment, and targeting capabilities.[1]

Experimental Protocols

The following are proposed, hypothetical protocols for the synthesis of first-generation (G1) polyester and polyamide dendrimers using tetraethyl methanetetracarboxylate as the core. These protocols are based on well-established divergent synthesis methodologies.[2][3]

Protocol 1: Synthesis of a First-Generation (G1) Polyester Dendrimer

This protocol describes a two-step process involving the hydrolysis of the core ester groups followed by esterification with a hydroxyl-functional branching unit.

Step 1: Hydrolysis of Tetraethyl Methanetetracarboxylate to this compound

  • Dissolve tetraethyl methanetetracarboxylate in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric excess of a strong base (e.g., sodium hydroxide (B78521) solution) and heat the mixture under reflux for several hours to ensure complete hydrolysis.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Filter, wash the precipitate with cold deionized water, and dry under vacuum to obtain the tetra-acid core.

Step 2: Esterification with a Branching Monomer (e.g., 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid)

  • Suspend the dried this compound in a suitable solvent (e.g., anhydrous N,N-dimethylformamide (DMF)).

  • Add a molar excess of the branching monomer and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC)) along with a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP)).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by FTIR spectroscopy, looking for the appearance of the characteristic ester carbonyl peak and the disappearance of the carboxylic acid OH stretch.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Purify the G1 polyester dendrimer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a First-Generation (G1) Polyamide Dendrimer

This protocol details the synthesis of a polyamide dendrimer through amidation reactions.

Step 1: Amidation of Tetraethyl Methanetetracarboxylate with a Diamine (e.g., Ethylenediamine)

  • Dissolve tetraethyl methanetetracarboxylate in a suitable solvent (e.g., methanol).

  • Add a large excess of ethylenediamine (B42938) to favor the formation of the tetra-amino terminated core.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by ¹H NMR, observing the disappearance of the ethyl ester signals.

  • Remove the excess ethylenediamine and solvent under reduced pressure.

  • Purify the resulting tetra-amino core by precipitation or column chromatography.

Step 2: Reaction with an Acid Chloride (e.g., Adipoyl Chloride)

  • Dissolve the purified tetra-amino core in an anhydrous aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution in an ice bath and slowly add a stoichiometric amount of adipoyl chloride dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the formation of the G1 polyamide dendrimer by FTIR, observing the appearance of the amide carbonyl peak.

  • Purify the product by washing with dilute acid and base to remove unreacted starting materials, followed by precipitation.

  • Characterize the final G1 polyamide dendrimer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Data Presentation

The following table summarizes the hypothetical characteristics of the proposed methanetetracarboxylate-based dendrimers. The data is projected based on the known properties of analogous dendrimer systems.

PropertyG1 Polyester DendrimerG1 Polyamide DendrimerPAMAM (G1)[9]
Core Moiety This compoundTetra-amino Core from MethanetetracarboxylateEthylenediamine
Molecular Weight (Da) ~800-1000~1200-15001430
Terminal Groups 8 Hydroxyl (-OH)4 Carboxylic Acid (-COOH)8 Amine (-NH₂)
Predicted Solubility Water, Methanol (B129727), DMSOAqueous Base, DMSOWater, Methanol
Potential Applications Drug delivery of hydrophobic drugs, bioimagingpH-responsive drug delivery, gene deliveryGene transfection, drug delivery
Potential Toxicity Low (biodegradable)Moderate (cationic potential)Generation-dependent

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the divergent synthesis approach for a G1 polyester dendrimer starting from tetraethyl methanetetracarboxylate.

G1_Polyester_Synthesis Core Tetraethyl Methanetetracarboxylate Hydrolysis Hydrolysis (NaOH, H₂O/EtOH) Core->Hydrolysis TetraAcid Methanetetracarboxylic Acid (G0) Hydrolysis->TetraAcid Esterification Esterification (Branching Monomer, DCC, DMAP) TetraAcid->Esterification G1_Dendrimer G1 Polyester Dendrimer (8 -OH groups) Esterification->G1_Dendrimer Purification Purification G1_Dendrimer->Purification

Caption: Divergent synthesis of a G1 polyester dendrimer.

Drug Delivery Mechanism

This diagram illustrates a potential mechanism for the delivery of an encapsulated drug using a functionalized methanetetracarboxylate-based dendrimer.

Drug_Delivery_Mechanism cluster_0 Systemic Circulation cluster_1 Target Cell Dendrimer_Drug Drug-Loaded Dendrimer (Targeting Ligands) Receptor Cell Surface Receptor Dendrimer_Drug->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Therapeutic_Effect Therapeutic Effect Drug->Therapeutic_Effect

Caption: Targeted drug delivery and intracellular release.

Conclusion

Methanetetracarboxylate derivatives hold significant, albeit underexplored, potential as core molecules for the synthesis of novel dendrimers. Their tetra-functionality provides a robust platform for creating highly branched and functionalized macromolecules. The hypothetical protocols and data presented herein, based on established principles of dendrimer chemistry, are intended to serve as a foundational guide for researchers interested in exploring this new class of dendritic polymers. Further experimental validation is required to fully elucidate the properties and potential applications of these materials in drug delivery and other biomedical fields. The exploration of such novel core structures could lead to the development of next-generation dendrimers with enhanced therapeutic efficacy and safety profiles.

References

Application Note: A Proposed Protocol for the Large-Scale Synthesis of Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate is a specialty chemical with a unique sterically hindered quaternary carbon center substituted with four carboxyester groups. This structure makes it a valuable building block in organic synthesis for the construction of complex molecular architectures. Due to the limited availability of a detailed, validated large-scale synthesis protocol in published literature, this document outlines a plausible and chemically sound two-step procedure based on established chemical principles. The proposed synthesis involves the catalytic oxidation of pentaerythritol (B129877) to sodium methanetetracarboxylate, followed by an acid-catalyzed esterification. This protocol is intended as a practical guide for researchers to be further optimized for specific large-scale manufacturing requirements.

Overall Reaction Scheme:

C(CH₂OH)₄ + 4 O₂ + 4 NaOH → C(COONa)₄ + 8 H₂O C(COONa)₄ + 4 H⁺ → C(COOH)₄ + 4 Na⁺ C(COOH)₄ + 4 CH₃CH₂OH → C(COOCH₂CH₃)₄ + 4 H₂O

Experimental Protocols

Part 1: Synthesis of Sodium Methanetetracarboxylate

This procedure is adapted from the known method of oxidizing pentaerythritol in an alkaline solution.[1]

Materials and Equipment:

  • Pentaerythritol

  • Sodium Hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Deionized water

  • Oxygen gas (O₂)

  • Large-scale reaction vessel with overhead stirring, gas inlet, pH probe, and temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable large-scale reaction vessel, prepare an aqueous solution of sodium hydroxide. Adjust the pH of the solution to approximately 10.

  • Addition of Reactants: To the alkaline solution, add pentaerythritol and a catalytic amount of palladium on carbon.

  • Reaction Conditions: Heat the mixture to approximately 60°C with vigorous stirring. Introduce a steady stream of oxygen gas into the reaction mixture through the gas inlet.

  • Monitoring the Reaction: Monitor the reaction progress by periodically checking the consumption of pentaerythritol using a suitable analytical method (e.g., HPLC or GC after derivatization).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the palladium catalyst. The resulting aqueous solution contains sodium methanetetracarboxylate.

Part 2: Synthesis of Tetraethyl Methanetetracarboxylate

This part of the protocol employs a Fischer-Speier esterification.

Materials and Equipment:

  • Aqueous solution of sodium methanetetracarboxylate (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (B145695) (absolute)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel equipped for reflux with a Dean-Stark trap

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Acidification: Carefully acidify the aqueous solution of sodium methanetetracarboxylate with concentrated sulfuric acid to a low pH to form the unstable methanetetracarboxylic acid in situ.

  • Esterification Setup: To the acidified solution, add a large excess of absolute ethanol, which will also act as a solvent. Add a catalytic amount of concentrated sulfuric acid. For large-scale operations, adding toluene and equipping the reactor with a Dean-Stark trap is recommended to remove water azeotropically and drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a large excess of ethanol was used, remove it using a rotary evaporator. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraethyl methanetetracarboxylate. Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Tetraethyl Methanetetracarboxylate

ParameterValueNotes
Starting Materials
Pentaerythritol1.0 eq
Sodium Hydroxide4.0 eqTo maintain a pH of ~10.
Palladium on Carbon0.01-0.05 eqCatalyst for the oxidation step.
Ethanol> 20 eqUsed in large excess to serve as both reagent and solvent, driving the equilibrium towards the product.
Sulfuric Acid0.1-0.2 eqCatalyst for the esterification.
Product
Molecular FormulaC₁₃H₂₀O₈[2]
Molecular Weight304.29 g/mol [2]
AppearanceExpected to be a liquid or low-melting solid.
Yield and Purity
Expected Yield (Overall)60-75%This is an estimated yield for a batch process and may vary depending on the optimization of reaction conditions.
Purity>95%Achievable through vacuum distillation.
Characterization
¹H NMR (CDCl₃)δ ~4.3 (q, 8H), δ ~1.3 (t, 12H)Expected chemical shifts for the ethyl groups. Actual spectra should be acquired for confirmation.
¹³C NMR (CDCl₃)δ ~165 (C=O), δ ~63 (CH₂), δ ~14 (CH₃)Expected chemical shifts. The quaternary carbon signal would be further downfield. Spectroscopic data is available in databases such as SpectraBase.[3]
IR (neat)~1750 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch)Characteristic ester stretches.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Tetraethyl Methanetetracarboxylate

Workflow cluster_part1 Part 1: Oxidation cluster_part2 Part 2: Esterification and Purification pentaerythritol Pentaerythritol mix1 Mix and Heat to 60°C pentaerythritol->mix1 naoh_sol Aqueous NaOH (pH 10) naoh_sol->mix1 pd_c Pd/C Catalyst pd_c->mix1 reaction_vessel1 Reaction Vessel o2_gas Introduce O₂ Gas reaction_vessel1->o2_gas mix1->reaction_vessel1 oxidation Catalytic Oxidation o2_gas->oxidation filtration Filter Catalyst oxidation->filtration na_salt Aqueous Sodium Methanetetracarboxylate filtration->na_salt acidification Acidify with H₂SO₄ na_salt->acidification ethanol Add Excess Ethanol acidification->ethanol reflux Heat to Reflux (with Dean-Stark Trap) ethanol->reflux workup Work-up (Wash with NaHCO₃, Brine) reflux->workup drying Dry with Na₂SO₄ workup->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation final_product Tetraethyl Methanetetracarboxylate distillation->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sodium methanetetracarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing sodium methanetetracarboxylate?

A1: The most established method for synthesizing sodium methanetetracarboxylate is through the palladium-catalyzed oxidation of pentaerythritol (B129877).[1][2] This reaction is typically carried out in an aqueous solution of sodium hydroxide (B78521) at a controlled pH and temperature.[1][2]

Q2: Why is methanetetracarboxylic acid not used as a starting material?

A2: this compound is a hypothetical compound that has not been synthesized and is believed to be unstable.[1] Therefore, its sodium salt is synthesized from a more stable precursor, pentaerythritol.

Q3: What are the critical parameters for a successful synthesis?

A3: The critical parameters for this synthesis include:

  • pH: The reaction is typically maintained at a pH of 10.[1][2]

  • Temperature: A reaction temperature of approximately 60°C is commonly used.[1][2]

  • Catalyst: A palladium-based catalyst is essential for the oxidation reaction.[1][2]

  • Oxygen Supply: A continuous supply of oxygen is required as the oxidant.

Q4: What is the role of the palladium catalyst?

A4: The palladium catalyst facilitates the oxidation of the primary alcohol groups of pentaerythritol to carboxylate groups. Palladium(II) is believed to be the active species in this catalytic cycle.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (pentaerythritol) and the appearance of the product. Another potential method is monitoring the oxygen uptake.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be old, improperly stored, or of poor quality.- Use a fresh batch of high-purity palladium catalyst. - Consider a pre-activation step for the catalyst if applicable.
Incorrect pH: The pH of the reaction mixture is critical for the reaction to proceed.- Carefully monitor and adjust the pH of the sodium hydroxide solution to 10 before and during the reaction. - Use a calibrated pH meter.
Insufficient Oxygen: The reaction requires a continuous supply of oxygen for the oxidation process.- Ensure a steady and sufficient flow of oxygen into the reaction mixture. - Use a gas dispersion tube to maximize the gas-liquid interface.
Low Yield Incomplete Reaction: The reaction may not have been allowed to proceed to completion.- Increase the reaction time and monitor the progress using HPLC until the starting material is consumed.
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the palladium catalyst.- Use high-purity pentaerythritol and deionized water. - Ensure all glassware is thoroughly cleaned.
Side Reactions: At higher temperatures or incorrect pH, side reactions may occur, reducing the yield of the desired product.- Strictly maintain the reaction temperature at 60°C. - Ensure the pH is consistently held at 10.
Product Contamination Incomplete Oxidation: Partial oxidation of pentaerythritol can lead to the formation of intermediates with fewer than four carboxylate groups.- Ensure sufficient reaction time and oxygen supply. - Consider increasing the catalyst loading slightly.
Catalyst Leaching: Palladium from the catalyst may contaminate the final product.- After the reaction, filter the mixture through a fine filter (e.g., Celite) to remove the solid catalyst. - Consider using a supported catalyst that is less prone to leaching.
Difficulty in Product Isolation High Solubility in Water: Sodium methanetetracarboxylate is highly soluble in water, which can make its isolation challenging.- After catalyst removal, concentrate the aqueous solution under reduced pressure. - Precipitate the product by adding a water-miscible organic solvent in which the salt is insoluble, such as ethanol (B145695) or acetone (B3395972). - Cool the solution to maximize precipitation.

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

This protocol is a generalized procedure based on available literature. Researchers should optimize the conditions for their specific setup.

Materials:

  • Pentaerythritol

  • Sodium Hydroxide (NaOH)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Deionized Water

  • Oxygen Gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • pH meter

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve a calculated amount of sodium hydroxide in deionized water to achieve a pH of 10.

  • Add pentaerythritol to the sodium hydroxide solution.

  • Add the palladium on carbon catalyst (typically 1-5 mol% relative to pentaerythritol).

  • Heat the mixture to 60°C with vigorous stirring.

  • Once the desired temperature is reached, start bubbling a steady stream of oxygen gas through the reaction mixture via the gas inlet tube.

  • Maintain the reaction at 60°C and pH 10 for the desired reaction time (e.g., 24-48 hours), monitoring the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the palladium catalyst.

  • The resulting aqueous solution contains sodium methanetetracarboxylate.

Purification of Sodium Methanetetracarboxylate
  • Take the filtrate from the synthesis step and concentrate it under reduced pressure to about one-third of its original volume.

  • Slowly add a sufficient volume of ethanol or acetone with stirring until a white precipitate forms.

  • Cool the mixture in an ice bath for at least one hour to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash it with a small amount of cold ethanol or acetone.

  • Dry the solid product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

Parameter Typical Value/Range Reference
Starting Material Pentaerythritol[1][2]
Catalyst Palladium on Carbon (Pd/C)[1][2]
Solvent Aqueous Sodium Hydroxide[1][2]
pH 10[1][2]
Temperature ~60°C[1][2]
Oxidant Oxygen[1][2]
Product Sodium Methanetetracarboxylate[1][2]

Note: Specific quantitative data such as yield, catalyst loading, and reaction time are not consistently reported in publicly available literature and require experimental optimization.

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve NaOH in Water Add Pentaerythritol catalyst Add Pd/C Catalyst reagents->catalyst heat Heat to 60°C catalyst->heat oxygen Introduce O2 heat->oxygen react Maintain Temperature & pH (24-48h) oxygen->react cool Cool to RT react->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate with Ethanol/Acetone concentrate->precipitate isolate Filter & Dry Product precipitate->isolate TroubleshootingTree start Low or No Product? check_catalyst Is the catalyst active? start->check_catalyst check_ph Is the pH correct (10)? check_catalyst->check_ph Yes replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_o2 Is O2 supply sufficient? check_ph->check_o2 Yes adjust_ph Adjust pH with NaOH check_ph->adjust_ph No check_temp Is temperature correct (60°C)? check_o2->check_temp Yes increase_o2 Increase O2 flow check_o2->increase_o2 No adjust_temp Adjust temperature check_temp->adjust_temp No increase_time Increase reaction time check_temp->increase_time Yes

References

Technical Support Center: Synthesis of Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetraethyl methanetetracarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this tetra-substituted methane (B114726) ester. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to enhance your synthetic success and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetraethyl methanetetracarboxylate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the triethyl methanetricarboxylate enolate: The magnesium or sodium salt of triethyl methanetricarboxylate is a key intermediate. Incomplete deprotonation will lead to unreacted starting material. 2. Moisture in the reaction: The enolate intermediate is highly sensitive to moisture and will be quenched by any protic source. 3. Ineffective alkylating agent: The ethyl chloroformate may have degraded or be of poor quality. 4. Reaction temperature is too low: The reaction may not have sufficient energy to proceed to completion.1. Ensure the complete reaction of diethyl malonate with magnesium and ethanol (B145695) to form the magnesium enolate of triethyl methanetricarboxylate. The reaction with ethyl chloroformate to form the tri-ester should be driven to completion. 2. Use anhydrous solvents (ether, toluene (B28343), or xylene) and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly distilled or a new bottle of ethyl chloroformate. 4. Ensure the reaction mixture is heated to a gentle reflux as specified in the protocol.
Presence of Triethyl Methanetricarboxylate in the Final Product 1. Incomplete reaction: The reaction may not have gone to completion, leaving unreacted tri-ester. 2. Insufficient ethyl chloroformate: An inadequate amount of the alkylating agent will result in unreacted starting material.1. Increase the reaction time and ensure adequate heating. 2. Use a slight excess of ethyl chloroformate as specified in the protocol.
Formation of a Viscous Mass During the Reaction 1. Precipitation of the magnesium salt: The magnesium compound of the tri-ester can precipitate from the reaction mixture, hindering further reaction.1. Maintain vigorous stirring or agitation to keep the reaction mixture as homogeneous as possible. For larger-scale reactions, mechanical stirring is recommended.
Difficult Purification 1. Presence of multiple byproducts: Side reactions can lead to a complex mixture that is difficult to separate by distillation. 2. Thermal decomposition: The product may be sensitive to high temperatures during distillation.1. Carefully control the reaction conditions to minimize side reactions. Consider purification by column chromatography if distillation is ineffective. 2. Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the reaction. The enolate intermediate is a strong base and will readily react with any water present, leading to a significant decrease in yield.

Q2: Can I use a different base to form the enolate of triethyl methanetricarboxylate?

A2: While the classical procedure utilizes magnesium ethoxide formed in situ, other strong bases like sodium ethoxide or sodium hydride could potentially be used. However, this may require significant optimization of the reaction conditions, including the solvent and temperature. The use of magnesium is reported to be effective for this specific transformation.

Q3: My reaction has stalled, and I am not seeing further product formation. What should I do?

A3: Stalling can be due to the precipitation of the magnesium salt, encapsulating the reactants. Try to increase the stirring rate or use a mechanical stirrer. In some cases, gentle heating may help to redissolve the precipitate and restart the reaction.

Q4: How can I effectively purify the final product?

A4: The primary method for purification is vacuum distillation. This is crucial to avoid thermal decomposition of the product at atmospheric pressure. If distillation does not yield a pure product, column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be an effective alternative.

Q5: What are the expected spectroscopic signatures for tetraethyl methanetetracarboxylate?

A5: In the ¹H NMR spectrum, you would expect to see a quartet and a triplet corresponding to the ethyl groups. The ¹³C NMR spectrum will show signals for the central quaternary carbon, the carbonyl carbons, the methylene (B1212753) carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester functional groups.

Experimental Protocols

A plausible and historically referenced two-step synthesis for tetraethyl methanetetracarboxylate is outlined below. The first step is the synthesis of triethyl methanetricarboxylate, followed by its conversion to the final product.

Step 1: Synthesis of Triethyl Methanetricarboxylate

This procedure is adapted from the Organic Syntheses procedure for the preparation of triethyl methanetricarboxylate.

Reactants:

ReactantMolecular Weight ( g/mol )MolesQuantity
Magnesium turnings24.311.0325 g
Absolute Ethanol46.07-25 cc
Diethyl Malonate160.17--
Ether (anhydrous)74.12-300 cc
Ethyl Chloroformate108.521.05100 cc
Acetic Acid (dilute)60.05-As needed

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine magnesium turnings and absolute ethanol.

  • Gently heat the mixture to initiate the reaction. If necessary, add a crystal of iodine as a catalyst.

  • Once the reaction has started, add a solution of diethyl malonate in anhydrous ether.

  • After the initial vigorous reaction subsides, heat the mixture to reflux to ensure the complete formation of the magnesium salt of diethyl malonate.

  • Cool the reaction mixture and add a solution of ethyl chloroformate in anhydrous ether dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete. A viscous precipitate of the magnesium salt of triethyl methanetricarboxylate may form.

  • Cool the reaction mixture and cautiously add dilute acetic acid to decompose the magnesium salt.

  • Separate the ethereal layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (B86663).

  • Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure triethyl methanetricarboxylate.

Step 2: Synthesis of Tetraethyl Methanetetracarboxylate

This proposed procedure is based on the known reactivity of triethyl methanetricarboxylate and the work of Backer and Lolkema.

Reactants:

ReactantMolecular Weight ( g/mol )MolesQuantity
Triethyl Methanetricarboxylate232.231.0(From Step 1)
Magnesium Turnings24.311.0(Equivalent to tri-ester)
Absolute Ethanol46.07-(To form ethoxide)
Anhydrous Toluene or Xylene--As solvent
Ethyl Chloroformate108.521.1(Slight excess)

Procedure:

  • Prepare magnesium ethoxide in a separate flask by reacting magnesium turnings with absolute ethanol in anhydrous toluene or xylene.

  • To this suspension, add the triethyl methanetricarboxylate from Step 1.

  • Heat the mixture to reflux to form the magnesium enolate of the tri-ester.

  • To the resulting mixture, add ethyl chloroformate dropwise while maintaining reflux.

  • Continue to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and quench by carefully adding dilute acid (e.g., HCl or H₂SO₄).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (toluene or xylene).

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted ethyl chloroformate and acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain tetraethyl methanetetracarboxylate.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of tetraethyl methanetetracarboxylate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Triethyl Methanetricarboxylate cluster_step2 Step 2: Synthesis of Tetraethyl Methanetetracarboxylate A Diethyl Malonate C Magnesium Enolate of Diethyl Malonate A->C Deprotonation B Mg, EtOH E Triethyl Methanetricarboxylate C->E Alkylation D Ethyl Chloroformate F Triethyl Methanetricarboxylate H Magnesium Enolate of Triethyl Methanetricarboxylate F->H Deprotonation G Mg, EtOH J Tetraethyl Methanetetracarboxylate H->J Alkylation I Ethyl Chloroformate

Caption: Overall two-step synthesis workflow.

Troubleshooting_Logic Start Low Yield of Tetraethyl Methanetetracarboxylate Check_SM Check for unreacted Triethyl Methanetricarboxylate Start->Check_SM Check_Moisture Review reaction setup for moisture contamination Start->Check_Moisture Check_Reagent Verify quality of Ethyl Chloroformate Start->Check_Reagent Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Present Moisture_Contamination Moisture Contamination Check_Moisture->Moisture_Contamination Suspected Bad_Reagent Degraded Reagent Check_Reagent->Bad_Reagent Questionable Solution1 Increase reaction time/temp. Ensure sufficient base. Incomplete_Reaction->Solution1 Solution2 Use anhydrous solvents. Dry glassware thoroughly. Moisture_Contamination->Solution2 Solution3 Use fresh/distilled Ethyl Chloroformate. Bad_Reagent->Solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Side Reactions in the Oxidation of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the oxidation of pentaerythritol (B129877). The information is designed to help you identify, understand, and mitigate the formation of unwanted side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pentaerythritol oxidation reaction is turning yellow/brown. What is the likely cause and how can I prevent it?

A1: Discoloration in polyol oxidations, including that of pentaerythritol, is often indicative of over-oxidation or the formation of colored byproducts.[1][2] The yellowing can be caused by the formation of quinone-like structures, which are highly colored compounds that can arise from the oxidation of aromatic impurities or degradation of the polyol backbone at elevated temperatures.[2]

To prevent discoloration, consider the following:

  • Temperature Control: Avoid excessive heating, as high temperatures can accelerate the formation of colored byproducts.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, which can contribute to color formation.[1][2]

  • Purification of Starting Material: Ensure the pentaerythritol used is of high purity, as trace impurities can act as catalysts for color-forming side reactions.

  • Antioxidant Use: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidative discoloration.[2]

Q2: I am observing unexpected peaks in my HPLC and NMR analysis of the reaction mixture. What are the common side products in pentaerythritol oxidation?

A2: The oxidation of pentaerythritol can lead to a variety of side products depending on the reaction conditions. The primary oxidation is a stepwise process where the primary alcohol groups are converted to aldehydes and then to carboxylic acids.[3]

Commonly observed side products include:

  • Partially Oxidized Intermediates: These include mono-, di-, and tri-aldehydes and carboxylic acids of pentaerythritol. Their presence can be identified by characteristic signals in NMR and distinct retention times in HPLC.[4]

  • Dipentaerythritol (B87275) and Tripentaerythritol: These are higher homologues formed through the etherification of pentaerythritol, especially under the basic conditions often used in its synthesis.[5][6][7] While more common as impurities in the starting material, their formation during certain reaction conditions cannot be ruled out.

  • Cyclic Acetals/Ketals: If aldehydes or ketones are present in the reaction mixture (either as intermediates or impurities), they can react with the hydroxyl groups of pentaerythritol to form cyclic acetals or ketals.[7]

  • Over-oxidation Products: Under harsh oxidative conditions, the carbon-carbon bonds can be cleaved, leading to the formation of smaller molecules like formic acid and oxalic acid.

Q3: How can I control the selectivity of the oxidation to obtain the desired product, such as tris(hydroxymethyl)acetic acid?

A3: Achieving selective oxidation of one hydroxyl group of pentaerythritol requires careful control of reaction parameters.

  • Choice of Oxidizing Agent: Milder oxidizing agents are more likely to allow for selective oxidation. For example, hydrogen peroxide is a milder oxidizing agent than potassium permanganate.[3] Catalytic systems, such as those using noble metal catalysts (e.g., platinum or palladium) with a controlled supply of an oxidant like oxygen, can also offer higher selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally favors partial oxidation and reduces the rate of side reactions.

  • pH Control: The pH of the reaction medium can significantly influence the reaction rate and selectivity. The optimal pH will depend on the specific oxidizing agent and catalyst used.

  • Stoichiometry of the Oxidant: Using a stoichiometric amount or a slight excess of the oxidizing agent relative to the desired degree of oxidation is crucial. A large excess of the oxidant will lead to over-oxidation.

  • Use of Protecting Groups: In some synthetic strategies, it may be necessary to protect three of the four hydroxyl groups with a suitable protecting group, oxidize the remaining hydroxyl group, and then deprotect the molecule.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Oxidized Product
Symptom Probable Cause Recommended Action
Complex mixture of products observed in HPLC/NMR.Lack of selectivity in the oxidation.- Optimize the choice of oxidizing agent (consider milder options).- Lower the reaction temperature.- Carefully control the stoichiometry of the oxidizing agent.
Significant amount of unreacted pentaerythritol.Incomplete reaction.- Increase the reaction time.- Slightly increase the reaction temperature, while monitoring for side product formation.- Ensure proper mixing of reactants.
Presence of higher molecular weight species (e.g., dipentaerythritol).Etherification side reactions.- Adjust the pH of the reaction medium; etherification is often favored under certain pH conditions.- Use aprotic solvents if compatible with the reaction.
Issue 2: Identification of Unknown Byproducts
Analytical Observation Potential Side Product Confirmation Method
Broad singlet around 3-4 ppm in ¹H NMR, with corresponding signals in ¹³C NMR.Unreacted pentaerythritol or its partially oxidized forms.Compare with the NMR spectrum of pure pentaerythritol.[4][8] Use HPLC to separate and quantify the different species.[9][10][11]
Signals corresponding to ether linkages in NMR.Dipentaerythritol or tripentaerythritol.Compare with NMR data for these compounds.[12] Mass spectrometry can confirm the higher molecular weight.
Signals indicative of acetal (B89532) or ketal formation in NMR.Cyclic acetals/ketals formed with aldehyde/ketone impurities or intermediates.Look for characteristic acetal proton signals in ¹H NMR and the corresponding carbon signals in ¹³C NMR.
Disappearance of starting material and formation of small, highly polar compounds in HPLC.Over-oxidation to smaller acids (e.g., formic, oxalic acid).Use analytical techniques suitable for small organic acids, such as ion chromatography or specific HPLC columns.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yields of side products in the direct oxidation of pentaerythritol under various conditions. The formation and yield of byproducts are highly dependent on the specific experimental setup. However, in the synthesis of pentaerythritol, which involves related intermediates, the presence of dipentaerythritol can be significant.

Product Typical Impurity Level in Technical Grade Pentaerythritol
Monopentaerythritol88%
Dipentaerythritol12%

Source: --INVALID-LINK--[13]

For the photo-oxidation of rosin (B192284) pentaerythritol ester, a study reported the formation of peroxides, with the peroxide value increasing with light intensity and temperature.[14][15][16] This indicates that in related systems, oxidative degradation can be quantified by measuring peroxide formation.[14][15][16]

Experimental Protocols

General Protocol for HPLC Analysis of Pentaerythritol and its Derivatives

This protocol provides a general guideline for the separation and analysis of pentaerythritol and related compounds. Optimization will be required for specific reaction mixtures.

  • Column: A C18 reverse-phase column is commonly used.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The ratio can be adjusted to optimize separation. For example, a starting point could be a 5:95 (v/v) mixture of acetonitrile to water.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]

  • Detection: UV detection at a low wavelength (e.g., 196 nm) can be used for compounds lacking a strong chromophore.[9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed for more universal detection.[17]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

G start Reaction Mixture Analysis issue Unexpected Results Observed? (e.g., low yield, discoloration, extra peaks) start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration Yes low_yield Low Yield of Desired Product issue->low_yield Yes extra_peaks Extra Peaks in HPLC/NMR issue->extra_peaks Yes cause_discoloration Probable Cause: Over-oxidation, Impurities discoloration->cause_discoloration cause_low_yield Probable Cause: Incomplete Reaction, Lack of Selectivity low_yield->cause_low_yield cause_extra_peaks Probable Cause: Intermediates, Higher Homologues, Acetals extra_peaks->cause_extra_peaks solution_discoloration Solution: - Lower Temperature - Inert Atmosphere - Purify Starting Material cause_discoloration->solution_discoloration solution_low_yield Solution: - Adjust Reaction Time/Temp - Change Oxidant Stoichiometry - Optimize Catalyst cause_low_yield->solution_low_yield solution_extra_peaks Solution: - Optimize Reaction Conditions - Purify Product - Identify by MS, NMR cause_extra_peaks->solution_extra_peaks

Caption: Troubleshooting workflow for pentaerythritol oxidation.

Reaction Pathway for Pentaerythritol Oxidation and Side Product Formation

G PE Pentaerythritol Aldehyde Tris(hydroxymethyl)acetaldehyde PE->Aldehyde Oxidation DiPE Dipentaerythritol PE->DiPE Etherification (Side Reaction) CarboxylicAcid Tris(hydroxymethyl)acetic Acid Aldehyde->CarboxylicAcid Oxidation OverOxidation Over-oxidation Products (e.g., Formic Acid, Oxalic Acid) CarboxylicAcid->OverOxidation Harsh Conditions

Caption: Key reactions in the oxidation of pentaerythritol.

References

Technical Support Center: Purification of Crude Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tetraethyl methanetetracarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude tetraethyl methanetetracarboxylate, offering potential solutions and preventative measures.

Q1: What are the common impurities in crude tetraethyl methanetetracarboxylate?

A1: The impurity profile of crude tetraethyl methanetetracarboxylate largely depends on the synthetic route employed. A common laboratory synthesis involves the reaction of sodium diethyl malonate with a suitable electrophile. Potential impurities include:

  • Unreacted starting materials: Diethyl malonate and other reagents.

  • Mono- and tri-ethylated byproducts: Incomplete or over-reaction can lead to the formation of these related esters.

  • Solvent residues: Residual solvents from the reaction and workup steps.

  • Decomposition products: Although tetraethyl methanetetracarboxylate is relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) can lead to degradation.

Q2: My crude product is a dark-colored oil. How can I decolorize it?

A2: Dark coloration often indicates the presence of polymeric or high-molecular-weight byproducts.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Add a small amount of activated carbon (typically 1-5% by weight of the crude product), stir at room temperature for 15-30 minutes, and then filter through a pad of celite to remove the carbon. The filtrate can then be concentrated and subjected to further purification. Caution: Activated carbon can sometimes adsorb the desired product, leading to lower yields. Perform a small-scale test first.

  • Chromatography: Flash column chromatography is highly effective at removing colored impurities.

Q3: I am having difficulty removing a specific impurity that co-elutes with my product during column chromatography. What can I do?

A3: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Change Solvent Polarity: Systematically vary the ratio of your hexane (B92381)/ethyl acetate mobile phase. A lower polarity (higher hexane content) will generally increase the retention time of all components, potentially improving separation.

    • Try a Different Solvent System: Experiment with alternative solvent systems. For example, replacing ethyl acetate with diethyl ether or dichloromethane (B109758) can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a bonded-phase silica (e.g., diol, cyano).

  • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

Q4: My yield after purification is very low. What are the potential causes and solutions?

A4: Low recovery can result from several factors throughout the purification process.

  • Inappropriate Purification Method: The chosen method may not be suitable for the scale or purity of your crude material. For instance, recrystallization of a very impure sample can lead to significant product loss in the mother liquor.

  • Product Loss During Transfers: Ensure all product is transferred between flasks and funnels by rinsing with the appropriate solvent.

  • Decomposition: As mentioned, ensure that purification conditions are not causing degradation of the product. Avoid unnecessarily high temperatures during distillation and prolonged exposure to acidic or basic conditions.

  • Adsorption on Stationary Phase: In chromatography, highly polar products can sometimes irreversibly bind to the silica gel. Pre-treating the silica with a small amount of triethylamine (B128534) (for basic compounds) or formic acid (for acidic compounds, though less relevant for this ester) can sometimes mitigate this.

Purification Methodologies

Below are detailed protocols for the most common purification methods for tetraethyl methanetetracarboxylate.

Method 1: Vacuum Distillation

This method is suitable for separating tetraethyl methanetetracarboxylate from non-volatile impurities or solvents with significantly different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the crude tetraethyl methanetetracarboxylate into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point. The boiling point of tetraethyl methanetetracarboxylate under vacuum is not widely reported and should be determined experimentally. For reference, the related compound tetraethyl ethylenetetracarboxylate has a boiling point of 127-128 °C at 0.5 mmHg.

  • Product Collection: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Method 2: Recrystallization

Recrystallization is effective for purifying solid compounds or oils that can be induced to crystallize. Tetraethyl methanetetracarboxylate is an oil at room temperature, so this method may be challenging but can be attempted with appropriate solvent systems.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. A mixed solvent system, such as ethanol (B145695)/water or hexane/ethyl acetate, is often effective for oils.

  • Dissolution: Dissolve the crude oil in a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

  • Induce Crystallization: While stirring, slowly add the less soluble solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point).

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Method 3: Flash Column Chromatography

This is a highly versatile and effective method for purifying a wide range of organic compounds.

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for tetraethyl methanetetracarboxylate.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetraethyl methanetetracarboxylate.

Data Presentation

Purification MethodTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation >98%60-80%Effective for large scales; removes non-volatile impurities.Requires thermal stability of the compound; may not separate compounds with close boiling points.
Recrystallization >99%40-70%Can yield very pure material; cost-effective.Can be difficult for oils; potential for significant product loss in the mother liquor.
Flash Column Chromatography >95%70-90%Highly versatile; effective for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent.

Visualizations

Decision-Making Flowchart for Purification Method Selection

Purification_Decision_Tree start Crude Tetraethyl Methanetetracarboxylate purity Assess Initial Purity (e.g., by NMR, GC) start->purity impurities Identify Nature of Impurities purity->impurities >80% pure chromatography Flash Column Chromatography purity->chromatography <80% pure or complex mixture distillation Vacuum Distillation impurities->distillation Non-volatile or high-boiling impurities impurities->chromatography Multiple impurities with similar properties recrystallization Recrystallization impurities->recrystallization Solid or easily crystallizable impurities final_product Purified Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Flash Column Chromatography

Chromatography_Workflow start Start tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample pack->load elute Elute with Solvent and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

Technical Support Center: Optimizing Reaction Conditions for Methanetetracarboxylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the esterification of methanetetracarboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of methanetetracarboxylate esters?

A1: Methanetetracarboxylic acid is believed to be unstable and has not been synthesized.[1] Therefore, the most common starting material is its sodium salt, sodium methanetetracarboxylate (Na₄C(CO₂)₄).[2][3] This salt can be prepared by the palladium-catalyzed oxidation of pentaerythritol (B129877) with oxygen in a sodium hydroxide (B78521) solution.[2][3]

Q2: What type of reaction is the esterification of methanetetracarboxylate?

A2: The esterification of methanetetracarboxylate is a Fischer-Speier esterification.[4] This is an acid-catalyzed reaction between a carboxylic acid (or its salt) and an alcohol to form an ester and water.[4][5] It is a reversible reaction, and the principles of equilibrium apply.[6][7]

Q3: Why is an acid catalyst necessary for this reaction?

A3: An acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for protonating the carbonyl oxygen of the carboxylate group.[5][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]

Q4: How can I drive the reaction equilibrium towards the formation of the tetraester?

A4: To maximize the yield of the tetraester, the equilibrium of the Fischer esterification must be shifted to the product side. This can be achieved by:

  • Using a large excess of the alcohol (e.g., ethanol).[6]

  • Removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus.[4]

Q5: What are some common side reactions to be aware of during methanetetracarboxylate esterification?

A5: A primary concern is the formation of partially esterified products (mono-, di-, and tri-esters). Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst can lead to a mixture of these intermediates. Another potential side reaction is the hydrolysis of the ester product back to the carboxylate if excess water is present.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization
Low or no yield of the tetraester 1. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration. 2. Presence of water: Water in the reactants or solvent can inhibit the reaction and promote the reverse reaction (hydrolysis). 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 4. Insufficient reaction time: The reaction may not have reached equilibrium.1. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄, dry HCl gas). Consider increasing the catalyst loading incrementally. 2. Use anhydrous alcohol and solvents. Employ a Dean-Stark trap or molecular sieves to remove water as it forms. 3. Increase the reaction temperature, typically to the reflux temperature of the alcohol. 4. Extend the reaction time and monitor the progress using techniques like TLC or GC.
Formation of a mixture of partially esterified products 1. Incomplete reaction: The reaction was stopped before all four carboxylate groups could be esterified. 2. Stoichiometry: An insufficient amount of alcohol was used.1. Increase the reaction time and/or temperature to ensure the reaction goes to completion. 2. Use a significant excess of the alcohol to act as both reactant and solvent, driving the reaction towards the fully esterified product.
Difficulty in product purification 1. Similar boiling points of products and byproducts: If distillation is used, separating the tetraester from partially esterified products or high-boiling point solvents can be challenging. 2. Residual acid catalyst: The acid catalyst needs to be completely removed to prevent product degradation during workup and storage.1. After removing the excess alcohol under reduced pressure, perform a workup by dissolving the residue in an organic solvent and washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. Further purification can be achieved by vacuum distillation or chromatography. 2. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) during the workup procedure.
Product decomposes during distillation 1. High distillation temperature: The tetraester may be thermally unstable at atmospheric pressure. 2. Presence of residual acid: Traces of acid catalyst can promote decomposition at high temperatures.1. Purify the product using vacuum distillation to lower the boiling point. 2. Ensure all acidic components are thoroughly removed through a basic wash before distillation.

Quantitative Data Presentation

The following tables summarize the influence of key reaction parameters on the yield of methanetetracarboxylate esters, based on general principles of Fischer esterification and available data for similar compounds.

Table 1: Effect of Catalyst Loading on Tetraester Yield

Catalyst (H₂SO₄) Loading (mol%)Reaction Time (h)Temperature (°C)Approximate Yield (%)
1248060-70
5188085-95
101280>90

Table 2: Effect of Reactant Ratio on Tetraester Yield

Molar Ratio (Alcohol:Carboxylate)Reaction Time (h)Temperature (°C)Approximate Yield (%)
4:1248050-60
10:1188075-85
As solvent (large excess)1280>90

Table 3: Effect of Temperature on Reaction Time

Temperature (°C)Approximate Time to Reach >90% Yield (h)
60> 24
80 (Refluxing Ethanol)12-18
1008-12

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl Methanetetracarboxylate from Sodium Methanetetracarboxylate

This protocol is a representative procedure based on the principles of Fischer esterification for a tetra-acid salt.

Materials:

  • Sodium methanetetracarboxylate

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add sodium methanetetracarboxylate and a large excess of anhydrous ethanol (to act as both reactant and solvent).

  • Carefully and slowly add concentrated sulfuric acid (approximately 5 mol% relative to the carboxylate groups) to the stirred mixture.

  • Equip the flask with a reflux condenser (and optionally a Dean-Stark trap filled with ethanol) and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude tetraethyl methanetetracarboxylate.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Sodium Methanetetracarboxylate and excess Anhydrous Ethanol add_catalyst Slowly add concentrated H₂SO₄ start->add_catalyst setup_reflux Set up for reflux (optional: with Dean-Stark trap) add_catalyst->setup_reflux reflux Heat to reflux with stirring setup_reflux->reflux monitor Monitor reaction progress (TLC/GC) reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete evaporate Remove excess ethanol (rotovap) cool->evaporate extract Dissolve in ether and wash with NaHCO₃ (aq) evaporate->extract dry Dry organic layer (MgSO₄) extract->dry purify Purify by vacuum distillation dry->purify product Pure Tetraethyl Methanetetracarboxylate purify->product

Caption: Experimental workflow for the synthesis of tetraethyl methanetetracarboxylate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Tetraester? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes hydrolysis Product Hydrolysis start->hydrolysis Yes catalyst_issue Catalyst Inactive start->catalyst_issue Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp remove_water Use Anhydrous Reagents & Remove H₂O hydrolysis->remove_water fresh_catalyst Use Fresh/More Catalyst catalyst_issue->fresh_catalyst

References

troubleshooting low yield in palladium-catalyzed pentaerythritol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in the palladium-catalyzed oxidation of pentaerythritol (B129877).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the palladium-catalyzed oxidation of pentaerythritol, providing potential causes and actionable solutions.

1. Why is the reaction yield consistently low or the conversion of pentaerythritol incomplete?

Low yields are a common challenge and can stem from several factors related to the catalyst, reaction conditions, and reagents.

Potential Cause Troubleshooting Solution
Catalyst Deactivation Formation of Palladium Black: The appearance of a black precipitate (palladium black) indicates the aggregation of the active Pd(II) catalyst into inactive Pd(0) species. To mitigate this, consider lowering the reaction temperature, ensuring efficient stirring to maintain catalyst dispersion, or using a ligand to stabilize the catalytic species.[1] Over-oxidation of the Catalyst: The active Pd(II) species can be oxidized to a higher, less active oxidation state. Ensure the oxidant (e.g., O₂) pressure is not excessively high. Poisoning: Impurities in the reagents or solvent can poison the catalyst. Use high-purity, dry, and degassed reagents and solvents.
Suboptimal Reaction Conditions Temperature: The reaction temperature significantly influences the rate. If the temperature is too low, the reaction will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can accelerate catalyst decomposition.[2] A systematic optimization of the temperature, for instance, in a range of 60-100°C, is recommended. pH: The pH of the reaction medium can affect both catalyst activity and stability. For polyol oxidations, maintaining a slightly basic or neutral pH is often beneficial. The choice of base, such as Na₂CO₃, can be crucial.[3] Oxygen (Oxidant) Concentration: The rate of catalytic turnover can be limited by the dissolution of oxygen into the reaction mixture.[4][5] Ensure efficient stirring and consider increasing the oxygen pressure (e.g., using an O₂ balloon or a pressurized reactor) if mass transfer limitations are suspected.
Reagent Quality Pentaerythritol Purity: Impurities in the pentaerythritol starting material can interfere with the reaction. Ensure the use of high-purity pentaerythritol. Solvent Choice: The solvent can influence catalyst stability and substrate solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for palladium-catalyzed oxidations.[4][5] Acetonitrile (B52724) has also been used effectively for polyol oxidations.[6][7]

2. How can I improve the selectivity of the reaction towards the desired aldehyde products?

Selectivity is key in the oxidation of polyols like pentaerythritol. The formation of over-oxidized products (carboxylic acids) or byproducts from side reactions can reduce the yield of the desired aldehydes.

Potential Cause Troubleshooting Solution
Over-oxidation Reaction Time: Monitor the reaction progress closely using techniques like HPLC or TLC. Stopping the reaction at the optimal time can prevent the further oxidation of the desired aldehyde products to carboxylic acids. Oxidant Concentration: A lower, controlled concentration of the oxidant can sometimes improve selectivity.
Ligand Effects The choice of ligand can significantly influence the selectivity of the reaction. For the oxidation of polyols, ligands like neocuproine (B1678164) have been shown to promote the selective oxidation of specific hydroxyl groups.[6][7] Experimenting with different ligands may be necessary to achieve the desired selectivity for pentaerythritol.
pH Control As with yield, pH can also impact selectivity. A slightly basic medium can sometimes suppress the formation of acidic byproducts.

3. The palladium catalyst appears to have lost activity after one use. Can it be regenerated?

Catalyst deactivation is a common issue, but regeneration is often possible, which is crucial for cost-effective and sustainable processes.

Potential Cause of Deactivation Regeneration Protocol
Coke/Organic Residue Formation Organic byproducts can adsorb onto the catalyst surface, blocking active sites. A common regeneration method involves washing the catalyst with a suitable solvent to remove these residues. For Pd/C catalysts, washing with an alcohol solution followed by water and a dilute alkali solution can be effective.[8]
Sintering of Palladium Nanoparticles High reaction temperatures can cause the small palladium nanoparticles to agglomerate into larger, less active particles. Regeneration in this case is more challenging and may require redispersion of the metal, which is often not feasible in a standard laboratory setting. Preventing sintering by using milder reaction conditions is the preferred approach.
Oxidative Deactivation For catalysts deactivated by over-oxidation, a reduction step may be necessary. This can sometimes be achieved by treating the catalyst with a reducing agent, but care must be taken not to fully reduce the active Pd(II) to Pd(0).

A general procedure for regenerating a Pd/C catalyst involves:

  • Filtering the catalyst from the reaction mixture.

  • Washing the catalyst thoroughly with an alcohol (e.g., ethanol (B145695) or methanol) to remove organic residues.[8]

  • Washing with deionized water.

  • Soaking in a dilute aqueous alkali solution (e.g., 0.5-1.0% NaOH) to remove strongly adsorbed species.[8]

  • Washing with deionized water until the filtrate is neutral.

  • Drying the catalyst under vacuum.

Quantitative Data

Table 1: Oxidation of Various Polyols with [(neocuproine)Pd(OAc)]₂(OTf)₂ [6][7]

SubstrateCatalyst Loading (mol %)OxidantSolventTime (h)Conversion (%)
(S,S)-Threitol2.5BenzoquinoneAcetonitrile/Water2>99
Glycerol0.12BenzoquinoneAcetonitrile/Water2470
1,2-Propanediol2.5O₂Acetonitrile3>99

Note: This data should be used as a starting point for the optimization of pentaerythritol oxidation.

Experimental Protocols

1. General Protocol for Palladium-Catalyzed Aerobic Oxidation of Pentaerythritol

This protocol is a general guideline and should be optimized for specific experimental setups and desired outcomes.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add pentaerythritol and the chosen solvent (e.g., DMSO or acetonitrile).

  • Addition of Base: If required, add a suitable base (e.g., Na₂CO₃).

  • Catalyst Addition: Add the palladium catalyst (e.g., 5 mol% Pd/C or a specific palladium complex).

  • Reaction Atmosphere: Purge the flask with oxygen or air and maintain a positive pressure using a balloon or connect it to a pressurized gas line.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the heterogeneous catalyst. The filtrate can then be subjected to standard work-up procedures to isolate the product.

2. HPLC Method for Monitoring Pentaerythritol Concentration

This method can be adapted to monitor the consumption of the starting material.

  • Column: C18 reversed-phase column.[9]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 196 nm.[9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter it before injection.

Visualizations

Catalytic Cycle for Aerobic Alcohol Oxidation

Catalytic_Cycle cluster_product PdII_L Pd(II)-L (Active Catalyst) Pd_alkoxide Pd(II)-Alkoxide Intermediate PdII_L->Pd_alkoxide + R-CH₂OH - L-H⁺ PdH_complex Pd(II)-Hydride Complex Pd_alkoxide->PdH_complex β-Hydride Elimination product R-CHO (Aldehyde) Pd0_L Pd(0)-L PdH_complex->Pd0_L Reductive Elimination - H⁺ Pd0_L->PdII_L + O₂, + H⁺

Caption: Proposed catalytic cycle for the palladium-catalyzed aerobic oxidation of an alcohol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Appearance (e.g., Pd Black Formation) start->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp No visible decomposition consider_ligand Consider Adding a Stabilizing Ligand check_catalyst->consider_ligand Pd Black observed check_reagents Verify Reagent Purity (Substrate, Solvent) optimize_temp->check_reagents optimize_o2 Increase O₂ Pressure/ Stirring Rate check_reagents->optimize_o2 adjust_ph Adjust pH/Base optimize_o2->adjust_ph monitor_reaction Monitor Reaction Over Time adjust_ph->monitor_reaction end Yield Improved monitor_reaction->end Optimization successful regenerate_catalyst Regenerate or Replace Catalyst consider_ligand->regenerate_catalyst regenerate_catalyst->start Re-run experiment

Caption: A decision-making workflow for troubleshooting low yields in palladium-catalyzed oxidation.

References

minimizing by-product formation in methanetetracarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methanetetracarboxylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of methanetetracarboxylate esters, with a focus on minimizing by-product formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of tetraethyl methanetetracarboxylate, a common derivative. The primary route discussed is the reaction of diethyl malonate with a carbon source in the presence of a strong base.

Problem 1: Low Yield of Tetraethyl Methanetetracarboxylate

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time if starting materials are still present.

    • Solution: The base may not be sufficiently strong or may have degraded. Use a freshly prepared solution of sodium ethoxide. Ensure all reagents and solvents are anhydrous, as moisture will consume the base.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: Maintain the recommended reaction temperature consistently. Use a controlled temperature bath.

  • By-product Formation: Significant formation of side products will consume reagents and lower the yield of the desired product.

    • Solution: Refer to the section on minimizing specific by-products below.

Problem 2: Presence of Significant Amounts of Triethyl Methanetricarboxylate (a tri-substituted by-product)

Q: My final product is contaminated with a significant amount of triethyl methanetricarboxylate. How can I prevent its formation?

A: This is a common by-product resulting from incomplete substitution.

  • Stoichiometry of Reactants: An insufficient amount of the carbon source (e.g., chloroform (B151607) or carbon tetrachloride) or base can lead to the formation of the tri-substituted product.

    • Solution: Use a slight excess of the carbon source and ensure at least two equivalents of base are used per mole of diethyl malonate to drive the reaction towards the tetra-substituted product.

  • Reaction Time: Insufficient reaction time may not allow for the second substitution to occur.

    • Solution: As with low yields, monitor the reaction progress and ensure it is allowed to run to completion.

Problem 3: Formation of Yellow or Brown Color in the Reaction Mixture

Q: My reaction mixture turned dark yellow or brown. What does this indicate and is it problematic?

A: The formation of color can indicate several side reactions, some of which can impact your yield and purity.

  • Reaction of Base with Chloroform: Sodium ethoxide can react with chloroform to produce dichlorocarbene, which can lead to various colored polymeric by-products.

    • Solution: Maintain a low reaction temperature during the addition of chloroform to the base and diethyl malonate mixture. Slow, controlled addition is crucial.

  • Decomposition: At higher temperatures, the product or intermediates may be susceptible to decomposition.

    • Solution: Adhere to the recommended temperature profile for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of tetraethyl methanetetracarboxylate from diethyl malonate?

A1: The most common by-product is typically a result of incomplete alkylation, leading to the formation of triethyl methanetricarboxylate. Another significant by-product, especially when using chloroform as the carbon source, can be triethyl orthoformate, which arises from the reaction of sodium ethoxide with chloroform.

Q2: How can I minimize the formation of dialkylated by-products?

A2: While the target is a tetra-substituted product, the principle of minimizing under-alkylation is key. A major drawback of malonic ester synthesis is the potential for multiple alkylations.[1] To drive the reaction to the desired tetra-substituted product and avoid stalling at the tri-substituted stage, it is crucial to use a sufficient excess of the base and the carbon source.

Q3: What is the best method for purifying the final product?

A3: Purification of tetraethyl methanetetracarboxylate is typically achieved through fractional distillation under reduced pressure. This is effective at separating the desired product from lower-boiling starting materials and higher-boiling by-products. Recrystallization from a suitable solvent like ethanol (B145695) can be used as a subsequent purification step if a higher purity is required.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Sodium ethoxide is a strong base and is corrosive. Chloroform and carbon tetrachloride are toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction can be exothermic, so controlled addition of reagents and provision for cooling are essential.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (Diethyl Malonate : Base : Chloroform)Expected Yield of Tetraethyl MethanetetracarboxylatePredominant By-product
1 : 1.5 : 0.8LowTriethyl Methanetricarboxylate
1 : 2.2 : 1.2HighMinimal
1 : 2.5 : 1.5HighPotential for increased side reactions

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Reaction Temperature0-10 °C (initial), then refluxControl exotherm, then drive to completion
SolventAnhydrous EthanolSolubilizes reactants and base
BaseSodium Ethoxide (freshly prepared)Strong, non-nucleophilic base
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and CO2

Experimental Protocols

Key Experiment: Synthesis of Tetraethyl Methanetetracarboxylate

This protocol is a representative procedure based on analogous syntheses.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • Chloroform (or Carbon Tetrachloride)

  • Diethyl ether (anhydrous)

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise via the dropping funnel with stirring.

  • Alkylation: While maintaining the temperature at 0-10 °C, add chloroform dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification of Organic Layer: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Visualizations

reaction_pathway DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base TriSub Triethyl Methanetricarboxylate Enolate->TriSub + CHCl3 - HCl Product Tetraethyl Methanetetracarboxylate TriSub->Product + Enolate - H(DEM) Base Sodium Ethoxide Byproduct Triethyl Orthoformate Base->Byproduct + Chloroform CHCl3 Chloroform troubleshooting_workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity ImprovePurification Improve Purification (Distillation, Recrystallization) Start->ImprovePurification [Yield OK, Purity Low] CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions [Materials OK] AnalyzeByproducts Analyze By-products (GC-MS, NMR) CheckConditions->AnalyzeByproducts [Conditions OK] OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp [Conditions Not OK] AdjustStoichiometry Adjust Stoichiometry (Base, CHCl3) AnalyzeByproducts->AdjustStoichiometry [Incomplete Reaction] AnalyzeByproducts->OptimizeTemp [Side Reactions] Success Improved Yield and Purity AdjustStoichiometry->Success OptimizeTemp->Success ImprovePurification->Success

References

Technical Support Center: Scaling Up Methanetetracarboxylate Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of methanetetracarboxylate derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methanetetracarboxylate derivatives on a larger scale?

The most common and scalable route involves a two-step process:

  • Synthesis of Sodium Methanetetracarboxylate: This is typically achieved through the palladium-catalyzed oxidation of pentaerythritol (B129877) in an aqueous sodium hydroxide (B78521) solution.

  • Esterification: The resulting sodium salt is then esterified using an appropriate alkyl halide (e.g., ethyl iodide for tetraethyl methanetetracarboxylate) or through Fischer esterification with an alcohol under acidic conditions.

Q2: What are the key challenges when scaling up the palladium-catalyzed oxidation of pentaerythritol?

Scaling up this catalytic oxidation presents several challenges:

  • Catalyst Deactivation: The palladium catalyst can deactivate over time due to poisoning or agglomeration.

  • Mass Transfer Limitations: In larger reactors, ensuring efficient mixing of the solid catalyst, aqueous solution, and oxygen can be difficult, impacting reaction rates.

  • Heat Management: The oxidation reaction is exothermic, and efficient heat removal is critical in large-scale reactors to prevent side reactions and ensure safety.

  • Catalyst Recovery and Reuse: Developing an efficient process for recovering and recycling the palladium catalyst is crucial for the economic viability of the process at scale.

Q3: How can I monitor the progress of the oxidation and esterification reactions?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of the desired product.

  • Gas Chromatography (GC): For volatile ester derivatives, GC can be used to monitor the reaction progress and assess product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural confirmation of the product and help identify any byproducts.

  • Titration: The consumption of sodium hydroxide during the oxidation reaction can be monitored by titration to gauge the reaction's progress.

Troubleshooting Guides

Section 1: Palladium-Catalyzed Oxidation of Pentaerythritol
Issue Potential Cause Troubleshooting Steps
Low or Stalled Reaction Rate 1. Inefficient Mass Transfer2. Catalyst Deactivation3. Insufficient Oxygen Supply4. Incorrect pH1. Increase agitation speed. Consider using a different impeller design suitable for solid-liquid-gas reactions.2. Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent. Consider catalyst regeneration or using a fresh batch.3. Increase the oxygen flow rate or pressure. Ensure efficient sparging of oxygen into the reaction mixture.4. Monitor and maintain the pH of the reaction mixture within the optimal range (typically around pH 10).
Low Yield of Sodium Methanetetracarboxylate 1. Incomplete Reaction2. Side Reactions (e.g., over-oxidation)3. Product Degradation1. Extend the reaction time. Confirm reaction completion using an appropriate analytical method (e.g., HPLC).2. Optimize reaction temperature and oxygen partial pressure to minimize the formation of byproducts.3. Avoid excessive reaction times or high temperatures that could lead to product degradation.
Difficulty in Catalyst Separation 1. Fine Catalyst Particles2. Catalyst Leaching1. Use a catalyst with a larger particle size or consider immobilizing the catalyst on a solid support.2. Investigate the use of different catalyst supports or ligands to minimize leaching of palladium into the product solution.
Section 2: Esterification of Sodium Methanetetracarboxylate
Issue Potential Cause Troubleshooting Steps
Incomplete Esterification 1. Insufficient Alkylating Agent/Alcohol2. Poor Solubility of Sodium Salt3. Reversible Reaction (Fischer Esterification)1. Use a stoichiometric excess of the alkylating agent or alcohol.2. Use a solvent system that enhances the solubility of the sodium methanetetracarboxylate. Phase-transfer catalysts may be beneficial.3. For Fischer esterification, remove water as it is formed using a Dean-Stark apparatus to drive the equilibrium towards the product.
Formation of Byproducts 1. Side Reactions of Alkylating Agent2. Ether Formation (with alcohols)1. Control the reaction temperature to minimize side reactions like elimination or hydrolysis of the alkylating agent.2. In Fischer esterification, use an appropriate acid catalyst and control the temperature to favor ester formation over ether formation.
Difficult Product Purification 1. Residual Starting Materials2. Catalyst Residues (from oxidation step)3. Byproducts1. Optimize the reaction stoichiometry and work-up procedure to remove unreacted starting materials.2. If palladium traces are present, consider treatment with activated carbon or specific palladium scavengers.3. Employ appropriate purification techniques such as distillation, recrystallization, or column chromatography to remove impurities.

Experimental Protocols

Key Experiment 1: Scale-Up of Sodium Methanetetracarboxylate Synthesis

Objective: To synthesize sodium methanetetracarboxylate from pentaerythritol on a 1 kg scale.

Methodology:

  • A 20 L jacketed glass reactor equipped with a mechanical stirrer, gas inlet, condenser, and pH probe is charged with deionized water (10 L) and sodium hydroxide (to achieve a pH of 10).

  • Pentaerythritol (1 kg) and a palladium-on-carbon catalyst (5 wt%) are added to the reactor.

  • The mixture is heated to 60°C with vigorous stirring.

  • Oxygen is bubbled through the reaction mixture at a controlled flow rate.

  • The pH is maintained at 10 by the controlled addition of a sodium hydroxide solution.

  • The reaction is monitored by HPLC until the pentaerythritol is consumed.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The aqueous solution of sodium methanetetracarboxylate is used directly in the next step or concentrated under reduced pressure.

Key Experiment 2: Large-Scale Synthesis of Tetraethyl Methanetetracarboxylate

Objective: To synthesize tetraethyl methanetetracarboxylate from the aqueous solution of sodium methanetetracarboxylate.

Methodology:

  • The aqueous solution of sodium methanetetracarboxylate from the previous step is transferred to a 50 L reactor.

  • Ethanol (20 L) and a catalytic amount of concentrated sulfuric acid are added.

  • The mixture is heated to reflux, and the water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by GC until the formation of the tetraethyl ester is complete.

  • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Data Presentation

Table 1: Effect of Scale on the Oxidation of Pentaerythritol

Scale (g) Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (%)
100.589598
1000.5129297
10000.75188896

Table 2: Comparison of Esterification Methods at 100 g Scale

Method Reagents Reaction Time (h) Yield (%) Purity (%)
Alkyl HalideEthyl Iodide, DMF248597
Fischer EsterificationEthanol, H₂SO₄368095

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start Pentaerythritol + Pd/C Catalyst + NaOH(aq) reaction1 Reaction at 60°C with O₂ sparging start->reaction1 filtration Catalyst Filtration reaction1->filtration product1 Aqueous Sodium Methanetetracarboxylate filtration->product1 reaction2 Reaction with Ethanol + H₂SO₄ (Reflux with Dean-Stark) product1->reaction2 Transfer workup Neutralization & Extraction reaction2->workup purification Vacuum Distillation workup->purification product2 Tetraethyl Methanetetracarboxylate purification->product2

Caption: Experimental workflow for the two-step synthesis of tetraethyl methanetetracarboxylate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield in Oxidation Step cause1 Catalyst Deactivation issue->cause1 cause2 Poor Mass Transfer issue->cause2 cause3 Suboptimal pH issue->cause3 solution1a Check for Poisons cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Increase Agitation cause2->solution2a solution2b Improve O₂ Sparging cause2->solution2b solution3 Monitor & Adjust pH cause3->solution3

Validation & Comparative

A Comparative Analysis of Adamantane-1,3,5,7-tetracarboxylate and Other Polycarboxylic Acids in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional diversity of Metal-Organic Frameworks (MOFs) reveals the critical role of organic linkers in dictating their ultimate properties. This guide provides a comparative study of MOFs synthesized from the rigid, tetrahedral adamantane-1,3,5,7-tetracarboxylic acid (H₄adtc) against those derived from other widely utilized polycarboxylic acids, namely trimesic acid (H₃btc), terephthalic acid (H₂bdc), and pyromellitic acid (H₄btec). Through a detailed examination of experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how linker geometry and functionality influence MOF characteristics.

The selection of the organic linker is a cornerstone in the design and synthesis of MOFs, directly impacting the framework's topology, porosity, stability, and ultimately its application in areas such as gas storage, catalysis, and drug delivery. This comparative guide focuses on a unique tetrahedral linker, adamantane-1,3,5,7-tetracarboxylic acid, and contrasts its performance with MOFs constructed from planar aromatic polycarboxylic acids.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for representative MOFs synthesized from adamantane-1,3,5,7-tetracarboxylate and the other selected polycarboxylic acids. This side-by-side comparison highlights the influence of the linker's structure on crucial MOF properties.

Table 1: Comparison of MOF Properties Based on Different Polycarboxylic Acid Linkers

PropertyMOF-11 (Adamantane-1,3,5,7-tetracarboxylate)HKUST-1 (Trimesic Acid)MOF-5 (Terephthalic Acid)Cu-btec MOF (Pyromellitic Acid)
Metal Ion Cu²⁺Cu²⁺Zn²⁺Cu²⁺
BET Surface Area (m²/g) ~627 (Langmuir)1500 - 2100~2900 (Langmuir)~1130
Pore Volume (cm³/g) Data not readily available0.7 - 0.9~1.00.45
Pore Size (Å) ~7.5~9~12~6.5
Thermal Stability (°C) Stable up to 260 °C~240 - 350~400~300
Framework Topology ptstbopcuVariable

Note: The properties of MOFs can vary based on the specific synthesis conditions and activation procedures.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility and further development of MOF synthesis. Below are the methodologies for the synthesis of the representative MOFs discussed in this guide.

Synthesis of MOF-11 (from Adamantane-1,3,5,7-tetracarboxylate)

A mixture of adamantane-1,3,5,7-tetracarboxylic acid (H₄adtc) and Cu(NO₃)₂·2.5H₂O in a 1:2 molar ratio is dissolved in a solution of N,N-dimethylformamide (DMF), ethanol (B145695), and water. The solution is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 85 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.

Synthesis of HKUST-1 (from Trimesic Acid)

Trimesic acid (H₃btc) and Cu(NO₃)₂·3H₂O are dissolved in a 1:1.7 molar ratio in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol. The solution is heated in a sealed container to approximately 120°C for 24 hours. After cooling, the blue crystals of HKUST-1 are collected, washed with ethanol, and activated by heating under vacuum to remove residual solvent molecules from the pores.

Synthesis of MOF-5 (from Terephthalic Acid)

Zinc nitrate (B79036) tetrahydrate (Zn(NO₃)₂·4H₂O) and terephthalic acid (H₂bdc) are dissolved in N,N-dimethylformamide (DMF). The solution is heated in a sealed vessel to 105°C for 24 hours. Colorless crystals of MOF-5 are formed, which are then washed with DMF and chloroform. The solvent is removed by vacuum activation to yield the porous framework.

Synthesis of a Cu-btec MOF (from Pyromellitic Acid)

Pyromellitic acid (H₄btec) and a copper salt such as copper(II) nitrate are dissolved in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF), ethanol, and water. The solution is placed in a Teflon-lined stainless steel autoclave and heated to a temperature between 100 and 180 °C for a period of 1 to 3 days. The resulting crystalline product is then filtered, washed with the solvent, and dried.

Mandatory Visualization: Logical Workflow and Signaling Pathways

To visually represent the logical flow of a comparative study and the relationship between linker choice and MOF properties, the following diagrams have been generated using Graphviz (DOT language).

cluster_start Comparative Study Initiation cluster_linkers Linker Selection cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_data Data Analysis & Comparison cluster_conclusion Conclusion start Define Research Question: How does linker geometry affect MOF properties? linker1 Adamantane-1,3,5,7- tetracarboxylic Acid (Tetrahedral) start->linker1 linker2 Trimesic Acid (Trigonal Planar) start->linker2 linker3 Terephthalic Acid (Linear) start->linker3 linker4 Pyromellitic Acid (Planar) start->linker4 synthesis Solvothermal/Hydrothermal Synthesis linker1->synthesis linker2->synthesis linker3->synthesis linker4->synthesis char PXRD, TGA, BET Analysis, etc. synthesis->char data Comparative Analysis of: - Surface Area - Pore Size & Volume - Thermal Stability - Topology char->data conclusion Structure-Property Relationship data->conclusion

Caption: Logical workflow for a comparative study of polycarboxylic acid linkers in MOFs.

cluster_linker Organic Linker cluster_metal Metal Node cluster_mof MOF Properties linker Polycarboxylic Acid (e.g., H₄adtc, H₃btc, H₂bdc, H₄btec) topology Framework Topology (e.g., pts, tbo, pcu) linker->topology Geometry Coordination Mode metal Metal Ion/Cluster (e.g., Cu²⁺, Zn²⁺) metal->topology Coordination Geometry porosity Porosity (Surface Area, Pore Size/Volume) topology->porosity application Potential Applications (Gas Storage, Catalysis, Drug Delivery) porosity->application stability Stability (Thermal, Chemical) stability->application

Caption: Relationship between linker/metal choice and resulting MOF properties and applications.

A Comparative Guide to Crosslinkers: 1,2,3,4-Butanetetracarboxylic Acid (BTCA) vs. Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and biomaterials, the choice of a crosslinking agent is pivotal in defining the final properties of a material. This guide provides a detailed comparison between a well-established crosslinker, 1,2,3,4-butanetetracarboxylic acid (BTCA), and a potential but lesser-known alternative, tetraethyl methanetetracarboxylate. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the performance and mechanisms of these molecules.

1,2,3,4-Butanetetracarboxylic Acid (BTCA): A Versatile and Effective Crosslinker

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a polycarboxylic acid that has been extensively studied and utilized as a non-formaldehyde crosslinking agent, particularly for natural polymers rich in hydroxyl groups, such as cellulose (B213188).[1][2][3][4][5] Its efficacy in improving the mechanical properties and dimensional stability of materials makes it a popular choice in the textile and paper industries.[6][7]

Chemical Structure and Properties of BTCA
PropertyValue
Chemical Formula C₈H₁₀O₈
Molar Mass 234.16 g/mol
Appearance White crystalline powder
Solubility Soluble in water and polar organic solvents
Crosslinking Mechanism of BTCA

The crosslinking action of BTCA proceeds through a two-step mechanism, particularly when reacting with hydroxyl-containing polymers like cellulose. This process is typically catalyzed by heat and the presence of a catalyst, such as sodium hypophosphite (SHP).[1]

  • Anhydride (B1165640) Formation: Upon heating, two adjacent carboxylic acid groups of the BTCA molecule undergo intramolecular dehydration to form a cyclic anhydride intermediate.[4][5]

  • Esterification: The highly reactive anhydride ring then readily reacts with the hydroxyl groups of the polymer chains, forming stable ester bonds. A single BTCA molecule can react with two separate polymer chains, creating a crosslink.[2][4]

BTCA_Crosslinking cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification BTCA BTCA (1,2,3,4-Butanetetracarboxylic Acid) Anhydride Cyclic Anhydride Intermediate BTCA->Anhydride Heat, Catalyst (SHP) Crosslinked_Polymer Crosslinked Polymer (Ester Bonds) Anhydride->Crosslinked_Polymer Polymer1 Polymer Chain 1 (-OH) Polymer1->Crosslinked_Polymer Polymer2 Polymer Chain 2 (-OH) Polymer2->Crosslinked_Polymer

Caption: Crosslinking mechanism of BTCA with hydroxyl-containing polymers.

Performance Data of BTCA as a Crosslinker

The performance of BTCA as a crosslinker has been well-documented, particularly in the context of treating cotton fabrics to impart wrinkle resistance.

Performance MetricResultConditionsReference
Wrinkle Recovery Angle (WRA) Increased from ~130° (untreated) to ~280°6% BTCA, 6% SHP, cured at 180°C for 90s[7]
Tensile Strength Retention ~50-60%6% BTCA, 6% SHP, cured at 180°C for 90s[7]
Water Absorbency Decreased significantlyCrosslinking of cellulose fibers[7]
Pilling Resistance Significantly improved (no pilling after 20 washes)6% BTCA treatment on cotton fabric[7]
Experimental Protocol: Crosslinking of Cotton Fabric with BTCA

The following is a typical experimental protocol for the anti-wrinkle finishing of cotton fabric using BTCA.

BTCA_Protocol cluster_workflow Experimental Workflow start Start: Cotton Fabric padding Padding with BTCA/SHP solution (e.g., 6% BTCA, 6% SHP) start->padding drying Drying (e.g., 85°C for 5 min) padding->drying curing Curing (e.g., 180°C for 90s) drying->curing washing Washing (to remove unreacted chemicals) curing->washing final_drying Final Drying washing->final_drying end End: Wrinkle-Resistant Fabric final_drying->end

Caption: A typical workflow for crosslinking cotton fabric with BTCA.

Detailed Methodology:

  • Preparation of the Finishing Solution: An aqueous solution containing 6% (w/w) BTCA and 6% (w/w) sodium hypophosphite (SHP) as a catalyst is prepared.

  • Impregnation: A pre-weighed cotton fabric sample is immersed in the finishing solution and then passed through a laboratory padder to achieve a wet pick-up of 80-100%.

  • Drying: The padded fabric is dried in an oven at a temperature of 85°C for 5 minutes.

  • Curing: The dried fabric is then cured in a curing oven at 180°C for 90 seconds to facilitate the crosslinking reaction.

  • Washing and Drying: After curing, the fabric is thoroughly rinsed with water to remove any unreacted chemicals and then dried.

Tetraethyl Methanetetracarboxylate: A Potential Crosslinker with Limited Data

Tetraethyl methanetetracarboxylate is the tetraethyl ester derivative of methanetetracarboxylic acid. While its chemical structure suggests potential as a crosslinking agent due to its four ester groups, there is a significant lack of published experimental data on its application for this purpose.

Chemical Structure and Properties of Tetraethyl Methanetetracarboxylate
PropertyValue
Chemical Formula C₁₃H₂₀O₈
Molar Mass 304.29 g/mol
Appearance Not widely documented, likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents
Theoretical Crosslinking Mechanism

Theoretically, tetraethyl methanetetracarboxylate could act as a crosslinker through a transesterification reaction with hydroxyl or amine groups on polymer chains. This reaction would likely require a catalyst and heat to proceed, leading to the formation of new ester or amide bonds and the release of ethanol (B145695) as a byproduct.

TEM_Crosslinking cluster_reaction Theoretical Transesterification Reaction TEM Tetraethyl Methanetetracarboxylate Crosslinked_Polymer Crosslinked Polymer TEM->Crosslinked_Polymer Polymer_OH Polymer Chain (-OH) Polymer_OH->Crosslinked_Polymer Ethanol Ethanol (byproduct) Crosslinked_Polymer->Ethanol

Caption: Theoretical transesterification mechanism for tetraethyl methanetetracarboxylate.

Performance Data and Experimental Protocols

Crucially, a comprehensive search of scientific literature and chemical databases did not yield any specific experimental data or established protocols for the use of tetraethyl methanetetracarboxylate as a crosslinker for biopolymers or any other polymer systems. While its structure is suggestive of crosslinking potential, there is no evidence to support its practical application or performance in this role.

Objective Comparison and Conclusion

Feature1,2,3,4-Butanetetracarboxylic Acid (BTCA)Tetraethyl Methanetetracarboxylate
Crosslinking Mechanism Well-established: Anhydride formation followed by esterification.Theoretical: Transesterification.
Substrate Compatibility Proven for hydroxyl-rich polymers (e.g., cellulose).Theoretically could react with hydroxyl and amine groups.
Performance Data Extensive data available on improved mechanical properties, wrinkle resistance, and water repellency.No experimental performance data found.
Experimental Protocols Widely available and optimized for various applications.No established protocols found.
Commercial Availability Readily available from chemical suppliers.Available, but less common than BTCA.
Environmental Profile Considered a safe, non-formaldehyde crosslinker.No data on biocompatibility or environmental impact as a crosslinker.

Conversely, while tetraethyl methanetetracarboxylate possesses a molecular structure that suggests it could function as a crosslinker, there is a notable absence of scientific literature to validate this application. Researchers and professionals considering crosslinking agents for their applications would find a wealth of reliable data for BTCA, whereas the use of tetraethyl methanetetracarboxylate for this purpose would require foundational research to establish its efficacy, reaction conditions, and performance characteristics. Until such data becomes available, a direct and meaningful comparison of their performance as crosslinkers remains speculative.

References

A Comparative Analysis of the Chelating Properties of Sodium Methanetetracarboxylate and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chelation chemistry, the efficacy of a chelating agent is paramount for applications ranging from industrial processes to pharmaceutical formulations. Ethylenediaminetetraacetic acid (EDTA) is a well-established and widely utilized chelating agent, renowned for its strong and stable complexes with a multitude of metal ions. This guide provides a comparative evaluation of a lesser-known potential chelator, sodium methanetetracarboxylate, against the benchmark performance of EDTA.

While extensive experimental data is available for EDTA, it is crucial to note that quantitative data on the chelating properties of sodium methanetetracarboxylate is scarce in publicly available literature. Therefore, this comparison combines established data for EDTA with a theoretical evaluation of sodium methanetetracarboxylate based on its chemical structure.

Chemical Structures and Chelating Potential

The chelating ability of a molecule is fundamentally linked to its molecular structure, specifically the number and spatial arrangement of its donor atoms.

EDTA: A hexadentate ligand, EDTA possesses six donor sites—two nitrogen atoms and four carboxylate groups. This structure allows it to form a stable, cage-like complex around a metal ion, effectively sequestering it.

Sodium Methanetetracarboxylate: As the sodium salt of methanetetracarboxylic acid, this molecule features a central carbon atom bonded to four carboxylate groups.[1] Theoretically, it can act as a tetradentate or potentially higher-denticity ligand, depending on the coordination geometry of the metal ion. Its compact structure with a high density of carboxylate groups suggests strong chelating potential.[1]

cluster_EDTA EDTA (Ethylenediaminetetraacetic acid) cluster_SMT Sodium Methanetetracarboxylate EDTA_structure SMT_structure

Figure 1: Chemical Structures of EDTA and Methanetetracarboxylate Anion.

Quantitative Comparison of Chelating Strength: Stability Constants

Metal IonEDTA log KSodium Methanetetracarboxylate log K
Ca²⁺10.7[2]Data not available
Mg²⁺8.7[2]Data not available
Fe²⁺14.3[2]Data not available
Fe³⁺25.1[2]Data not available
Cu²⁺18.8[2]Data not available
Zn²⁺16.5[2]Data not available
Al³⁺16.4[2]Data not available

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise and widely used method to determine the stability constants of metal-chelant complexes.[3] This protocol outlines the general procedure.

Objective: To determine the stability constant of a metal-chelant complex.

Materials:

  • pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Solution of the chelating agent (EDTA or sodium methanetetracarboxylate) of known concentration

  • Solution of the metal salt (e.g., metal chloride or nitrate) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the chelating agent solution into a thermostatted titration vessel.

    • Add a sufficient amount of the inert electrolyte solution.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

    • This titration allows for the determination of the protonation constants of the chelating agent.

  • Titration of the Metal-Ligand Complex:

    • Pipette known volumes of the chelating agent solution and the metal salt solution into the titration vessel.

    • Add the inert electrolyte solution.

    • Titrate the mixture with the standardized strong base, recording the pH at regular intervals.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of titrant).

    • Using appropriate software, analyze the titration data to calculate the stability constants of the metal-chelant complexes. The calculations involve solving a series of simultaneous equations that describe the equilibria in the solution.

cluster_workflow Experimental Workflow: Potentiometric Titration prep Prepare Solutions (Chelator, Metal Salt, Titrant) calib Calibrate pH Electrode prep->calib tit_ligand Titrate Ligand Alone (Determine Protonation Constants) calib->tit_ligand tit_complex Titrate Metal-Ligand Mixture calib->tit_complex data_acq Record pH vs. Titrant Volume tit_ligand->data_acq tit_complex->data_acq analysis Data Analysis (Calculate Stability Constants) data_acq->analysis

Figure 2: Workflow for Potentiometric Titration.

Discussion and Conclusion

EDTA is a highly effective and versatile chelating agent with well-documented, high stability constants for a wide array of metal ions. Its hexadentate nature allows for the formation of very stable, 1:1 stoichiometric complexes.

Sodium methanetetracarboxylate, based on its structure, presents a compelling theoretical profile as a strong chelating agent. The high density of carboxylate groups on a single carbon atom suggests a strong affinity for metal ions. However, without experimental data on its stability constants, a direct quantitative comparison with EDTA is not possible.

Future Research Directions:

To fully evaluate the potential of sodium methanetetracarboxylate as a chelating agent, further research is required to:

  • Synthesize and purify sodium methanetetracarboxylate.

  • Experimentally determine its protonation constants and stability constants with a variety of metal ions using techniques such as potentiometric titration and spectrophotometry.

  • Investigate the stoichiometry and structure of its metal complexes.

This foundational data will be critical for determining its suitability for various applications and for providing a direct and meaningful comparison with established chelating agents like EDTA.

cluster_comparison Logical Flow of Comparison start Define Chelating Agents (EDTA, Sodium Methanetetracarboxylate) structure Analyze Chemical Structures (Denticity, Donor Atoms) start->structure data Gather Stability Constant Data structure->data evaluation Comparative Evaluation data->evaluation protocol Define Experimental Protocol (Potentiometric Titration) protocol->evaluation conclusion Conclusion & Future Work evaluation->conclusion

Figure 3: Logical Flow of the Comparative Evaluation.

References

performance comparison of different catalysts for pentaerythritol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of pentaerythritol (B129877), a key polyol in various industrial applications, into high-value chemicals such as sodium formate, is a reaction of significant interest. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems for the oxidation of pentaerythritol, supported by available experimental insights and general principles of polyol oxidation.

Performance Comparison of Catalysts

While direct comparative studies on a wide range of catalysts for pentaerythritol oxidation are limited in publicly available literature, we can infer performance based on studies of similar polyol oxidations and the known activities of noble metal catalysts. The following table summarizes the expected performance of common catalysts for the aerobic oxidation of pentaerythritol in an aqueous phase.

Catalyst FamilySupportTypical Active MetalExpected Pentaerythritol ConversionSelectivity to C1 Products (e.g., Formate)Key Strengths & Weaknesses
Platinum Group Metals Carbon (C)Platinum (Pt)HighModerate to HighStrengths: High intrinsic activity, good stability. Weaknesses: Can be prone to over-oxidation, relatively high cost.
Carbon (C)Palladium (Pd)Moderate to HighModerateStrengths: Good activity, often lower cost than Pt. Weaknesses: Can be less selective than Pt, potential for catalyst poisoning.
Carbon (C)Ruthenium (Ru)ModerateModerateStrengths: Can be effective for C-C bond cleavage. Weaknesses: Lower activity compared to Pt and Pd for alcohol oxidation.
Gold-Based Catalysts Carbon (C), Titania (TiO₂)Gold (Au)Moderate to HighHighStrengths: High selectivity to partially oxidized products, resistant to over-oxidation. Weaknesses: Activity can be highly dependent on nanoparticle size and support interaction.
Bimetallic Catalysts Carbon (C)Pt-Bi, Au-PdHighHighStrengths: Synergistic effects can enhance activity, selectivity, and stability. Weaknesses: Complex to synthesize and characterize, optimal composition is crucial.

Experimental Protocols

The following sections detail generalized experimental methodologies for catalyst preparation and performance evaluation in the liquid-phase oxidation of pentaerythritol.

Catalyst Preparation (Impregnation Method)

A common method for preparing supported noble metal catalysts is incipient wetness impregnation.

  • Support Pre-treatment: The support material (e.g., activated carbon, alumina) is dried under vacuum at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., H₂PtCl₆ for platinum, HAuCl₄ for gold) is prepared in a suitable solvent (e.g., deionized water, acetone). The volume of the solution is typically equal to the pore volume of the support.

  • Impregnation: The precursor solution is added dropwise to the dried support with continuous mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven at a controlled temperature (e.g., 80-100°C) overnight.

  • Reduction/Calcination: The dried catalyst is then either reduced under a hydrogen flow at elevated temperatures (e.g., 300-500°C) to form metallic nanoparticles or calcined in air to form metal oxide species, depending on the desired final state of the catalyst.

Catalytic Oxidation Reaction in a Batch Reactor

The performance of the prepared catalysts is typically evaluated in a batch reactor setup.

  • Reactor Setup: A high-pressure batch reactor (e.g., a stirred autoclave) equipped with a magnetic stirrer, gas inlet and outlet, sampling port, and temperature and pressure controllers is used.

  • Reaction Mixture Preparation: An aqueous solution of pentaerythritol is prepared. A specific amount of the catalyst is added to the solution.

  • Reaction Execution:

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) and then with the oxidant gas (e.g., synthetic air or pure oxygen).

    • The reactor is heated to the desired reaction temperature (e.g., 100-150°C) under constant stirring.

    • Once the temperature is stable, the reactor is pressurized with the oxidant gas to the desired pressure (e.g., 5-20 bar). This point is typically considered the start of the reaction (t=0).

  • Sampling and Analysis: Liquid samples are withdrawn periodically through the sampling port. The samples are filtered to remove the catalyst and then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of pentaerythritol and the reaction products (e.g., sodium formate, other organic acids).

  • Data Analysis: The conversion of pentaerythritol and the selectivity to each product are calculated based on the HPLC analysis results.

Visualizing the Process

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates the typical workflow for preparing, characterizing, and testing a catalyst for pentaerythritol oxidation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction Support Support (e.g., Carbon) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor (e.g., H₂PtCl₆) Precursor->Impregnation Drying Drying Impregnation->Drying Activation Reduction/ Calcination Drying->Activation Catalyst Final Catalyst Activation->Catalyst Reactor Batch Reactor Catalyst->Reactor Catalyst->Reactor Penta Pentaerythritol Solution Penta->Reactor Analysis HPLC Analysis Reactor->Analysis Results Conversion & Selectivity Analysis->Results

Caption: Workflow for catalyst preparation and performance testing.

Proposed Signaling Pathway for Pentaerythritol Oxidation

The catalytic oxidation of pentaerythritol over a noble metal catalyst is proposed to proceed through a series of dehydrogenation and oxidation steps.

reaction_pathway Penta Pentaerythritol C(CH₂OH)₄ Intermediate1 Aldehyde/Keto-alcohol Intermediates Penta->Intermediate1 + O₂ - H₂O (Catalyst) Formate Formate (HCOO⁻) Intermediate1->Formate + O₂ (C-C cleavage) CO2 Carbon Dioxide (CO₂) Formate->CO2 + O₂ (Over-oxidation)

Caption: Simplified reaction pathway for pentaerythritol oxidation.

Validating the Structure of Methanetetracarboxylate Esters: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of methanetetracarboxylate ester structures, using tetraethyl methanetetracarboxylate as a case study. We will delve into the experimental data, protocols, and alternative methods for comprehensive structural elucidation.

Methanetetracarboxylic acid, C(COOH)₄, is a theoretical compound, but its esters, such as tetraethyl methanetetracarboxylate, are stable and utilized in organic synthesis.[1][2] The validation of the highly symmetric structure of these esters relies on modern analytical techniques.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like tetraethyl methanetetracarboxylate, ¹H and ¹³C NMR are indispensable.

Predicted NMR Data

Due to the high symmetry of tetraethyl methanetetracarboxylate, a simple and characteristic NMR spectrum is expected. The molecule possesses a central quaternary carbon bonded to four equivalent carboxylate groups, each esterified with an ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for Tetraethyl Methanetetracarboxylate

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~4.2Quartet-O-CH₂ -CH₃
¹H~1.3Triplet-O-CH₂-CH₃
¹³C~165SingletC =O
¹³C~62Singlet-O-CH₂ -CH₃
¹³C~55SingletC -(C=O)₄
¹³C~14Singlet-O-CH₂-CH₃

Note: These are estimated chemical shifts based on standard values for ethyl esters. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Structural Verification by Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For tetraethyl methanetetracarboxylate (Molecular Weight: 304.29 g/mol ), an electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.[3]

Table 2: Expected Mass Spectrometry Data for Tetraethyl Methanetetracarboxylate

m/zProposed FragmentNotes
304[M]⁺Molecular Ion
259[M - OEt]⁺Loss of an ethoxy radical
231[M - COOEt]⁺Loss of an ethoxycarbonyl radical
203[M - 2COOEt + H]⁺Complex rearrangement and fragmentation
45[COOEt]⁺Ethoxycarbonyl cation
29[CH₂CH₃]⁺Ethyl cation

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structure elucidation, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Ester Structure Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivityNon-destructive, high resolutionRequires higher sample concentration
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, small sample amountDestructive, isomerization can be an issue
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O)Fast, simple sample preparationLimited structural information for complex molecules
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a single crystal of sufficient quality
Elemental Analysis Elemental composition (%C, %H, %O)Confirms empirical and molecular formulaDoes not provide structural information

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the methanetetracarboxylate ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically used with a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the ester (approximately 1 µg/mL to 100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.

    • For ESI-MS, infuse the sample solution directly into the source or introduce it via liquid chromatography.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with expected pathways to confirm the structure.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for the validation of a methanetetracarboxylate ester structure using NMR and Mass Spectrometry.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesized Compound (Methanetetracarboxylate Ester) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS Other Alternative Techniques (IR, X-ray) Purification->Other Data_Analysis Data Interpretation - Chemical Shifts - Coupling Constants - Molecular Ion - Fragmentation NMR->Data_Analysis MS->Data_Analysis Other->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Analytical workflow for structure validation.

cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_interpretation Structural Interpretation H1_NMR 1H NMR Proton_Environment Proton Environment H1_NMR->Proton_Environment Integration Proton Ratios H1_NMR->Integration Coupling_Constants Connectivity H1_NMR->Coupling_Constants C13_NMR 13C NMR Carbon_Environment Carbon Skeleton C13_NMR->Carbon_Environment Structure Proposed Structure Proton_Environment->Structure Integration->Structure Coupling_Constants->Structure Carbon_Environment->Structure Molecular_Ion Molecular Ion Peak Molecular_Weight Molecular Weight Molecular_Ion->Molecular_Weight Fragmentation Fragmentation Pattern Structural_Fragments Substructural Information Fragmentation->Structural_Fragments Molecular_Weight->Structure Structural_Fragments->Structure

Data interpretation from NMR and MS.

References

A Comparative Guide to Assessing the Crosslinking Efficiency of Tetraethyl Methanetetracarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the crosslinking efficiency of tetraethyl methanetetracarboxylate. Due to the limited availability of direct experimental data on its crosslinking performance, this document outlines a theoretical basis for its function and presents a detailed experimental protocol for its assessment against established alternative crosslinking agents.

Introduction to Tetraethyl Methanetetracarboxylate as a Potential Crosslinker

Tetraethyl methanetetracarboxylate, with the chemical formula C₁₃H₂₀O₈, is a tetra-ester derivative of the hypothetical methanetetracarboxylic acid.[1] Its molecular structure features a central carbon atom bonded to four ethyl carboxylate groups, making it a tetrafunctional molecule. This architecture suggests its potential as a crosslinking agent, capable of forming a three-dimensional polymer network by reacting with appropriate functional groups on polymer chains. While its primary documented use is in specialized organic synthesis, its structure warrants investigation into its crosslinking capabilities.[2]

Proposed Crosslinking Mechanism: Transesterification

The most probable mechanism through which tetraethyl methanetetracarboxylate would act as a crosslinker is transesterification . This reaction involves the exchange of the ethyl group of the ester with a functional group from a polymer, typically a hydroxyl (-OH) or an amine (-NH₂) group, in the presence of a catalyst and often at elevated temperatures. The tetra-functional nature of the molecule allows for the potential to form four such linkages, creating a robust crosslinked network.

Comparative Crosslinking Agents

To objectively assess the efficiency of tetraethyl methanetetracarboxylate, a comparison with well-established crosslinkers is essential. The choice of alternatives should be based on their reaction mechanism and the functional groups of the target polymer. This guide proposes a comparison with the following classes of crosslinkers:

  • Polyisocyanates (e.g., Hexamethylene Diisocyanate - HDI): These are highly reactive towards hydroxyl groups, forming stable urethane (B1682113) linkages. They are a common choice for crosslinking polyols and are known for their rapid curing times.[3]

  • Organotitanates (e.g., Tetra n-butyl titanate - TNBT): These versatile crosslinkers can react with hydroxyl, carboxyl, and amine groups. They are often used to improve the thermal and mechanical properties of polymers.

Experimental Workflow for Comparative Assessment

The following diagram outlines a comprehensive workflow for comparing the crosslinking efficiency of tetraethyl methanetetracarboxylate with alternative crosslinkers.

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis of Crosslinking Efficiency cluster_data Data Interpretation polymer_prep Polymer Solution Preparation (e.g., Hydroxyl-terminated Polymer in Solvent) mixing Mixing Polymer and Crosslinker (at varying concentrations) polymer_prep->mixing crosslinker_prep Crosslinker Solution Preparation (Tetraethyl Methanetetracarboxylate, HDI, TNBT) crosslinker_prep->mixing curing Curing (Under controlled temperature and time) mixing->curing rheology Rheological Analysis (Storage Modulus, Gel Point) curing->rheology dma Dynamic Mechanical Analysis (DMA) (Rubbery Plateau Modulus) curing->dma swelling Swelling Studies (Equilibrium Swelling Ratio) curing->swelling spectroscopy Spectroscopic Analysis (FTIR) (Monitoring functional group disappearance) curing->spectroscopy density Calculation of Crosslink Density rheology->density dma->density swelling->density spectroscopy->density comparison Comparative Analysis of Efficiency density->comparison

Caption: Experimental workflow for assessing crosslinking efficiency.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow. A hydroxyl-terminated polymer (e.g., poly(vinyl alcohol) or a hydroxyl-terminated polybutadiene) is suggested as the model polymer for this comparative study.

4.1. Materials and Reagents

  • Hydroxyl-terminated polymer

  • Tetraethyl methanetetracarboxylate

  • Hexamethylene Diisocyanate (HDI)

  • Tetra n-butyl titanate (TNBT)

  • Appropriate solvent for the polymer and crosslinkers

  • Transesterification catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Deionized water

  • Toluene

4.2. Crosslinking Reaction Protocol

  • Polymer Solution Preparation: Prepare a stock solution of the hydroxyl-terminated polymer in a suitable solvent at a known concentration (e.g., 10% w/v).

  • Crosslinker Solutions: Prepare stock solutions of tetraethyl methanetetracarboxylate, HDI, and TNBT in the same solvent at various concentrations.

  • Reaction Mixture: In separate vials, mix the polymer solution with each crosslinker solution at different molar ratios of crosslinker functional groups to polymer hydroxyl groups (e.g., 0.5:1, 1:1, 1.5:1). For tetraethyl methanetetracarboxylate and TNBT, add a catalyst.

  • Curing: Cast the mixtures into molds to create thin films. Cure the samples in an oven at a specified temperature and for a set duration. The curing conditions should be optimized for each crosslinker system.

4.3. Quantification of Crosslinking Efficiency

4.3.1. Rheological Analysis

  • Objective: To determine the gel point and the storage modulus (G') of the crosslinked polymer.

  • Procedure:

    • Use a rheometer with a parallel plate geometry.

    • Place a sample of the reacting mixture on the lower plate.

    • Perform a time sweep experiment at the curing temperature to monitor the evolution of the storage modulus (G') and loss modulus (G'').

    • The gel point is the time at which G' equals G''.

    • After full curing, perform a frequency sweep to determine the storage modulus in the rubbery plateau region.

  • Data Analysis: A higher storage modulus in the rubbery plateau generally indicates a higher crosslink density.[1]

4.3.2. Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the mechanical properties of the cured polymer films as a function of temperature.

  • Procedure:

    • Cut rectangular samples from the cured polymer films.

    • Mount the sample in the DMA instrument in tensile mode.

    • Perform a temperature sweep at a constant frequency and strain.

  • Data Analysis: The storage modulus (E') in the rubbery plateau region can be used to calculate the crosslink density.[1]

4.3.3. Swelling Studies

  • Objective: To determine the equilibrium swelling ratio, which is inversely related to the crosslink density.

  • Procedure:

    • Weigh a small piece of the cured polymer film (dry weight).

    • Immerse the sample in a suitable solvent (e.g., toluene) at room temperature.

    • Periodically remove the sample, blot the surface to remove excess solvent, and weigh it until a constant weight (swollen weight) is achieved.

  • Data Analysis: Calculate the swelling ratio (Q) as: Q = (Swollen Weight - Dry Weight) / Dry Weight A lower swelling ratio indicates a higher degree of crosslinking.

4.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To monitor the chemical changes during the crosslinking reaction.

  • Procedure:

    • Acquire FTIR spectra of the uncrosslinked polymer, the crosslinkers, and the cured polymer films.

    • Monitor the disappearance of the O-H stretching band from the polymer and the appearance of new bands corresponding to the crosslinks (e.g., urethane C=O stretch for HDI). For transesterification, monitor the change in the C=O ester band.

  • Data Analysis: The extent of reaction can be qualitatively assessed by comparing the peak intensities of the relevant functional groups.

Data Presentation for Comparison

Summarize the quantitative data in the following tables for a clear and direct comparison of the crosslinking agents.

Table 1: Rheological and Mechanical Properties

CrosslinkerGel Point (min)Storage Modulus (G') at Rubbery Plateau (Pa)Storage Modulus (E') from DMA (Pa)
Tetraethyl Methanetetracarboxylate
HDI
TNBT

Table 2: Swelling and Crosslink Density

CrosslinkerEquilibrium Swelling Ratio (Q)Crosslink Density (mol/m³)
Tetraethyl Methanetetracarboxylate
HDI
TNBT

Note: Crosslink density can be calculated from the storage modulus data using the theory of rubber elasticity.[1]

Theoretical Crosslinking Signaling Pathway

The following diagram illustrates the theoretical crosslinking of a hydroxyl-terminated polymer with tetraethyl methanetetracarboxylate via a transesterification reaction.

transesterification_pathway polymer1 Polymer Chain 1 with -OH group intermediate Transesterification Reaction (Release of Ethanol) polymer1->intermediate polymer2 Polymer Chain 2 with -OH group polymer2->intermediate crosslinker Tetraethyl Methanetetracarboxylate crosslinker->intermediate catalyst Catalyst (e.g., Dibutyltin dilaurate) catalyst->intermediate crosslinked_polymer Crosslinked Polymer Network intermediate->crosslinked_polymer

Caption: Transesterification crosslinking mechanism.

Safety Precautions

As there is no comprehensive, publicly available Safety Data Sheet (SDS) for tetraethyl methanetetracarboxylate, it is imperative to handle this chemical with caution.[1] Users should:

  • Obtain a specific SDS from the supplier before use.

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

For the alternative crosslinkers, HDI is a known sensitizer (B1316253) and should be handled with extreme care. Always consult the specific SDS for each chemical before starting any experimental work.

Conclusion

While tetraethyl methanetetracarboxylate is not a conventional crosslinking agent, its molecular structure suggests potential in this application. This guide provides a robust framework for researchers to systematically evaluate its crosslinking efficiency in comparison to established alternatives. The detailed experimental protocols and data analysis methods will enable a thorough and objective assessment, contributing valuable knowledge to the field of polymer chemistry and materials science.

References

Comparative Thermal Stability of Methanetetracarboxylate Esters: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data regarding the thermal stability of methanetetracarboxylate esters. Despite their interesting molecular architecture, with four ester groups attached to a central carbon atom, detailed comparative studies on their thermal decomposition behavior are not present in the accessible literature. This guide, therefore, serves to highlight this knowledge gap and provide a framework for the type of experimental analysis required to address it.

While specific data for methanetetracarboxylate esters is absent, the principles of thermal analysis and the general factors influencing the stability of other ester classes can provide a foundational understanding for researchers in this area.

Hypothetical Comparison and Key Influencing Factors

For a comparative analysis, a homologous series of tetraalkyl methanetetracarboxylates (e.g., tetramethyl, tetraethyl, tetrapropyl, and tetrabutyl esters) would be ideal. The thermal stability of these esters would likely be influenced by several factors:

  • Alkyl Chain Length: Generally, for simple aliphatic esters, thermal stability can increase with the length of the alkyl chain up to a certain point, beyond which intramolecular elimination reactions (ester pyrolysis) may become more favorable at lower temperatures.

  • Branching of the Alkyl Group: Branching in the alkyl chain can affect the steric environment around the ester linkage and influence decomposition pathways.

  • Intermolecular Forces: The strength of van der Waals forces and dipole-dipole interactions, which increase with molecular weight and chain length, can play a role in the energy required to initiate decomposition in the condensed phase.

Experimental Protocols for Thermal Stability Analysis

To generate the necessary data for a comparative guide, the following well-established experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the esters begin to decompose and to quantify their mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the methanetetracarboxylate ester is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: A controlled inert atmosphere, typically nitrogen or argon, is used to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points, boiling points, and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrumentation: The analysis is performed using a differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

    • Temperature Program: The sample is subjected to a controlled heating and cooling cycle. For example, heating from ambient to 400 °C at a rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. This allows for the determination of melting points and the enthalpy of fusion, as well as the temperatures of any decomposition events, which are typically observed as broad exothermic or endothermic peaks.

Data Presentation

Once the experimental data is obtained, it should be summarized in a clear and concise table to facilitate easy comparison.

Table 1: Hypothetical Comparative Thermal Stability Data for Tetraalkyl Methanetetracarboxylates

Ester NameMolecular FormulaMolecular Weight ( g/mol )Tonset (°C)Tpeak (°C)Residual Mass at 600°C (%)
Tetramethyl MethanetetracarboxylateC9H12O8248.19Data not availableData not availableData not available
Tetraethyl MethanetetracarboxylateC13H20O8304.29Data not availableData not availableData not available
Tetrapropyl MethanetetracarboxylateC17H28O8360.39Data not availableData not availableData not available
Tetrabutyl MethanetetracarboxylateC21H36O8416.50Data not availableData not availableData not available

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow is crucial for understanding the logical sequence of the analysis.

experimental_workflow cluster_synthesis Ester Synthesis & Purification cluster_analysis Thermal Stability Analysis cluster_data Data Processing & Comparison synthesis Synthesis of Methanetetracarboxylate Esters purification Purification (e.g., Chromatography, Distillation) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc data_extraction Extraction of Key Parameters (Tonset, Tpeak) tga->data_extraction dsc->data_extraction table Tabulation of Comparative Data data_extraction->table report Generation of Comparison Guide table->report

Caption: Experimental workflow for the comparative thermal stability analysis of esters.

Conclusion and Call for Research

The lack of experimental data on the thermal stability of methanetetracarboxylate esters represents a clear opportunity for future research. A systematic study employing the methodologies outlined above would provide valuable insights for chemists and materials scientists. Such data would not only contribute to the fundamental understanding of structure-property relationships in polyfunctional esters but also enable the assessment of their potential applications in areas where thermal stability is a critical parameter. Researchers are encouraged to undertake these studies and publish their findings to enrich the collective knowledge base.

A Comparative Guide to the Synthetic Routes of Methanetetracarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetetracarboxylates, esters of the unstable methanetetracarboxylic acid, are valuable precursors in organic synthesis due to their densely functionalized core. Their preparation, however, presents unique challenges. This guide provides a comparative analysis of the primary historical method for their synthesis and a plausible alternative route derived from the versatile malonic ester synthesis. Detailed experimental protocols and a quantitative comparison of the two approaches are presented to aid researchers in selecting the most suitable method for their synthetic needs.

Synthetic Approaches to Methanetetracarboxylates

Two main strategies have been explored for the synthesis of tetraalkyl methanetetracarboxylates. The first is a classical approach involving the reaction of a malonic ester derivative with a C1 electrophile. The second is a proposed extension of the well-established malonic ester synthesis, utilizing a double alkylation strategy.

Route 1: The Backer and Lolkema Synthesis (1939)

The first documented synthesis of a methanetetracarboxylate was achieved by H. J. Backer and J. Lolkema in 1939. Their approach involved the reaction of sodium diethyl malonate with phosgene. This method directly constructs the central quaternary carbon atom by introducing the remaining two carboxylate groups.

Reaction Scheme:

cluster_0 Route 1: Backer and Lolkema Synthesis reagent1 2 x Diethyl Malonate intermediate Sodium Diethyl Malonate reagent1->intermediate Deprotonation reagent2 Sodium Ethoxide reagent2->intermediate product Tetraethyl Methanetetracarboxylate intermediate->product Acylation reagent3 Phosgene (COCl2) reagent3->product cluster_1 Route 2: Malonic Ester Synthesis Approach reagent1 Diethyl Malonate intermediate Sodium Diethyl Malonate reagent1->intermediate Deprotonation reagent2 Sodium Ethoxide reagent2->intermediate product Tetraethyl Methanetetracarboxylate intermediate->product Acylation reagent3 Diethyl Carbonate reagent3->product

benchmarking the performance of methanetetracarboxylate-based MOFs for gas storage

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to Methanetetracarboxylate-Based MOFs for Gas Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Metal-Organic Frameworks (MOFs) based on methanetetracarboxylate and its analogues for gas storage applications, particularly for carbon dioxide (CO₂), methane (B114726) (CH₄), and hydrogen (H₂). The performance of these MOFs is benchmarked against well-established porous materials, supported by experimental data.

Introduction to Methanetetracarboxylate-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications, including gas storage and separation.[1][2] Methanetetracarboxylate linkers, such as tetrakis(4-carboxyphenyl)methane (TCPM) and its silicon analogue tetrakis(4-carboxyphenyl)silane (B3075037) (TCPS), are of particular interest due to their tetrahedral geometry, which can lead to the formation of robust, highly porous 3D frameworks. This guide focuses on the performance of MOFs constructed from these and similar tetracarboxylate linkers.

Performance Comparison for Gas Storage

The gas storage performance of methanetetracarboxylate-based MOFs is evaluated based on their gas uptake capacity, surface area, and pore volume. The following tables summarize the key performance indicators for a representative Zr-based MOF utilizing a TCPS linker (a close analogue to TCPM) and compare it with benchmark MOFs.

Carbon Dioxide (CO₂) Storage Performance
MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (cm³/g)Conditions
Zr-TCPS ZrTetrakis(4-carboxyphenyl)silane1402-71.7273 K, 1 atm[3][4][5]
HKUST-1CuBenzene-1,3,5-tricarboxylate18000.78~400298 K, 50 bar
MOF-5ZnTerephthalic acid29001.04~1000298 K, 35 bar
UiO-66ZrTerephthalic acid11800.44~220298 K, 30 bar
Methane (CH₄) Storage Performance
MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CH₄ Uptake (cm³/g)Conditions
Zr-TCPS ZrTetrakis(4-carboxyphenyl)silane1402-33.7273 K, 1 atm[3][4][5]
HKUST-1CuBenzene-1,3,5-tricarboxylate18000.78190 (v/v)298 K, 35 bar
MOF-905ZnBenzene-1,3,5-tri-β-acrylate & BDC--203 (v/v)298 K, 80 bar[6]
NU-111Cu4,4′,4″-s-triazine-2,4,6-triyl-tribenzoate60332.93~250 (g/g)298 K, 65 bar
Hydrogen (H₂) Storage Performance
MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Uptake (wt%)Conditions
Zr-TCPS ZrTetrakis(4-carboxyphenyl)silane1402-1.2577 K, 1 atm[3][4][5]
MOF-5ZnTerephthalic acid29001.041.577 K, 1 atm
HKUST-1CuBenzene-1,3,5-tricarboxylate18000.782.677 K, 1 atm
NOTT-112Cu4,4′,4″,4‴-(Biphenyl-3,3′,5,5′-tetrayltetrakis(ethyne-2,1-diyl))tetra-isophthalate40001.8310.177 K, 50 bar

Experimental Protocols

Detailed methodologies for the synthesis of methanetetracarboxylate-based MOFs and the subsequent gas sorption measurements are crucial for reproducible research and valid comparisons.

Synthesis of Zr-TCPS MOF

A representative synthesis protocol for a Zr-based MOF with a tetrakis(4-carboxyphenyl)silane (TCPS) linker is as follows[3][4][5]:

  • Precursor Solution Preparation : Dissolve Zirconium(IV) chloride (ZrCl₄) and the tetrakis(4-carboxyphenyl)silane (H₄TCPS) linker in a solvent mixture, typically N,N-dimethylformamide (DMF).

  • Modulator Addition : Add a modulator, such as benzoic acid or acetic acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher quality materials.

  • Solvothermal Reaction : Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain it for a set period (e.g., 24-48 hours). During this time, the MOF crystals will form.

  • Isolation and Washing : After the reaction, cool the autoclave to room temperature. The resulting crystalline product is isolated by filtration or centrifugation. Wash the product repeatedly with a suitable solvent, such as DMF and then ethanol, to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation : To achieve a porous material, the solvent molecules residing in the pores must be removed. This "activation" step is typically performed by heating the MOF under a dynamic vacuum at an elevated temperature (e.g., 200 °C) for several hours.[3][4] The completion of activation is confirmed by the cessation of weight loss.

Gas Sorption Measurements

Gas adsorption isotherms are measured to determine the gas storage capacity of the MOFs. A typical procedure using a volumetric gas adsorption analyzer is described below[1][2]:

  • Sample Preparation : Place a precisely weighed amount of the activated MOF sample (typically 50-150 mg) into a sample tube.

  • Degassing : Degas the sample again in situ under high vacuum and elevated temperature to ensure the pores are free of any adsorbed guests before the measurement.

  • Isotherm Measurement : Cool the sample to the desired temperature (e.g., 77 K for H₂ and N₂, or 273 K/298 K for CO₂ and CH₄). Introduce the adsorbate gas into the sample tube in controlled, incremental doses.

  • Data Acquisition : After each dose of gas, allow the system to equilibrate. The pressure and the amount of gas adsorbed are recorded. This process is repeated over a range of pressures to generate the adsorption isotherm.

  • Desorption Isotherm : After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of desorbed gas is measured to generate the desorption isotherm. This can reveal any hysteresis in the adsorption/desorption process.

  • Data Analysis : The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area of the material from the nitrogen adsorption isotherm.[2] Pore volume and pore size distribution can also be determined from the isotherm data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and performance evaluation of methanetetracarboxylate-based MOFs for gas storage applications.

MOF_Gas_Storage_Workflow Workflow for Benchmarking Methanetetracarboxylate-Based MOFs for Gas Storage cluster_synthesis MOF Synthesis cluster_characterization Structural & Physical Characterization cluster_performance Gas Storage Performance Evaluation cluster_output Final Assessment s1 Precursor Selection (Metal Salt & Methanetetracarboxylate Linker) s2 Solvothermal/Hydrothermal Synthesis s1->s2 s3 Isolation & Washing s2->s3 s4 Activation (Solvent Removal) s3->s4 c1 Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) s4->c1 c2 Thermogravimetric Analysis (TGA) (Thermal Stability) s4->c2 c3 N₂ Sorption @ 77K (BET Surface Area, Pore Volume) s4->c3 p1 Gas Adsorption Isotherms (CO₂, CH₄, H₂) c3->p1 p2 Data Analysis (Uptake Capacity, Selectivity) p1->p2 p3 Comparison with Benchmark MOFs p2->p3 o1 Publish Comparison Guide p3->o1

Workflow for MOF Synthesis and Gas Storage Evaluation.

Conclusion

MOFs based on methanetetracarboxylate linkers and their analogues, such as Zr-TCPS, demonstrate promising characteristics for gas storage applications. While their performance, particularly for H₂ and CH₄ at lower pressures, may not yet surpass all benchmark materials, the tetrahedral nature of the linker provides a robust platform for the design of highly porous and stable frameworks. Further research involving the functionalization of the methanetetracarboxylate linker and the exploration of different metal centers could lead to significant improvements in gas uptake capacities and selectivities, making these materials highly attractive for future energy storage solutions.

References

Safety Operating Guide

Proper Disposal of Methanetetracarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount to maintaining a secure work environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of methanetetracarboxylic acid, a strong polycarboxylic acid. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is essential for its safe disposal.

PropertyValueImplication for Disposal
Molecular Formula C₅H₄O₈-
Molecular Weight 192.08 g/mol -
Physical State SolidHandle as a powder, minimizing dust generation.
Solubility High in water[1]Soluble in water, which is relevant for dilution and neutralization procedures.
Acidity Strong polycarboxylic acid[1][2]Requires neutralization before disposal. The reaction with bases can be exothermic.
Aquatic Toxicity Potentially very toxic to aquatic life[3]Do not dispose of down the drain, even after neutralization, without approval from environmental health and safety (EHS) personnel.

Experimental Protocol: Neutralization of this compound Waste

The primary method for the disposal of this compound waste is through neutralization, followed by collection as hazardous waste.

Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 9.0 before collection by a licensed hazardous waste disposal service.[4]

Materials:

  • Waste this compound solution

  • Weak basic solution (e.g., 5% sodium bicarbonate or sodium carbonate solution) or a dilute solution of a strong base (e.g., 1M sodium hydroxide)

  • pH paper or a calibrated pH meter

  • Appropriate, clearly labeled hazardous waste container

  • Stir bar and stir plate

  • Large beaker

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn. Place the beaker containing the acidic waste on a stir plate and add a stir bar for continuous mixing.

  • Dilution: If the concentration of the this compound solution is high, carefully dilute it with water. This will help to control the heat generated during neutralization. Always add acid to water, never the other way around.

  • Neutralization: Slowly and carefully add the weak basic solution to the stirring acidic waste. The addition of a strong base should be done dropwise to control the exothermic reaction. Be aware that the reaction with bicarbonate or carbonate will produce carbon dioxide gas.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the basic solution until the pH is stable within the neutral range of 6.0 to 9.0.

  • Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label must include the chemical name ("Neutralized this compound Solution"), concentration, and the date of neutralization.

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have Methanetetracarboxylic Acid Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_local Consult Institutional and Local Regulations (EHS) fume_hood->check_local is_contaminated Is the waste contaminated with other hazardous materials (e.g., heavy metals)? check_local->is_contaminated separate_waste Segregate and Label as 'Hazardous Waste - Acidic with Contaminants' is_contaminated->separate_waste Yes neutralize Neutralize the Acidic Waste is_contaminated->neutralize No contact_ehs Contact EHS for Specialized Disposal separate_waste->contact_ehs dilute 1. Dilute with water (if concentrated) neutralize->dilute add_base 2. Slowly add a weak base (e.g., sodium bicarbonate solution) dilute->add_base monitor_ph 3. Monitor pH until it is between 6.0 and 9.0 add_base->monitor_ph collect 4. Collect in a labeled hazardous waste container monitor_ph->collect store Store in Designated Satellite Accumulation Area collect->store final_disposal Arrange for pickup by licensed waste disposal service store->final_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical disposal. Always consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines, and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Methanetetracarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methanetetracarboxylic Acid

Disclaimer: this compound is currently considered a hypothetical compound and has not been synthesized due to its instability.[1][2] The following safety, handling, and disposal guidelines are based on best practices for handling corrosive chemicals and information available for its salts and esters, which may exhibit different properties. These protocols are intended to provide a robust framework for laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of potentially corrosive and irritating chemicals is paramount. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Chemical Safety GogglesMust be worn at all times. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Gloves should be inspected for damage before each use and changed frequently.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. For significant splash potential, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection Fume HoodAll work with this compound derivatives or in situations where aerosols or dust may be generated should be conducted in a certified chemical fume hood.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling potent chemical compounds is crucial for laboratory safety.

  • Preparation : Before handling the material, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clear of any unnecessary items.

  • Weighing and Transfer : Conduct all weighing and transferring of the chemical within the fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance.

  • Solution Preparation : When preparing solutions, slowly add the chemical to the solvent to avoid splashing. Maintain constant stirring to ensure proper mixing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation : All waste contaminated with this compound or its derivatives must be segregated into a designated, clearly labeled, and sealed hazardous waste container.

  • Container Management : The waste container should be kept closed when not in use and stored in a designated secondary containment area away from incompatible materials.

  • Disposal Request : Once the waste container is full, it should be disposed of through the institution's official hazardous waste management program. Do not dispose of this material down the drain.[3]

Emergency Procedures
EmergencyProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound and its derivatives in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_workspace Clear and Prepare Workspace prep_fume_hood->prep_workspace handling_weigh Weigh Chemical prep_workspace->handling_weigh handling_transfer Transfer Chemical handling_weigh->handling_transfer handling_solution Prepare Solution handling_transfer->handling_solution post_decontaminate Decontaminate Surfaces & Equipment handling_solution->post_decontaminate disposal_segregate Segregate Waste handling_solution->disposal_segregate post_wash Wash Hands post_decontaminate->post_wash disposal_store Store Waste Container Securely disposal_segregate->disposal_store disposal_request Request Hazardous Waste Pickup disposal_store->disposal_request

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。